Product packaging for 1,2,4-Trivinylbenzene(Cat. No.:CAS No. 7641-80-7)

1,2,4-Trivinylbenzene

Cat. No.: B15181684
CAS No.: 7641-80-7
M. Wt: 156.22 g/mol
InChI Key: DQFAIOJURQGXBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1,2,4-Trivinylbenzene is a useful research compound. Its molecular formula is C12H12 and its molecular weight is 156.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12 B15181684 1,2,4-Trivinylbenzene CAS No. 7641-80-7

Properties

CAS No.

7641-80-7

Molecular Formula

C12H12

Molecular Weight

156.22 g/mol

IUPAC Name

1,2,4-tris(ethenyl)benzene

InChI

InChI=1S/C12H12/c1-4-10-7-8-11(5-2)12(6-3)9-10/h4-9H,1-3H2

InChI Key

DQFAIOJURQGXBT-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC(=C(C=C1)C=C)C=C

Origin of Product

United States

Foundational & Exploratory

Synthesis of 1,2,4-Trivinylbenzene from 1,2,4-Triacetylbenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,4-Trivinylbenzene is a trifunctional monomer with significant potential in polymer chemistry and materials science. Its three vinyl groups, arranged asymmetrically on the benzene ring, allow for the formation of highly cross-linked polymers with unique thermal and mechanical properties. Potential applications include the development of advanced resins, specialized membranes, and functionalized scaffolds for drug delivery systems. The synthesis of this compound from the readily accessible precursor, 1,2,4-triacetylbenzene, presents an attractive and atom-economical route to this valuable compound.

The core of the proposed synthesis is the threefold Wittig olefination of the acetyl groups on the 1,2,4-triacetylbenzene core. The Wittig reaction is a highly reliable and versatile method for the conversion of ketones and aldehydes to alkenes.[1] This guide details the necessary reagents, reaction conditions, and purification strategies to successfully synthesize and isolate this compound.

Synthetic Pathway

The proposed synthesis involves a one-step conversion of 1,2,4-triacetylbenzene to this compound via a triple Wittig reaction using methyltriphenylphosphonium bromide and a strong base.

Synthesis_Pathway cluster_reagents Reagents Triacetylbenzene 1,2,4-Triacetylbenzene Trivinylbenzene This compound Triacetylbenzene->Trivinylbenzene Wittig Reaction WittigReagent Methyltriphenylphosphonium Bromide (CH3PPh3Br) Base Potassium tert-butoxide (t-BuOK)

Caption: Proposed synthetic route from 1,2,4-triacetylbenzene to this compound.

Experimental Protocols

The following protocols are based on established procedures for Wittig reactions on aromatic ketones and divinylbenzene isomers.[2][3][4] Researchers should exercise appropriate caution and perform reactions in a well-ventilated fume hood.

Materials and Reagents
ReagentCAS NumberSupplierPurity
1,2,4-Triacetylbenzene89725-66-6(Example) Sigma-Aldrich≥98%
Methyltriphenylphosphonium bromide1779-49-3(Example) Acros Organics≥98%
Potassium tert-butoxide (t-BuOK)865-47-4(Example) Alfa Aesar≥98%
Anhydrous Tetrahydrofuran (THF)109-99-9(Example) Fisher Scientific≥99.9%
Dichloromethane (DCM)75-09-2(Example) VWR Chemicals≥99.8%
n-Hexane110-54-3(Example) EMD Millipore≥98.5%
Anhydrous Magnesium Sulfate7487-88-9(Example) J.T. Baker≥99.5%
4-tert-Butylcatechol (inhibitor)98-29-3(Example) TCI America≥98%
Synthesis of this compound
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add methyltriphenylphosphonium bromide (3.3 equivalents).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the flask under a nitrogen atmosphere.

  • Ylide Formation: Cool the suspension to 0 °C in an ice bath. Slowly add potassium tert-butoxide (3.3 equivalents) portion-wise over 30 minutes. The mixture will turn a characteristic yellow-orange color, indicating the formation of the phosphorus ylide.

  • Addition of Substrate: After stirring for 1 hour at 0 °C, add a solution of 1,2,4-triacetylbenzene (1.0 equivalent) in anhydrous THF dropwise over 30 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

Purification of this compound

The crude product will be a mixture of this compound and triphenylphosphine oxide, a byproduct of the Wittig reaction. Due to the propensity of styrenic monomers to polymerize, a polymerization inhibitor such as 4-tert-butylcatechol should be added to the crude product immediately after solvent removal.

  • Column Chromatography: Purify the crude product by column chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate gradient).[5]

  • Distillation: For higher purity, vacuum distillation can be employed.[6] It is crucial to maintain a low temperature and add a polymerization inhibitor to the distillation flask.

  • Inhibitor Addition: Add a small amount of 4-tert-butylcatechol to the purified product for storage.

Data Presentation

The following tables summarize expected quantitative data based on analogous reactions and the known properties of related compounds.

Reaction Parameters and Yield
ParameterValueReference/Justification
Stoichiometry (Substrate:Ylide)1 : 3.3Excess ylide ensures complete conversion of all three acetyl groups.
Reaction TemperatureReflux (approx. 66 °C in THF)Standard condition for many Wittig reactions.[3]
Reaction Time24 hoursTo ensure complete reaction of the sterically hindered ketone.
Expected Yield60-80%Based on yields of similar Wittig reactions on aromatic ketones.
Characterization Data (Predicted)
TechniqueExpected Results for this compound
¹H NMR Aromatic protons: ~7.0-7.5 ppm (multiplets). Vinyl protons: Three sets of signals, each consisting of a doublet of doublets for the α-proton (~6.7 ppm) and two doublets for the β-protons (~5.2 and ~5.8 ppm).[7]
¹³C NMR Aromatic carbons: ~125-140 ppm. Vinyl carbons: ~115 ppm (CH₂) and ~136 ppm (CH).[8]
GC-MS A single major peak with a molecular ion (M+) corresponding to the molecular weight of this compound (156.22 g/mol ). Fragmentation patterns would show loss of vinyl groups.[9][10]
FT-IR C-H stretching (aromatic): ~3080 cm⁻¹, C-H stretching (vinyl): ~3010 cm⁻¹, C=C stretching (aromatic): ~1600, 1500 cm⁻¹, C=C stretching (vinyl): ~1630 cm⁻¹, C-H out-of-plane bending (vinyl): ~990 and 910 cm⁻¹.

Logical Workflow

The overall experimental process can be visualized as a logical workflow from starting materials to the final, purified product.

Experimental_Workflow Start Start: Reagents and Glassware Preparation Ylide_Formation Ylide Formation: Methyltriphenylphosphonium bromide + t-BuOK in THF Start->Ylide_Formation Wittig_Reaction Wittig Reaction: Addition of 1,2,4-Triacetylbenzene Ylide_Formation->Wittig_Reaction Workup Aqueous Work-up and Extraction Wittig_Reaction->Workup Purification Purification: Column Chromatography / Vacuum Distillation Workup->Purification Characterization Characterization: NMR, GC-MS, FT-IR Purification->Characterization Final_Product Final Product: Pure this compound Characterization->Final_Product

Caption: A logical workflow for the synthesis and purification of this compound.

Conclusion

This technical guide provides a detailed, albeit theoretical, framework for the synthesis of this compound from 1,2,4-triacetylbenzene via the Wittig reaction. The proposed experimental protocols, data tables, and workflow diagrams are designed to equip researchers and scientists with the necessary information to undertake this synthesis. The successful execution of this procedure will provide access to a valuable trifunctional monomer for the development of novel polymers and materials. As with any new synthetic procedure, careful optimization of reaction conditions and purification techniques may be required to achieve the desired yield and purity.

References

An In-depth Technical Guide to the Core Physical and Chemical Properties of 1,2,4-Trivinylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,4-Trivinylbenzene is an organic compound featuring a benzene ring substituted with three vinyl groups at the 1, 2, and 4 positions.[1] Its unique trifunctional nature makes it a significant monomer in polymer science, where it is utilized as a crosslinking agent to enhance the mechanical, thermal, and chemical properties of polymers. The presence of both an aromatic core and reactive vinyl groups imparts a distinct set of physical and chemical characteristics that are of interest in materials science and synthetic chemistry. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, including computed data, general reaction schemes, and example experimental protocols for related compounds.

Physical and Chemical Properties

Table 1: Computed Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₂H₁₂PubChem
Molecular Weight 156.22 g/mol PubChem
IUPAC Name 1,2,4-tris(ethenyl)benzenePubChem
CAS Number 7641-80-7PubChem
XLogP3-AA 4.2PubChem
Hydrogen Bond Donor Count 0PubChem
Hydrogen Bond Acceptor Count 0PubChem
Rotatable Bond Count 3PubChem
Exact Mass 156.093900383 DaPubChem
Monoisotopic Mass 156.093900383 DaPubChem
Topological Polar Surface Area 0 ŲPubChem
Heavy Atom Count 12PubChem
Complexity 178PubChem

Synthesis of this compound

Several synthetic routes to trivinylbenzenes have been reported, although detailed experimental protocols specifically for the 1,2,4-isomer are scarce. The most common methods include the cyclotrimerization of acetylenic compounds and the modification of existing benzene derivatives.

General Synthesis Methods
  • Cyclotrimerization: This method involves the catalyzed cyclotrimerization of vinylacetylene or related C4 precursors to form the trivinylbenzene core.

  • Dehydrogenation of Triethylbenzene: The corresponding 1,2,4-triethylbenzene can be catalytically dehydrogenated to introduce the three vinyl groups.

  • Wittig Reaction: The vinyl groups can be introduced by reacting a suitable tris-carbonyl precursor (e.g., 1,2,4-triacetylbenzene) with a phosphorus ylide, such as the one generated from methyltriphenylphosphonium bromide.[2][3][4][5]

  • Heck Reaction: This palladium-catalyzed cross-coupling reaction can be employed to couple a tri-halogenated benzene (e.g., 1,2,4-tribromobenzene) with ethylene to form the vinyl groups.[6][7][8][9]

Example Experimental Protocol: Synthesis of 1,3,5-Triarylbenzenes via Cyclotrimerization of Acetophenones

While a specific protocol for this compound is not available, the following procedure for the synthesis of 1,3,5-triarylbenzenes illustrates the general principles of a cyclotrimerization reaction, a plausible route to trivinylbenzenes from appropriate precursors. This protocol is provided for illustrative purposes.

Reaction Scheme:

Materials:

  • Substituted acetophenone (1 mmol)

  • Surface-modified nanoclinoptilolite catalyst (0.01 g)

  • Ethanol

  • Deionized water

Procedure:

  • To a small test tube, add the substituted acetophenone (1 mmol) and the surface-modified nanoclinoptilolite catalyst (0.01 g).

  • Stir the reaction mixture at 100 °C for 3 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, add hot ethanol to the reaction mixture.

  • Isolate the insoluble catalyst by filtration.

  • The filtrate, containing the product and water as the only by-product, is concentrated under reduced pressure.

  • The crude product is then recrystallized from an ethanol:water (3:1) mixture to yield the pure 1,3,5-triarylbenzene.[10]

Characterization Data for 1,3,5-Triphenylbenzene (as an example product): [10]

  • Appearance: Light yellow solid

  • Melting Point: 171–173 °C

  • IR (KBr, cm⁻¹): 3053, 1651, 1494, 1431, 1125, 758, 700

  • ¹H NMR (DMSO-d₆, 500 MHz, δ): 7.88 (s, 3H), 7.87-7.86 (m, 6H), 7.52-7.49 (t, J = 7.5 Hz, 6H), 7.43-7.40 (t, J = 7.5 Hz, 3H)

  • ¹³C NMR (DMSO-d₆, 125 MHz, δ): 141.6, 140.1, 128.9, 127.7, 127.2, 124.4

Chemical Reactivity and Mechanisms

The chemical reactivity of this compound is dominated by its two key structural features: the aromatic benzene ring and the three vinyl substituents.

Reactions of the Vinyl Groups

The vinyl groups are susceptible to a variety of addition reactions and are the primary sites of polymerization.

  • Polymerization and Crosslinking: this compound can undergo free-radical polymerization to form a highly crosslinked polymer network. The vinyl groups can react to form long polymer chains, and the trifunctionality of the monomer leads to the formation of covalent bonds between these chains, resulting in a rigid, three-dimensional structure.[11] This property is crucial for its application as a crosslinking agent.

  • Oxidation: The vinyl groups can be oxidized to form epoxides or other oxygenated derivatives using oxidizing agents such as peroxy acids (e.g., m-CPBA).

  • Reduction: The double bonds of the vinyl groups can be reduced to form 1,2,4-triethylbenzene using catalytic hydrogenation (e.g., H₂/Pd-C).[1]

Reactions of the Aromatic Ring

The benzene ring of this compound can undergo electrophilic aromatic substitution. The vinyl groups are activating and ortho-, para-directing, meaning they increase the rate of reaction and direct incoming electrophiles to the positions ortho and para to themselves.[12][13][14]

  • Halogenation: The aromatic ring can be halogenated (e.g., with Br₂ or Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃).

  • Nitration: Nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group (-NO₂) onto the ring.

  • Sulfonation: Treatment with fuming sulfuric acid can lead to the introduction of a sulfonic acid group (-SO₃H).

  • Friedel-Crafts Alkylation and Acylation: Alkyl or acyl groups can be introduced onto the aromatic ring using an alkyl halide or acyl halide in the presence of a Lewis acid catalyst.

Visualizations of Key Chemical Processes

To further elucidate the chemical behavior of this compound, the following diagrams illustrate fundamental reaction mechanisms.

Electrophilic_Aromatic_Substitution Benzene This compound Intermediate Arenium Ion Intermediate (Carbocation) Benzene->Intermediate Attack on Electrophile Electrophile Electrophile (E+) Electrophile->Intermediate Product Substituted This compound Intermediate->Product Deprotonation H_ion H+ Base Base Base->Intermediate Polymerization_Crosslinking cluster_initiation Initiation cluster_propagation Propagation cluster_crosslinking Crosslinking cluster_termination Termination Initiator Radical Initiator (I₂) Radical Initiator Radical (I•) Initiator->Radical Heat/Light Monomer This compound Monomer Radical->Monomer Addition Growing_Chain Growing Polymer Chain (Linear) Monomer->Growing_Chain Chain Growth Growing_Chain->Growing_Chain n Monomers Pendant_Group Pendant Vinyl Group on Polymer Chain Growing_Chain->Pendant_Group Abstraction/Addition Crosslinked_Network Crosslinked Polymer Network Growing_Chain->Crosslinked_Network Pendant_Group->Crosslinked_Network Termination Termination (e.g., Combination) Crosslinked_Network->Termination

References

An In-Depth Technical Guide to 1,2,4-Tris(ethenyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,4-Tris(ethenyl)benzene, also known by its common name 1,2,4-trivinylbenzene, is an aromatic hydrocarbon with the chemical formula C₁₂H₁₂. Its structure consists of a benzene ring substituted with three vinyl (-CH=CH₂) groups at the 1, 2, and 4 positions. This trifunctional monomer is of significant interest in polymer chemistry due to its ability to act as a cross-linking agent, leading to the formation of complex, three-dimensional polymer networks. While its primary applications are in materials science, the resulting polymers' unique properties open avenues for exploration in biomedical fields, including drug delivery and tissue engineering. This guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential applications of 1,2,4-tris(ethenyl)benzene, with a focus on aspects relevant to researchers and professionals in drug development.

Chemical and Physical Properties

Precise experimental data for 1,2,4-tris(ethenyl)benzene is not extensively documented in publicly available literature. However, computed properties and data for related isomers provide valuable insights.

PropertyValueSource
IUPAC Name 1,2,4-Tris(ethenyl)benzeneIUPAC Nomenclature
Synonyms This compoundPubChem
CAS Number 7641-80-7PubChem[1]
Molecular Formula C₁₂H₁₂PubChem[1]
Molecular Weight 156.22 g/mol PubChem[1]
Boiling Point 276.7 ± 30.0 °C at 760 mmHg (Predicted for 1,3,5-isomer)ChemSrc[2]
Solubility Insoluble in water; Soluble in organic solvents like hexane, toluene, and chloroform.Solubility of Things[3]
Density 0.9 ± 0.1 g/cm³ (Predicted for 1,3,5-isomer)ChemSrc[2]

Synthesis and Characterization

Experimental Protocols

1. Dehydration of Tris(1-hydroxyethyl)benzene:

A common route to vinylarenes is the acid-catalyzed dehydration of the corresponding secondary alcohols.

  • Step 1: Synthesis of 1,2,4-Tris(1-hydroxyethyl)benzene: This precursor can be prepared by the Grignard reaction of a suitable phthalate or isophthalate derivative with methylmagnesium bromide, followed by reduction.

  • Step 2: Dehydration: The tris(1-hydroxyethyl)benzene is heated in the presence of a dehydrating agent, such as potassium bisulfate (KHSO₄) or alumina (Al₂O₃), under reduced pressure to distill the 1,2,4-tris(ethenyl)benzene as it is formed.

2. Wittig Reaction:

The Wittig reaction provides a versatile method for converting aldehydes and ketones to alkenes.

  • Step 1: Synthesis of 1,2,4-Triacetylbenzene: This can be synthesized through various methods, including the cyclotrimerization of but-2-yn-1-one, which may yield a mixture of 1,2,4- and 1,3,5-isomers[4].

  • Step 2: Wittig Reaction: 1,2,4-Triacetylbenzene is reacted with a phosphorus ylide, typically methylenetriphenylphosphorane (Ph₃P=CH₂), generated in situ from methyltriphenylphosphonium bromide and a strong base like n-butyllithium. The reaction is typically carried out in an anhydrous, aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere.

Workflow for Wittig Synthesis of 1,2,4-Tris(ethenyl)benzene:

G cluster_0 Ylide Generation cluster_1 Wittig Reaction Methyltriphenylphosphonium bromide Methyltriphenylphosphonium bromide Methylenetriphenylphosphorane Methylenetriphenylphosphorane Methyltriphenylphosphonium bromide->Methylenetriphenylphosphorane n-BuLi, THF Reaction Mixture Reaction Mixture Methylenetriphenylphosphorane->Reaction Mixture 1,2,4-Triacetylbenzene 1,2,4-Triacetylbenzene 1,2,4-Triacetylbenzene->Reaction Mixture 1,2,4-Tris(ethenyl)benzene 1,2,4-Tris(ethenyl)benzene Reaction Mixture->1,2,4-Tris(ethenyl)benzene Workup & Purification

A simplified workflow for the synthesis of 1,2,4-tris(ethenyl)benzene via the Wittig reaction.
Characterization

The structure and purity of 1,2,4-tris(ethenyl)benzene would be confirmed using standard spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum is expected to show characteristic signals for the vinyl protons in the range of 5-7 ppm and the aromatic protons between 7-8 ppm. The splitting patterns would be complex due to coupling between the vinyl protons and with the aromatic protons.

    • ¹³C NMR: Signals for the sp² hybridized carbons of the benzene ring and the vinyl groups would be observed in the aromatic region of the spectrum (typically 120-150 ppm).

  • Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for C-H stretching of the vinyl groups (~3080 cm⁻¹), C=C stretching of the vinyl groups and the aromatic ring (~1630 cm⁻¹ and 1600-1450 cm⁻¹, respectively), and out-of-plane C-H bending of the vinyl groups (~990 and 910 cm⁻¹) and the substituted benzene ring[5].

  • Mass Spectrometry (MS): Electron ionization mass spectrometry would show a prominent molecular ion peak (M⁺) at m/z = 156. Fragmentation patterns would likely involve the loss of methyl and ethyl radicals, as well as rearrangements common to alkylbenzenes[6].

Reactivity and Potential Applications in Drug Development

The reactivity of 1,2,4-tris(ethenyl)benzene is dominated by the three vinyl groups, which can undergo a variety of addition and polymerization reactions.

Polymerization and Cross-Linking

The primary application of 1,2,4-tris(ethenyl)benzene is as a cross-linking agent in polymerization reactions. It can be copolymerized with other monomers, such as styrene or acrylates, to form highly cross-linked, insoluble, and thermally stable polymers. The degree of cross-linking and the resulting polymer properties can be controlled by the concentration of 1,2,4-tris(ethenyl)benzene in the monomer mixture.

Logical Relationship of Polymer Properties to Cross-linker Concentration:

G Increased 1,2,4-Tris(ethenyl)benzene Concentration Increased 1,2,4-Tris(ethenyl)benzene Concentration Increased Cross-link Density Increased Cross-link Density Increased 1,2,4-Tris(ethenyl)benzene Concentration->Increased Cross-link Density Increased Rigidity Increased Rigidity Increased Cross-link Density->Increased Rigidity Decreased Swelling Decreased Swelling Increased Cross-link Density->Decreased Swelling Increased Thermal Stability Increased Thermal Stability Increased Cross-link Density->Increased Thermal Stability

The effect of increasing 1,2,4-tris(ethenyl)benzene concentration on polymer properties.
Potential Biomedical Applications of Derived Polymers

While 1,2,4-tris(ethenyl)benzene itself is not used directly in drug development, the polymers derived from it have potential applications in the biomedical field.

  • Drug Delivery: Cross-linked polymers based on trivinylbenzene can be synthesized as micro- or nanoparticles. These particles can encapsulate therapeutic agents, and their release kinetics can be modulated by controlling the cross-link density. The hydrophobic nature of the polymer matrix would be suitable for the delivery of poorly water-soluble drugs.

  • Scaffolds for Tissue Engineering: The highly porous and mechanically stable nature of cross-linked trivinylbenzene polymers could make them suitable as scaffolds for tissue engineering applications. The surface of these scaffolds could be functionalized to promote cell adhesion and proliferation.

  • Biocompatible Coatings: Polymers derived from trivinylbenzene could potentially be used as biocompatible coatings for medical devices and implants.

It is important to note that for any biomedical application, the biocompatibility and potential cytotoxicity of the polymers and any residual monomer must be rigorously evaluated.

Safety and Toxicology

There is limited specific toxicological data available for 1,2,4-tris(ethenyl)benzene. However, information on related compounds can provide some guidance. Aromatic hydrocarbons can be irritants and may have effects on the central nervous system. For any new compound, a thorough toxicological assessment is essential before considering its use in applications with biological contact.

Conclusion

1,2,4-Tris(ethenyl)benzene is a versatile trifunctional monomer with significant potential in the field of polymer chemistry. While its direct application in drug development is not established, the unique properties of the cross-linked polymers derived from it offer intriguing possibilities for advanced drug delivery systems, tissue engineering scaffolds, and biocompatible materials. Further research into the controlled synthesis of these polymers and a thorough evaluation of their biocompatibility are crucial steps toward realizing their potential in the biomedical arena.

References

molecular formula and weight of 1,2,4-Trivinylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the molecular properties, synthesis, and potential applications of 1,2,4-Trivinylbenzene, geared towards researchers, scientists, and professionals in drug development and materials science.

Core Molecular and Physical Properties

This compound, also known as 1,2,4-tris(ethenyl)benzene, is an organic compound with the molecular formula C₁₂H₁₂.[1] It is a derivative of benzene substituted with three vinyl groups at the 1, 2, and 4 positions.[1] This substitution pattern provides a versatile platform for polymerization and further functionalization.

Quantitative Data Summary
PropertyValueSource(s)
Molecular Formula C₁₂H₁₂[1][2][3]
Molecular Weight 156.22 g/mol [1]
IUPAC Name 1,2,4-tris(ethenyl)benzene[1]
CAS Number 7641-80-7[1]

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis of this compound are not extensively reported in publicly available literature. However, general synthetic strategies have been described.

General Synthesis Methodologies

Two primary conceptual routes for the synthesis of this compound have been outlined:

  • Cyclotrimerization of 1-buten-3-yne: This method involves the catalyzed cyclotrimerization of 1-buten-3-yne. Iron salts or iron complexes are typically employed as catalysts to facilitate the formation of the trivinylbenzene structure. Optimization of reaction conditions is crucial for achieving efficient production.[1]

  • Reaction of 1,3,5-Triacetylbenzene with Alcohols: An alternative approach involves the reaction of 1,3,5-triacetylbenzene with specific alcohols, such as ethanol or isopropanol. This reaction is conducted at elevated temperatures, generally in the range of 220 to 350 °C, and has been reported to produce trivinylbenzene in high yields.[1]

It is important to note that these descriptions represent general pathways. Researchers seeking to perform these syntheses would need to develop specific protocols, including reagent stoichiometry, reaction times, purification techniques, and characterization methods.

Chemical Reactivity and Potential Applications

The vinyl groups of this compound are the primary sites of its chemical reactivity, allowing for a variety of transformations:

  • Oxidation: The vinyl groups can be oxidized to form epoxides or other oxygenated derivatives using common oxidizing agents like potassium permanganate or hydrogen peroxide.[1]

  • Reduction: The double bonds of the vinyl groups can be reduced to form ethyl-substituted benzene derivatives through catalytic hydrogenation or with reducing agents such as lithium aluminum hydride.[1]

  • Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, enabling the introduction of various functional groups.[1]

Due to its multiple polymerizable vinyl groups, this compound is of interest in materials science for the synthesis of cross-linked polymers and functional materials. While direct applications in drug development are not prominent in the literature, its derivatives, particularly those involving the 1,2,4-triazole heterocycle, have been extensively studied for a wide range of biological activities.

Visualized Synthesis Pathways

The following diagram illustrates the conceptual synthesis routes for this compound.

Synthesis_Pathways cluster_cyclotrimerization Cyclotrimerization Route cluster_reaction Alternative Reaction Route butenyne 1-Buten-3-yne product This compound butenyne->product Cyclotrimerization catalyst1 Iron Salts / Complexes catalyst1->butenyne triacetylbenzene 1,3,5-Triacetylbenzene triacetylbenzene->product Reaction at 220-350°C alcohols Alcohols (e.g., Ethanol) alcohols->triacetylbenzene

Caption: Conceptual synthesis pathways for this compound.

References

An In-depth Technical Guide to the Natural Occurrence and Sources of Trimethylbenzene Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethylbenzene (TMB) isomers are aromatic hydrocarbons that are prevalent in both natural and anthropogenic environments. Understanding their sources, occurrence, and the analytical methods for their detection is crucial for environmental monitoring, toxicological studies, and various industrial applications. This technical guide provides a comprehensive overview of the natural and industrial origins of 1,2,3-trimethylbenzene (hemimellitene), 1,2,4-trimethylbenzene (pseudocumene), and 1,3,5-trimethylbenzene (mesitylene). It details their presence in fossil fuels, industrial emissions, and natural plant sources. Furthermore, this guide presents detailed experimental protocols for the analysis of TMB isomers in various matrices and visualizes key formation and analysis pathways.

Introduction

The three isomers of trimethylbenzene, with the chemical formula C₉H₁₂, are significant components of the C₉ aromatic hydrocarbon fraction.[1] Their physical and chemical properties influence their environmental fate and distribution. This guide serves as a technical resource for professionals requiring in-depth knowledge of TMB isomers.

Natural Occurrence of Trimethylbenzene Isomers

The primary natural sources of trimethylbenzene isomers are crude oil and coal. These fossil fuels were formed over millions of years from the anaerobic decomposition of organic matter.

Crude Oil and Petroleum Products

Trimethylbenzene isomers are naturally occurring constituents of crude oil.[2] During the refining process, they are concentrated in various fractions. The C₉ aromatic hydrocarbon fraction of petroleum distillates is particularly rich in these isomers, with 1,2,4-trimethylbenzene being a major component, constituting approximately 40% of this fraction.[3] Gasoline, a key petroleum product, contains a significant amount of trimethylbenzenes, which can be up to 7% by volume.[4]

Coal and Coal Tar

Coal and its byproduct, coal tar, are significant natural sources of all three trimethylbenzene isomers.[5] Coal tar is a complex mixture of thousands of chemical compounds, including a substantial aromatic fraction from which TMBs can be isolated.

Natural Plant Sources

While less significant in terms of overall environmental load, some plants have been reported to naturally produce trimethylbenzene isomers. For instance, mesitylene (1,3,5-trimethylbenzene) has been identified as a volatile organic compound in several plant species.

Anthropogenic and Industrial Sources

Human activities and industrial processes are major contributors to the environmental presence of trimethylbenzene isomers.

Industrial Processes and Byproducts

The production and use of petroleum products are the largest anthropogenic sources of TMBs. They are released into the atmosphere through vehicle emissions, as they are a component of gasoline.[3] Industrial emissions also originate from steel-making facilities and coal-fired power plants.[6] Furthermore, TMBs are used as solvents in paints, printing inks, and cleaning agents, and as intermediates in chemical synthesis, leading to potential releases during their production and use.[7] For example, 1,2,4-trimethylbenzene is a precursor for the production of trimellitic anhydride.[8]

Quantitative Data on Trimethylbenzene Isomer Occurrence

The following tables summarize the quantitative data on the concentration of trimethylbenzene isomers in various sources.

Table 1: Concentration of Trimethylbenzene Isomers in Petroleum Products

Source1,2,3-Trimethylbenzene (Hemimellitene)1,2,4-Trimethylbenzene (Pseudocumene)1,3,5-Trimethylbenzene (Mesitylene)Total TMBs
C₉ Aromatic Naphtha ~6%20-45%8-15%>75% (with ethyltoluenes)[9]
Gasoline ---Up to 7% by volume[4]
"Fleet-X" Solvent -50%30%80%[10]

Table 2: Concentration of Trimethylbenzene Isomers in Environmental and Industrial Emissions

Source1,2,3-Trimethylbenzene (Hemimellitene)1,2,4-Trimethylbenzene (Pseudocumene)1,3,5-Trimethylbenzene (Mesitylene)
Offset Printing Shop Air 0.23-0.53 mg/m³ (0.05-0.11 ppm)[10]2.27-5.07 mg/m³ (0.46-1.03 ppm)[10]1.63-3.68 mg/m³ (0.33-0.75 ppm)[10]
Coal-Fired Power Plant Emissions TMBs are among the largest contributors to VOCs (36.3% of total VOCs)[11]--

Experimental Protocols

Accurate quantification of trimethylbenzene isomers requires robust analytical methodologies. The following sections detail established protocols for their analysis in various matrices.

Analysis of Trimethylbenzene Isomers in Water and Soil by Purge and Trap GC-MS (Based on EPA Method 8260)

This method is suitable for the determination of volatile organic compounds (VOCs), including trimethylbenzene isomers, in water and solid waste matrices.

5.1.1. Sample Preparation: Purge and Trap

  • Water Samples: Place a 5-10 mL aliquot of the water sample into a purging vessel.

  • Soil/Solid Samples: Place a known weight (approximately 5 g) of the sample into a purging vessel. Add 5 mL of reagent-free water.

  • Add internal standards and surrogates to all samples.

  • Heat the sample to 40-45°C.

  • Purge the sample with an inert gas (e.g., helium) at a flow rate of 40 mL/min for 11 minutes. The volatile compounds are transferred from the sample matrix into the vapor phase.

  • The vapor is passed through a sorbent trap (e.g., Tenax®/Silica gel/CMS) where the analytes are retained.

  • After purging, the trap is heated and backflushed with the inert gas to desorb the analytes onto the gas chromatograph.

5.1.2. GC-MS Analysis

  • Gas Chromatograph (GC) Conditions:

    • Column: Restek RTX-VMS or Agilent DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Inlet Temperature: 240°C.

    • Oven Program:

      • Initial temperature: 35°C, hold for 2 minutes.

      • Ramp to 100°C at 8°C/min.

      • Ramp to 220°C at 20°C/min, hold for 2 minutes.

  • Mass Spectrometer (MS) Conditions:

    • Mode: Electron Ionization (EI) in full scan mode (35-300 amu).

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Solvent Delay: ~1.4 minutes.

5.1.3. Quality Control

  • Analyze a method blank with each batch of samples.

  • Analyze a laboratory control spike to assess method performance.

  • Monitor surrogate recovery in all samples.

  • Perform initial and continuing calibration verifications.

Analysis of Trimethylbenzene Isomers in Plant Material by Headspace GC-MS

This method is suitable for the qualitative and semi-quantitative analysis of volatile compounds from plant tissues.

5.2.1. Sample Preparation: Headspace Extraction

  • Place a known weight of fresh or dried plant material into a headspace vial.

  • Seal the vial tightly with a septum and cap.

  • Incubate the vial at an elevated temperature (e.g., 120°C) for a specific time (e.g., 5 minutes) to allow volatile compounds to partition into the headspace.[12]

  • An automated headspace sampler injects a known volume of the headspace gas into the GC.

5.2.2. GC-MS Analysis

  • Gas Chromatograph (GC) Conditions:

    • Column: A nonpolar or mid-polar capillary column (e.g., Rtx-5, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate.

    • Inlet Temperature: 200°C (split mode).[12]

    • Oven Program: A temperature program suitable for separating a wide range of volatile compounds.

  • Mass Spectrometer (MS) Conditions:

    • Mode: Electron Ionization (EI) in full scan mode.

    • Data Analysis: Identify compounds by comparing their mass spectra to a reference library (e.g., NIST).

Visualizations

Logical Relationship of Trimethylbenzene Sources and Fates

cluster_sources Sources of Trimethylbenzene Isomers cluster_natural cluster_anthropogenic Natural Sources Natural Sources Crude Oil Crude Oil Natural Sources->Crude Oil Coal Coal Natural Sources->Coal Plants Plants Natural Sources->Plants Anthropogenic Sources Anthropogenic Sources Petroleum Refining Petroleum Refining Anthropogenic Sources->Petroleum Refining Industrial Emissions Industrial Emissions Anthropogenic Sources->Industrial Emissions Solvent Use Solvent Use Anthropogenic Sources->Solvent Use Crude Oil->Petroleum Refining Coal->Industrial Emissions Environmental Compartments Environmental Compartments Plants->Environmental Compartments Atmosphere Petroleum Refining->Environmental Compartments Gasoline, Solvents Industrial Emissions->Environmental Compartments Air, Water, Soil Solvent Use->Environmental Compartments Air, Water

Caption: Sources and environmental distribution of TMBs.

Atmospheric Oxidation Pathway of Trimethylbenzene

TMB Trimethylbenzene (e.g., 1,2,4-TMB) TMB_OH_adduct TMB-OH Adduct TMB->TMB_OH_adduct OH Addition OH OH Radical OH->TMB_OH_adduct Peroxy_Radical Peroxy Radical TMB_OH_adduct->Peroxy_Radical O₂ Addition O2_1 O₂ O2_1->Peroxy_Radical Bicyclic_Radical Bicyclic Radical Peroxy_Radical->Bicyclic_Radical Cyclization Bicyclic_Peroxy_Radical Bicyclic Peroxy Radical Bicyclic_Radical->Bicyclic_Peroxy_Radical O₂ Addition O2_2 O₂ O2_2->Bicyclic_Peroxy_Radical Alkoxyl_Radical Bicyclic Alkoxyl Radical Bicyclic_Peroxy_Radical->Alkoxyl_Radical Ring_Opening Ring Opening Alkoxyl_Radical->Ring_Opening Products Dicarbonyls & Epoxy-dicarbonyls Ring_Opening->Products

Caption: OH-initiated atmospheric oxidation of TMBs.

Experimental Workflow for TMB Analysis in Environmental Samples

cluster_workflow Analytical Workflow Start Sample Collection (Water/Soil) Preparation Sample Preparation (Purge and Trap) Start->Preparation Spike with Internal Standards GC_MS GC-MS Analysis Preparation->GC_MS Analyte Desorption Data_Processing Data Processing (Quantification & Identification) GC_MS->Data_Processing Mass Spectra Acquisition End Report Data_Processing->End

Caption: Workflow for TMB analysis in environmental samples.

Conclusion

Trimethylbenzene isomers are ubiquitous compounds with significant natural and anthropogenic sources. Their presence in the environment, particularly as components of petroleum products and industrial emissions, necessitates reliable and sensitive analytical methods for their monitoring. This guide has provided a detailed overview of the occurrence of TMB isomers, quantitative data on their concentrations in various sources, and comprehensive experimental protocols for their analysis. The visualized pathways offer a clear understanding of their environmental journey and analytical workflow. This information is vital for researchers, scientists, and drug development professionals in assessing environmental impact, understanding potential toxicological effects, and ensuring product safety.

References

An In-depth Technical Guide to the Structural Isomers of Trivinylbenzene and Their Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trivinylbenzene (TVB), a trifunctional monomer with the chemical formula C₁₂H₁₂, exists as three distinct structural isomers: 1,2,3-trivinylbenzene, 1,2,4-trivinylbenzene, and 1,3,5-trivinylbenzene. These isomers are of significant interest in polymer chemistry and materials science due to their ability to form highly cross-linked polymers with unique thermal and mechanical properties. While their primary application lies in the synthesis of polymers and resins, their potential utility in the realm of drug development, particularly in the formulation of drug delivery systems and biocompatible materials, is an emerging area of exploration. This guide provides a comprehensive overview of the structural isomers of trivinylbenzene, detailing their properties, synthesis, characterization, and potential applications relevant to the scientific and drug development communities.

Structural Isomers of Trivinylbenzene

The three structural isomers of trivinylbenzene are distinguished by the substitution pattern of the vinyl groups on the benzene ring.

  • 1,2,3-Trivinylbenzene: Also known as vic-trivinylbenzene.

  • This compound: Also known as as-trivinylbenzene.

  • 1,3,5-Trivinylbenzene: Also known as sym-trivinylbenzene.

The arrangement of the vinyl groups significantly influences the isomers' physical properties, reactivity, and the architecture of the polymers they form.

Physical and Chemical Properties

The properties of trivinylbenzene isomers are crucial for their application in various fields. While experimental data for all isomers is not exhaustively available, computed properties provide valuable insights.

Property1,2,3-TrivinylbenzeneThis compound1,3,5-Trivinylbenzene
Molecular Formula C₁₂H₁₂[1]C₁₂H₁₂[2]C₁₂H₁₂
Molecular Weight 156.22 g/mol [1]156.22 g/mol [2]156.22 g/mol
Boiling Point Not availableNot availableNot available
Density Not availableNot availableNot available
XLogP3-AA 4.2[1]4.2[2]4.2
Complexity 162[1]178[2]Not available
Rotatable Bond Count 3[1]3[2]3
Heavy Atom Count 12[1]12[2]12

Reactivity:

The vinyl groups of trivinylbenzene isomers are susceptible to a variety of chemical transformations, making them versatile building blocks in organic synthesis.

  • Oxidation: The vinyl groups can be oxidized to form epoxides or other oxygenated derivatives using common oxidizing agents like potassium permanganate and hydrogen peroxide.[3]

  • Reduction: The vinyl groups can be reduced to ethyl groups, yielding the corresponding triethylbenzene isomers, using reducing agents such as lithium aluminum hydride or hydrogen gas.[3]

  • Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups.[3]

  • Polymerization: The most significant reaction of trivinylbenzene isomers is their ability to undergo polymerization, leading to the formation of highly cross-linked, three-dimensional polymer networks. This property is central to their industrial applications.[3]

Experimental Protocols

Synthesis of Trivinylbenzene Isomers

The synthesis of trivinylbenzene isomers can be achieved through several established organic reactions. The choice of method often depends on the desired isomer and the availability of starting materials.

1. Wittig Reaction:

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and a phosphonium ylide.[4][5][6][7][8] To synthesize trivinylbenzene isomers, the corresponding triacylbenzene (e.g., 1,3,5-triacetylbenzene) can be reacted with a methylenetriphenylphosphorane ylide.

  • General Workflow for Wittig Synthesis of Trivinylbenzene:

Wittig_Synthesis Triacylbenzene Triacylbenzene (e.g., 1,3,5-Triacetylbenzene) Reaction Wittig Reaction (Solvent, Base) Triacylbenzene->Reaction Ylide Methyltriphenylphosphonium ylide (Ph3P=CH2) Ylide->Reaction Trivinylbenzene Trivinylbenzene Isomer Reaction->Trivinylbenzene Byproduct Triphenylphosphine oxide Reaction->Byproduct

Caption: General workflow for the synthesis of trivinylbenzene isomers via the Wittig reaction.

2. Heck Coupling:

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene.[9][10][11][12][13] For the synthesis of trivinylbenzene, a trihalobenzene (e.g., 1,3,5-tribromobenzene) can be coupled with ethylene in the presence of a palladium catalyst and a base.

  • General Workflow for Heck Coupling Synthesis of Trivinylbenzene:

Heck_Coupling Trihalobenzene Trihalobenzene (e.g., 1,3,5-Tribromobenzene) Reaction Heck Coupling Trihalobenzene->Reaction Ethylene Ethylene Ethylene->Reaction Catalyst Palladium Catalyst (e.g., Pd(PPh3)4) Catalyst->Reaction Base Base (e.g., Triethylamine) Base->Reaction Trivinylbenzene Trivinylbenzene Isomer Reaction->Trivinylbenzene Characterization_Workflow Synthesis Synthesized Trivinylbenzene Isomer(s) Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (EI, ESI, HRMS) Purification->MS GC Gas Chromatography (GC-FID, GC-MS) Purification->GC Structure_Confirmation Structure and Purity Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation GC->Structure_Confirmation Drug_Delivery TVB Trivinylbenzene (Crosslinking Agent) Crosslinking Polymerization & Crosslinking TVB->Crosslinking Polymer Polymer Matrix (e.g., Hydrogel) Polymer->Crosslinking Drug Active Pharmaceutical Ingredient (API) Drug_Delivery_System Drug Delivery System Drug->Drug_Delivery_System Crosslinking->Drug_Delivery_System Controlled_Release Controlled Drug Release Drug_Delivery_System->Controlled_Release Therapeutic_Effect Therapeutic Effect Controlled_Release->Therapeutic_Effect

References

Solubility of 1,2,4-Trivinylbenzene in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,4-Trivinylbenzene is a reactive aromatic hydrocarbon of significant interest in polymer chemistry and materials science. A thorough understanding of its solubility in various organic solvents is critical for its application in synthesis, purification, and formulation processes. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, addresses the current gap in publicly available quantitative data, and furnishes a detailed experimental protocol for its determination.

Introduction

This compound is a derivative of benzene with three vinyl groups substituted at the 1, 2, and 4 positions of the aromatic ring. This trifunctional monomer is utilized in the production of specialty polymers, resins, and cross-linked networks. The solubility of this compound is a fundamental physicochemical property that dictates its handling, reactivity, and applications. Proper solvent selection is paramount for achieving homogeneous reaction mixtures, facilitating purification processes such as recrystallization or chromatography, and formulating products with desired physical properties.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₂H₁₂
Molecular Weight 156.22 g/mol
Appearance Colorless liquid (expected)
Boiling Point Not precisely reported, but expected to be high
Density Not precisely reported

Solubility Profile of this compound

A comprehensive search of scientific literature and chemical databases reveals a notable absence of specific quantitative solubility data for this compound in common organic solvents. However, based on the fundamental principle of "like dissolves like" and the solubility characteristics of structurally similar aromatic hydrocarbons, a qualitative solubility profile can be predicted. As a non-polar aromatic compound, this compound is expected to be soluble in non-polar and weakly polar organic solvents and insoluble in polar solvents, particularly water.

The isomer 1,3,5-trivinylbenzene is noted to be soluble in organic solvents but insoluble in water due to its hydrophobic nature[1]. Similarly, 1,3,5-triisopropylbenzene, another benzene derivative, is highly soluble in non-polar solvents like hexane, toluene, and chloroform, while exhibiting minimal solubility in polar solvents[2].

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

SolventSolvent PolarityPredicted Solubility
Non-Polar Solvents
HexaneNon-PolarSoluble
TolueneNon-PolarSoluble
BenzeneNon-PolarSoluble
Diethyl EtherNon-PolarSoluble
Polar Aprotic Solvents
Tetrahydrofuran (THF)Polar AproticSoluble
Dichloromethane (DCM)Polar AproticSoluble
Ethyl AcetatePolar AproticSparingly Soluble
AcetonePolar AproticSparingly Soluble
N,N-Dimethylformamide (DMF)Polar AproticSparingly Soluble
AcetonitrilePolar AproticInsoluble
Dimethyl Sulfoxide (DMSO)Polar AproticInsoluble
Polar Protic Solvents
MethanolPolar ProticInsoluble
EthanolPolar ProticInsoluble
WaterPolar ProticInsoluble

Experimental Protocol for Solubility Determination

To address the gap in quantitative data, researchers can employ the following gravimetric method to determine the solubility of this compound in various organic solvents at different temperatures.

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Temperature-controlled shaker or water bath

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Evaporating dish or pre-weighed vials

  • Oven or vacuum oven

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5 mL) of a specific organic solvent. The excess solute should be clearly visible.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Filtration:

    • Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solute to settle.

    • Carefully withdraw a known volume (e.g., 2 mL) of the supernatant using a pre-warmed syringe to avoid premature crystallization.

    • Immediately filter the solution through a syringe filter into a pre-weighed evaporating dish or vial.

  • Solvent Evaporation and Mass Determination:

    • Place the evaporating dish or vial in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without degrading the this compound.

    • Once the solvent has completely evaporated, allow the dish or vial to cool to room temperature in a desiccator.

    • Weigh the dish or vial containing the dried solute on an analytical balance.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty dish or vial.

    • Express the solubility in desired units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

Logical Workflow for the Synthesis of this compound

The synthesis of this compound can be approached through various chemical routes. One plausible pathway involves the multi-step conversion of a readily available starting material. The following diagram illustrates a logical workflow for a potential synthesis.

Synthesis_Workflow Start 1,2,4-Trimethylbenzene (Pseudocumene) Step1 Bromination Start->Step1 Intermediate1 1,2,4-Tris(bromomethyl)benzene Step1->Intermediate1 Step2 Wittig Reaction (or similar olefination) Intermediate1->Step2 Product This compound Step2->Product Purification Purification (e.g., Column Chromatography) Product->Purification FinalProduct Pure this compound Purification->FinalProduct

References

An In-depth Technical Guide to the Electrophilic Aromatic Substitution Reactions of 1,2,4-Trivinylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted electrophilic aromatic substitution (EAS) reactions of 1,2,4-trivinylbenzene. Due to a lack of specific experimental literature on this compound, this document leverages established principles of organic chemistry to forecast its reactivity, regioselectivity, and potential challenges. It serves as a theoretical framework and a practical starting point for researchers designing synthetic routes involving functionalized this compound derivatives. This guide covers the theoretical underpinnings of EAS on this highly activated aromatic system, proposes hypothetical experimental protocols for key reactions, and addresses the significant challenge of polymerization.

Introduction

This compound is an aromatic hydrocarbon featuring three vinyl substituents on a benzene ring.[1] These vinyl groups are known to be activating in electrophilic aromatic substitution reactions, making the aromatic ring significantly more nucleophilic than benzene itself.[2] This heightened reactivity, however, also presents a considerable challenge: the propensity of the vinyl groups to undergo polymerization under the acidic conditions typically employed in EAS. This guide will explore the theoretical landscape of EAS reactions on this compound, offering predictions on the expected outcomes and providing guidance on potential experimental approaches.

Theoretical Background: Directing Effects and Regioselectivity

The vinyl group is an activating substituent in electrophilic aromatic substitution. It donates electron density to the benzene ring through resonance, thereby stabilizing the arenium ion intermediate formed during the reaction. This activation directs incoming electrophiles to the ortho and para positions relative to the vinyl group.

In the case of this compound, the three vinyl groups collectively exert a powerful activating and directing influence. The positions on the aromatic ring are not equivalent, and the directing effects of the three vinyl groups will determine the regioselectivity of the substitution. The available positions for substitution are C3 and C5. The C6 position is sterically hindered by the adjacent vinyl group at C1.

The directing effects of the vinyl groups in this compound are illustrated in the diagram below. The positions ortho and para to each vinyl group are indicated by arrows. The positions with the highest degree of activation, and therefore the most likely sites of electrophilic attack, are C3 and C5.

Caption: Predicted regioselectivity of electrophilic aromatic substitution on this compound.

Based on the cumulative activating effects of the three vinyl groups, the C3 and C5 positions are predicted to be the most nucleophilic and therefore the primary sites of electrophilic attack.

Predicted Electrophilic Aromatic Substitution Reactions

While specific experimental data for this compound is unavailable, we can propose plausible reaction conditions based on general knowledge of EAS reactions on highly activated aromatic compounds. A critical consideration for all proposed reactions is the need for mild conditions to mitigate the risk of polymerization.

Nitration

Nitration involves the introduction of a nitro group (-NO₂) onto the aromatic ring.

  • Proposed Reaction: this compound + HNO₃ / H₂SO₄ → 1-Nitro-2,4,5-trivinylbenzene and 1-Nitro-3,4,6-trivinylbenzene

  • Hypothetical Experimental Protocol:

    • Cool a solution of this compound in a suitable inert solvent (e.g., dichloromethane or nitromethane) to -20 °C in an inert atmosphere.

    • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture) dropwise to the stirred solution, maintaining the temperature below -15 °C.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by pouring the mixture into ice-water.

    • Extract the product with an organic solvent, wash with a dilute sodium bicarbonate solution and brine, and dry over an anhydrous salt (e.g., MgSO₄).

    • Purify the product by column chromatography.

Halogenation

Halogenation introduces a halogen atom (e.g., -Br, -Cl) onto the aromatic ring.

  • Proposed Reaction (Bromination): this compound + Br₂ / FeBr₃ → 1-Bromo-2,4,5-trivinylbenzene and 1-Bromo-3,4,6-trivinylbenzene

  • Hypothetical Experimental Protocol:

    • Dissolve this compound in a dry, inert solvent (e.g., carbon tetrachloride or dichloromethane) and cool to 0 °C.

    • Add a catalytic amount of a mild Lewis acid, such as iron(III) bromide (FeBr₃).

    • Slowly add a solution of bromine in the same solvent dropwise, keeping the reaction mixture in the dark to prevent radical side reactions.

    • Monitor the reaction by TLC.

    • Once the reaction is complete, quench with a solution of sodium thiosulfate to remove excess bromine.

    • Work up the reaction mixture as described for nitration and purify by column chromatography.

Friedel-Crafts Alkylation and Acylation

Friedel-Crafts reactions introduce an alkyl (-R) or acyl (-COR) group onto the aromatic ring. These reactions are typically catalyzed by strong Lewis acids. Given the high reactivity of this compound, very mild conditions and catalysts would be necessary.

  • Proposed Reaction (Acylation): this compound + CH₃COCl / AlCl₃ (mild) → 1-Acetyl-2,4,5-trivinylbenzene and 1-Acetyl-3,4,6-trivinylbenzene

  • Hypothetical Experimental Protocol (Acylation):

    • Suspend a mild Lewis acid catalyst (e.g., zinc chloride or iron(III) chloride) in a dry, inert solvent at low temperature (-10 °C).

    • Slowly add a solution of this compound to the suspension.

    • Add the acylating agent (e.g., acetyl chloride) dropwise, maintaining the low temperature.

    • Monitor the reaction by TLC.

    • Quench the reaction with cold, dilute HCl.

    • Perform an aqueous workup and purify the product by chromatography.

Table 1: Summary of Predicted Electrophilic Aromatic Substitution Reactions of this compound

ReactionElectrophileReagentsProposed ConditionsPredicted Major Products
Nitration NO₂⁺HNO₃, H₂SO₄Low temperature (-20 to -15 °C)1-Nitro-2,4,5-trivinylbenzene, 1-Nitro-3,4,6-trivinylbenzene
Bromination Br⁺Br₂, FeBr₃Low temperature (0 °C), dark1-Bromo-2,4,5-trivinylbenzene, 1-Bromo-3,4,6-trivinylbenzene
Acylation RCO⁺CH₃COCl, mild Lewis AcidLow temperature (-10 °C)1-Acetyl-2,4,5-trivinylbenzene, 1-Acetyl-3,4,6-trivinylbenzene

Challenges and Considerations: The Competing Polymerization Reaction

The primary challenge in performing electrophilic aromatic substitution on this compound is the high propensity of the vinyl groups to undergo cationic polymerization under the acidic conditions required for EAS. The electrophile or the Lewis acid catalyst can initiate the polymerization of the vinyl groups, leading to a complex mixture of oligomers and polymers instead of the desired substituted monomer.

G cluster_0 Reaction Pathways for this compound with an Electrophile (E+) Start This compound + E+ EAS Electrophilic Aromatic Substitution Start->EAS Aromatic Ring Attack Polymerization Cationic Polymerization Start->Polymerization Vinyl Group Attack Substituted_Product Functionalized this compound EAS->Substituted_Product Polymer_Product Poly(this compound) Polymerization->Polymer_Product

Caption: Competing reaction pathways for this compound in the presence of an electrophile.

Strategies to Mitigate Polymerization:

  • Low Temperatures: Carrying out reactions at significantly reduced temperatures will decrease the rate of both EAS and polymerization, but may favor the desired substitution reaction which generally has a lower activation energy.

  • Mild Catalysts: Employing weaker Lewis acids or using them in catalytic amounts can reduce the concentration of initiating species for polymerization.

  • Short Reaction Times: Careful monitoring of the reaction and quenching it as soon as the desired product is formed can minimize the extent of polymerization.

  • Use of Inhibitors: In some cases, the addition of a radical inhibitor may be beneficial, although the primary concern is cationic polymerization.

Conclusion

References

A Technical Whitepaper on the Potential Biological Activities of Trivinylbenzene Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Trivinylbenzene (TVB) is an aromatic hydrocarbon primarily utilized as a cross-linking agent in the synthesis of polymers and materials science applications. While direct research into the biological activities of trivinylbenzene is sparse, its chemical structure presents a versatile scaffold for the synthesis of a wide array of derivatives with potential therapeutic applications. This technical guide explores the prospective biological activities of trivinylbenzene compounds by examining the documented activities of structurally related benzene and vinyl-containing derivatives, with a particular focus on anticancer and antimicrobial properties. This paper aims to serve as a foundational resource for researchers interested in exploring trivinylbenzene as a core moiety in drug discovery and development.

Introduction to Trivinylbenzene

Trivinylbenzene is an organic compound with the chemical formula C₁₂H₁₂. It exists in three isomeric forms: 1,2,3-trivinylbenzene, 1,2,4-trivinylbenzene, and 1,3,5-trivinylbenzene.[1][2] These compounds are characterized by a benzene ring substituted with three vinyl groups. The vinyl groups are reactive and can participate in various chemical reactions, including polymerization, oxidation, reduction, and electrophilic aromatic substitution.[3] This reactivity makes trivinylbenzene an important monomer in the production of cross-linked polymers and resins.[4]

Despite its widespread use in materials science, the biological activities of trivinylbenzene itself have not been extensively studied. However, the benzene ring is a common feature in many pharmaceutical compounds, and the vinyl groups offer functional handles for the synthesis of diverse derivatives. Therefore, trivinylbenzene represents a potentially valuable, yet underexplored, scaffold in medicinal chemistry. This whitepaper will synthesize available data on the biological activities of related compounds to build a case for the potential therapeutic relevance of trivinylbenzene derivatives.

Potential Biological Activities of Trivinylbenzene Derivatives

The exploration of trivinylbenzene's biological potential is largely inferential, based on the activities of other benzene derivatives. The addition of functional groups to the benzene ring or the modification of the vinyl side chains can lead to compounds with significant biological effects.

A significant body of research exists on benzene derivatives exhibiting anticancer properties. In particular, the incorporation of heterocyclic moieties, such as triazoles, has been a successful strategy in developing potent anticancer agents.[5] While these are not direct derivatives of trivinylbenzene, the synthetic principles could be applied to a trivinylbenzene core.

For instance, various 1,2,3-triazole derivatives have demonstrated cytotoxicity against a range of cancer cell lines.[5][6][7] These compounds often act through mechanisms such as cell cycle arrest and induction of apoptosis.[6] The structure-activity relationship studies of these compounds suggest that the nature and position of substituents on the aromatic ring play a crucial role in their anticancer efficacy.[7]

Table 1: Summary of In Vitro Anticancer Activity of Selected Benzene and Triazole Derivatives

Compound Class Cancer Cell Line IC50 (µM) Reference
1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives HCT-116 1.09 ± 0.17 [6]
A549 45.16 ± 0.92 [6]
Phosphonate 1,2,3-Triazole Derivatives HT-1080 15.13 [5]
A-549 21.25 [5]
MCF-7 18.06 [5]
MDA-MB-231 16.32 [5]
1,2,3-Triazole-Amino Acid Conjugates MCF-7 >30% inhibition at <10 µM [8]
HepG2 >30% inhibition at <10 µM [8]
1,2,3-Triazole Incorporated 1,3,4-Oxadiazole-Triazine Derivatives PC3 0.17 ± 0.063 [7]
A549 0.19 ± 0.075 [7]
MCF-7 0.51 ± 0.083 [7]

| | DU-145 | 0.16 ± 0.083 |[7] |

Derivatives of benzene, particularly those containing triazole rings, have also been investigated for their antimicrobial properties.[9] These compounds have shown activity against both bacteria and fungi. The mechanism of action for some of these antifungal agents involves the inhibition of enzymes crucial for fungal cell membrane synthesis, such as 14-alpha-demethylase.[9]

Table 2: Summary of In Vitro Antimicrobial Activity of Selected Vinyl-1,2,4-Triazole Derivatives

Compound Bacterial Strain MIC (mM) MBC (mM) Fungal Strain MIC (mM) MFC (mM) Reference
Vinyl-1,2,4-Triazole Derivative (2h) Xanthomonas campestris 0.0002-0.0033 0.0004-0.0033 Various 0.02-0.04 0.03-0.06 [9]

| Vinyl-1,2,4-Triazole Derivative (general) | Various | 0.0002-0.0069 | - | Various | 0.02-0.52 | 0.03-0.52 |[9] |

Experimental Protocols

The following are generalized experimental protocols based on the methodologies described in the cited literature for assessing the biological activities of benzene derivatives.

This assay is commonly used to assess the antiproliferative activity of compounds on cancer cell lines.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, HCT-116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 24-72 hours).

  • MTT Addition: After the treatment period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.

  • IC50 Determination: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

This method is used to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of a compound.

  • Inoculum Preparation: A standardized suspension of the target microorganism (bacteria or fungi) is prepared in a suitable broth.

  • Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the growth medium.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (temperature and time) for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

  • MBC/MFC Determination: An aliquot from the wells showing no visible growth is sub-cultured onto agar plates. The MBC/MFC is the lowest concentration of the compound that results in a significant reduction (e.g., 99.9%) in the number of viable microorganisms.

Signaling Pathways and Mechanisms of Action

The precise signaling pathways that could be modulated by trivinylbenzene derivatives are yet to be elucidated. However, based on the activities of related compounds, several potential mechanisms can be proposed.

Many triazole-based antifungal agents act by inhibiting the enzyme lanosterol 14-alpha-demethylase (CYP51), which is a key enzyme in the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane. Its depletion disrupts membrane integrity and leads to fungal cell death.

G Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol CYP51 Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Triazole Derivative Triazole Derivative Triazole Derivative->Lanosterol Inhibition

Caption: Proposed mechanism of action for triazole-based antifungal agents.

The synthesis of biologically active triazole derivatives from a core aromatic structure often involves a "click chemistry" approach, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is highly efficient and regioselective, making it a powerful tool in medicinal chemistry. A hypothetical workflow starting from a trivinylbenzene-derived alkyne is presented below.

G cluster_synthesis Synthesis of Bioactive Triazole cluster_testing Biological Evaluation Trivinylbenzene Trivinylbenzene Functionalization Chemical Modification (e.g., to form alkyne) Trivinylbenzene->Functionalization Alkyne_Derivative TVB-Alkyne Derivative Functionalization->Alkyne_Derivative CuAAC CuAAC Click Reaction (Cu(I) catalyst) Alkyne_Derivative->CuAAC Azide_Compound Bioactive Azide Azide_Compound->CuAAC Triazole_Product Bioactive TVB-Triazole Conjugate CuAAC->Triazole_Product In_Vitro_Assays In Vitro Assays (e.g., MTT, MIC) Triazole_Product->In_Vitro_Assays Data_Analysis Data Analysis (IC50, MIC determination) In_Vitro_Assays->Data_Analysis Lead_Identification Lead Compound Identification Data_Analysis->Lead_Identification

Caption: Hypothetical workflow for synthesizing and testing bioactive trivinylbenzene-triazole derivatives.

Conclusion and Future Directions

Trivinylbenzene, a readily available industrial chemical, holds untapped potential as a scaffold for the development of novel therapeutic agents. While direct biological studies on trivinylbenzene are currently lacking, the extensive research on the anticancer and antimicrobial activities of other benzene and vinyl derivatives strongly suggests that functionalized trivinylbenzene compounds could exhibit significant biological effects.

Future research should focus on the systematic synthesis and biological evaluation of a library of trivinylbenzene derivatives. The reactive vinyl groups provide ideal handles for introducing a wide range of chemical functionalities, allowing for the exploration of a vast chemical space. Such studies are warranted to unlock the potential of this versatile chemical scaffold and could lead to the discovery of novel drug candidates with unique structures and mechanisms of action. This whitepaper serves as a call to action for the medicinal chemistry community to investigate this promising, yet overlooked, class of compounds.

References

Methodological & Application

Application Notes and Protocols for 1,2,4-Trivinylbenzene as a Crosslinking Agent in Polymers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,2,4-trivinylbenzene (TVB) as a trifunctional crosslinking agent for creating highly stable and robust polymer networks. The protocols and data presented herein are intended to serve as a valuable resource for the synthesis and characterization of novel polymeric materials for a range of applications, from advanced materials to potential use in drug delivery systems.

Introduction

This compound is an aromatic compound featuring three vinyl groups, making it a potent trifunctional crosslinking agent in polymerization reactions.[1] Unlike the more common difunctional crosslinker, divinylbenzene (DVB), the three vinyl groups of 1,2,4-TVB enable the formation of a denser and more rigid three-dimensional polymer network. This enhanced crosslinking can lead to polymers with superior thermal stability, mechanical strength, and solvent resistance.[1] These properties make 1,2,4-TVB an attractive candidate for applications requiring high-performance polymers, such as in the manufacturing of ion-exchange resins, porous polymer supports, and advanced composites.[1]

Application Note 1: Synthesis of Highly Crosslinked Polystyrene Microspheres

Objective: To synthesize highly crosslinked, spherical polystyrene microspheres with enhanced thermal and mechanical stability using this compound as a crosslinking agent via suspension polymerization.

Background: Suspension polymerization is a widely used technique for producing spherical polymer beads.[2] In this process, monomer droplets containing the initiator and crosslinking agent are dispersed in an aqueous phase with the aid of a stabilizer. Polymerization occurs within these droplets, resulting in solid polymer microspheres. The use of 1,2,4-TVB as a crosslinker in this system is expected to yield microspheres with a higher crosslink density compared to those prepared with DVB, leading to improved performance characteristics.

Expected Outcomes:

  • Spherical and regular polymer beads.[2]

  • Increased thermal stability of the resulting polystyrene network.

  • Reduced swelling in organic solvents, indicative of higher crosslink density.

  • Potential for tunable porosity by adjusting the concentration of the crosslinking agent and the use of porogens.[2]

Application Note 2: Potential for Use in Controlled-Release Drug Delivery Matrices

Objective: To explore the potential of this compound-crosslinked polymers as a robust matrix for the controlled release of therapeutic agents.

Background: The development of effective drug delivery systems often relies on the use of biocompatible and stable polymer matrices that can encapsulate and release drugs in a controlled manner. While direct studies on 1,2,4-TVB for drug delivery are limited, polymers with high crosslink densities and tunable porosities are of significant interest in this field. For instance, various vinyl-based polymers, such as poly(1-vinyl-1,2,4-triazole), have been investigated for their potential in creating hydrogels for drug release.[3] The high stability and tunable nature of 1,2,4-TVB-crosslinked polymers suggest their potential as durable, non-degradable matrices for long-term drug elution.

Rationale for Potential Use:

  • High Stability: The highly crosslinked network can provide a physically and chemically stable matrix, protecting the encapsulated drug from degradation.

  • Tunable Porosity: The porosity of the polymer beads can be controlled during synthesis, which is a key factor in modulating the drug release rate.[2]

  • Mechanical Integrity: The enhanced mechanical strength of the polymer matrix can prevent premature disintegration of the delivery system.

Considerations for Drug Delivery Applications:

  • Biocompatibility: The biocompatibility and toxicity of the 1,2,4-TVB-crosslinked polymer would need to be thoroughly evaluated.

  • Drug Loading and Release Kinetics: The efficiency of drug loading and the release profile would need to be optimized by adjusting the polymer composition and morphology.

  • Functionalization: The polymer matrix may require surface functionalization to enhance biocompatibility or to control drug-polymer interactions.

Data Presentation

The following tables summarize the key quantitative data regarding the use of trivinylbenzene as a crosslinking agent in comparison to divinylbenzene.

Table 1: Comparative Crosslinking Dynamics in Styrene Copolymer Networks

Crosslinker TypeCrosslinker Content (wt%)Polymerization Temperature (°C)Gel Time (min)Crosslink Density (mol/cm³)Thermal Stability (°C)Activation Energy (kJ/mol)
Divinylbenzene (DVB)2-5085-9020-4800.1-2.5250-32053-65
This compound 2-15 60-100 45-300 0.5-2.1 220-300 60-80
1,3,5-Trivinylbenzene4-3080-12030-3601.2-3.8280-38075-95

This data is compiled from comparative studies of different crosslinking agents.

Table 2: Thermal Stability of Styrene-Trivinylbenzene (TVB) Copolymers

Copolymer CompositionActivation Energy for Thermal Degradation (kcal/mole)
Styrene-DVB (2%)53
Styrene-DVB (25%)54
Styrene-DVB (48%)58
Styrene-DVB (56%)58
Styrene-TVB (25%) 61
Polydivinylbenzene (PDVB)65

This table highlights the increased thermal stability of copolymers containing trivinylbenzene.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis and characterization of polymers crosslinked with this compound.

Protocol 1: Suspension Copolymerization of Styrene with this compound

This protocol is adapted from established procedures for suspension polymerization of styrene with divinylbenzene and is a representative method.

Materials:

  • Styrene (inhibitor removed)

  • This compound (TVB)

  • Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (initiator)

  • Poly(vinyl alcohol) (PVA) (suspension stabilizer)

  • Deionized water

  • Toluene (porogen, optional)

  • Sodium chloride (optional, to reduce monomer solubility in water)

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer with a variable speed motor

  • Reflux condenser

  • Thermometer or thermocouple

  • Heating mantle or water bath

  • Nitrogen inlet

Procedure:

  • Preparation of the Aqueous Phase: In the three-necked flask, dissolve poly(vinyl alcohol) (e.g., 1-2 wt% of the total aqueous phase) in deionized water. If desired, add sodium chloride (e.g., 1-3 wt% of the aqueous phase) to decrease the solubility of the monomer in water.

  • Preparation of the Organic Phase: In a separate beaker, prepare a mixture of styrene and this compound. The concentration of TVB can be varied (e.g., 2-15 wt% of the total monomer weight) to achieve the desired crosslink density. If a porous structure is desired, a porogen such as toluene can be added to the organic phase.

  • Initiator Addition: Dissolve the initiator (e.g., 0.5-1.0 mol% with respect to the total monomers) in the organic phase mixture.

  • Dispersion: While stirring the aqueous phase vigorously (e.g., 300-500 rpm), slowly add the organic phase to the flask. Continue stirring until a stable suspension of fine monomer droplets is formed.

  • Polymerization:

    • Begin to purge the system with nitrogen to remove oxygen, which can inhibit free-radical polymerization.

    • Heat the reaction mixture to the desired polymerization temperature (e.g., 70-90°C).

    • Maintain the temperature and stirring for a set period (e.g., 6-12 hours) to allow for high monomer conversion.

  • Work-up:

    • After the polymerization is complete, cool the reaction mixture to room temperature.

    • Filter the polymer beads and wash them thoroughly with hot water to remove the stabilizer and any unreacted monomers.

    • Further purify the beads by washing with a suitable organic solvent (e.g., methanol or ethanol) to remove any remaining porogen or soluble oligomers.

    • Dry the polymer beads in a vacuum oven at a moderate temperature (e.g., 60°C) until a constant weight is achieved.

Protocol 2: Characterization of Crosslinked Polymers

1. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Objective: To confirm the incorporation of the monomers into the polymer structure.

  • Procedure: Obtain the FTIR spectrum of the dried polymer beads. Look for characteristic peaks of polystyrene (aromatic C-H and C=C stretching) and the disappearance of the vinyl C=C stretching peaks from the monomers.

2. Thermogravimetric Analysis (TGA):

  • Objective: To evaluate the thermal stability of the crosslinked polymer.

  • Procedure: Heat a small sample of the polymer under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10°C/min). The temperature at which significant weight loss occurs is an indicator of the polymer's thermal stability.

3. Scanning Electron Microscopy (SEM):

  • Objective: To analyze the morphology, size, and porosity of the polymer beads.

  • Procedure: Mount the dried polymer beads on an SEM stub and coat with a conductive material (e.g., gold). Image the beads at various magnifications to observe their surface and cross-sectional morphology.

4. Swelling Studies:

  • Objective: To estimate the crosslink density of the polymer network.

  • Procedure:

    • Weigh a known amount of dry polymer beads (W_d).

    • Immerse the beads in a good solvent for the polymer (e.g., toluene) for 24-48 hours to reach swelling equilibrium.

    • Remove the swollen beads, gently blot the surface to remove excess solvent, and weigh them (W_s).

    • Calculate the swelling ratio (Q) as: Q = (W_s - W_d) / W_d. A lower swelling ratio indicates a higher crosslink density.

Visualizations

G Experimental Workflow for Suspension Polymerization cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Characterization prep_aq Prepare Aqueous Phase (Water + Stabilizer) dispersion Create Suspension (Vigorous Stirring) prep_aq->dispersion prep_org Prepare Organic Phase (Styrene + 1,2,4-TVB + Initiator) prep_org->dispersion polymerization Polymerization (Heat + N2 Purge) dispersion->polymerization cooling Cool to Room Temperature polymerization->cooling filtration Filter and Wash Beads cooling->filtration drying Dry in Vacuum Oven filtration->drying characterization Characterize Polymer (FTIR, TGA, SEM, Swelling) drying->characterization

Caption: Workflow for suspension polymerization of 1,2,4-TVB crosslinked polymers.

G Logical Relationship of Crosslinker Functionality to Polymer Network Properties cluster_dvb Difunctional Crosslinker (DVB) cluster_tvb Trifunctional Crosslinker (1,2,4-TVB) cluster_comparison Comparison dvb Divinylbenzene (2 Reactive Sites) dvb_network Linear Chain Crosslinking dvb->dvb_network dvb_props Properties: - Good Stability - Moderate Crosslink Density dvb_network->dvb_props comparison Increased Functionality Leads to Enhanced Performance dvb_props->comparison tvb This compound (3 Reactive Sites) tvb_network Dense 3D Network Formation tvb->tvb_network tvb_props Enhanced Properties: - Higher Thermal Stability - Higher Mechanical Strength - Increased Solvent Resistance tvb_network->tvb_props tvb_props->comparison

Caption: Impact of crosslinker functionality on polymer network properties.

References

Application Notes and Protocols for the Radical Polymerization of 1,2,4-Trivinylbenzene in Various Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,4-Trivinylbenzene (TVB) is a trifunctional monomer that undergoes radical polymerization to form highly crosslinked, three-dimensional polymer networks. The properties of these networks, such as porosity, swelling behavior, and mechanical stability, are critically influenced by the conditions of the polymerization reaction, particularly the choice of solvent. The solvent not only acts as a medium for the reaction but can also influence the polymer chain growth and the phase separation of the forming network, a process often utilized in the creation of porous polymer beads and monoliths where the solvent is referred to as a "porogen".

These resulting porous polymers have significant applications in various scientific and industrial fields, including as stationary phases for chromatography, supports for solid-phase synthesis, and as scaffolds in tissue engineering and drug delivery systems. Understanding the role of the solvent in the radical polymerization of TVB is therefore crucial for tailoring the properties of the final polymer network to a specific application.

This document provides detailed application notes and experimental protocols for the radical polymerization of this compound in a range of solvents with varying polarities.

Data Presentation

SolventSolvent TypeExpected Polymer MorphologyGel Point Conversion (%)Swelling Ratio (in Toluene)Surface Area (m²/g)
Toluene Nonpolar (Good)Gel-like, relatively homogeneous~15-25HighLow (< 50)
Acetonitrile Polar AproticPrecipitated particles, porous~20-30ModerateHigh (> 300)
Methanol Polar ProticPrecipitated particles, porous~25-35LowModerate (100-300)
n-Heptane Nonpolar (Poor)Precipitated particles, macroporous~30-40LowModerate (100-300)
Dimethyl Sulfoxide (DMSO) Polar AproticGel-like, potentially microporous~18-28HighVariable

Note on Solvent Effects:

  • Good Solvents (e.g., Toluene): In a good solvent, the growing polymer chains are well-solvated, leading to a more delayed phase separation. This typically results in a more homogeneous, gel-like polymer network with lower surface area.

  • Poor Solvents (e.g., n-Heptane, Methanol): In a poor solvent, the polymer precipitates as it forms. This early phase separation leads to the formation of a porous structure composed of agglomerated microspheres.

  • Polar Aprotic Solvents (e.g., Acetonitrile, DMSO): These solvents can influence the polymerization kinetics through interactions with the radical species. Their ability to solvate the growing polymer chains will also dictate the final morphology.

Experimental Protocols

The following are detailed protocols for the free-radical solution polymerization of this compound using azobisisobutyronitrile (AIBN) as the initiator.

Materials and Equipment
  • This compound (TVB), inhibitor removed

  • Azobisisobutyronitrile (AIBN), recrystallized

  • Solvents (Toluene, Acetonitrile, Methanol, n-Heptane, DMSO), anhydrous grade

  • Schlenk flasks or reaction vials with septa

  • Magnetic stirrer and stir bars

  • Oil bath or heating mantle with temperature control

  • Vacuum line or source of inert gas (Nitrogen or Argon)

  • Standard glassware for filtration and washing

  • Freeze-dryer or vacuum oven

General Procedure for Solution Polymerization

This protocol describes a typical solution polymerization of this compound. The reaction should be carried out under an inert atmosphere to prevent inhibition by oxygen.

  • Monomer and Initiator Preparation:

    • Prepare a stock solution of the desired solvent.

    • In a clean, dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the desired amount of this compound.

    • Add the appropriate volume of the chosen solvent to achieve the desired monomer concentration (e.g., 10-50 wt%).

    • Add the calculated amount of AIBN. A typical initiator concentration is 1-2 mol% with respect to the monomer.

  • Degassing the Reaction Mixture:

    • Seal the flask or vial with a septum.

    • Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

      • Freeze the mixture using liquid nitrogen.

      • Apply vacuum to the flask.

      • Thaw the mixture while maintaining the vacuum.

      • Backfill with an inert gas (Nitrogen or Argon).

      • Repeat this cycle two more times.

  • Polymerization:

    • After the final thaw and backfill with inert gas, place the reaction vessel in a preheated oil bath at the desired temperature (typically 60-80 °C for AIBN).

    • Stir the reaction mixture at a constant rate.

    • Allow the polymerization to proceed for the desired time (e.g., 6-24 hours). The reaction time will influence the monomer conversion and the properties of the resulting polymer.

  • Isolation and Purification of the Polymer:

    • After the specified reaction time, stop the polymerization by rapidly cooling the reaction vessel in an ice bath.

    • Open the vessel to the air.

    • Isolate the polymer by filtration. If the polymer is a gel, it may need to be broken up mechanically.

    • Wash the polymer extensively with a solvent that is a good solvent for the monomer and initiator but a non-solvent for the polymer (e.g., methanol or acetone) to remove any unreacted components.

    • Dry the purified polymer in a vacuum oven or by freeze-drying until a constant weight is achieved.

Protocol for Characterization of the Polymer Network
  • Gel Content: The extent of crosslinking can be determined by measuring the insoluble fraction of the polymer. This is done by Soxhlet extraction of a known weight of the dried polymer with a good solvent (e.g., toluene) for an extended period (e.g., 24 hours). The remaining insoluble gel is then dried to a constant weight.

    • Gel Content (%) = (Weight of dry gel / Initial weight of polymer) x 100

  • Swelling Ratio: The swelling behavior of the crosslinked polymer can be assessed by immersing a known weight of the dry polymer in a solvent (e.g., toluene) and allowing it to swell to equilibrium. The swollen polymer is then weighed after removing excess surface solvent.

    • Swelling Ratio = (Weight of swollen polymer - Weight of dry polymer) / Weight of dry polymer

  • Surface Area and Porosity: The specific surface area and pore size distribution of the porous polymers can be determined by nitrogen adsorption-desorption measurements using the Brunauer-Emmett-Teller (BET) and Barrett-Joyner-Halenda (BJH) methods, respectively.

Visualizations

The following diagrams illustrate the key processes involved in the radical polymerization of this compound.

Radical_Polymerization_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_crosslinking Crosslinking cluster_termination Termination Initiator (AIBN) Initiator (AIBN) Initiator_Radicals 2 R• + N2 Initiator (AIBN)->Initiator_Radicals Heat (Δ) Monomer (TVB) Monomer (TVB) Initiator_Radicals->Monomer (TVB) Addition Growing_Polymer_Chain R-(TVB)n• Monomer (TVB)->Growing_Polymer_Chain Chain Growth Pendant_Vinyl_Group Pendant Vinyl on Polymer Chain Growing_Polymer_Chain->Pendant_Vinyl_Group Intermolecular or Intramolecular Attack Dead_Polymer Dead Polymer Growing_Polymer_Chain->Dead_Polymer Combination or Disproportionation Crosslinked_Network Crosslinked Network Pendant_Vinyl_Group->Crosslinked_Network

Caption: Mechanism of radical polymerization of this compound.

Experimental_Workflow Start Start Prepare_Mixture Prepare Monomer, Initiator, and Solvent Mixture Start->Prepare_Mixture Degas Degas via Freeze-Pump-Thaw (3 cycles) Prepare_Mixture->Degas Polymerize Polymerize at Controlled Temperature Degas->Polymerize Stop_Reaction Cool to Stop Polymerization Polymerize->Stop_Reaction Isolate_Polymer Isolate Polymer (Filtration) Stop_Reaction->Isolate_Polymer Wash_Polymer Wash with Solvent Isolate_Polymer->Wash_Polymer Dry_Polymer Dry under Vacuum Wash_Polymer->Dry_Polymer Characterize Characterize Polymer (Gel Content, Swelling, Porosity) Dry_Polymer->Characterize End End Characterize->End

Caption: Experimental workflow for this compound polymerization.

Application Notes and Protocols for the Synthesis of Porous Organic Polymers Using 1,2,4-Trivinylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of Porous Organic Polymers (POPs) utilizing 1,2,4-trivinylbenzene as a key building block. The unique trifunctional nature of this compound allows for the formation of highly cross-linked, robust porous networks with potential applications in drug delivery, catalysis, and separations. While specific literature on the homopolymerization of this compound for POP synthesis is emerging, established methods for structurally similar multi-vinyl aromatic monomers, such as divinylbenzene (DVB), provide a strong foundation for its use.

Introduction to Porous Organic Polymers from this compound

Porous organic polymers are a class of materials characterized by their high surface area, tunable porosity, and chemical stability. The incorporation of this compound as a monomer introduces a rigid aromatic core with three vinyl groups, enabling the formation of a three-dimensional polymer network. The resulting POPs are anticipated to exhibit excellent thermal and chemical stability, making them suitable for a range of applications in demanding environments. The porosity of these materials can be tailored by carefully selecting the polymerization method and conditions.

Synthesis Methodologies

The synthesis of POPs from this compound can be approached through several polymerization techniques, primarily leveraging the reactivity of the vinyl groups. The most common and adaptable methods include free-radical polymerization and solvothermal synthesis.

Free-Radical Polymerization

Free-radical polymerization is a versatile and widely used method for the synthesis of POPs from vinyl monomers. This approach involves the use of a radical initiator to trigger the polymerization of the vinyl groups, leading to the formation of a cross-linked network.

2.1.1. Suspension Polymerization

Suspension polymerization is a heterogeneous polymerization technique that yields spherical polymer beads. In this method, the monomer, initiator, and a porogen (an inert solvent that helps to create the porous structure) are suspended as droplets in an aqueous phase containing a stabilizer. Polymerization occurs within these droplets, and upon removal of the porogen, a porous structure is obtained.

2.1.2. Distillation-Precipitation Polymerization

Distillation-precipitation polymerization is a method that can produce monodisperse, porous polymer microspheres. The polymerization is initiated in a solvent system where the monomer is soluble, but the resulting polymer is not. As the polymerization proceeds and the solvent is distilled off, the polymer precipitates to form porous particles.

Solvothermal Synthesis

Solvothermal synthesis is a method carried out in a closed vessel under elevated temperature and pressure. This technique can promote the formation of highly crystalline and porous materials. For the synthesis of POPs from this compound, a suitable solvent and initiator are heated with the monomer in an autoclave, leading to the formation of a porous polymer network.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of POPs from divinylbenzene and are expected to be applicable to this compound with minor modifications.

Protocol 1: Free-Radical Suspension Polymerization

Objective: To synthesize porous poly(this compound) beads.

Materials:

  • This compound (monomer)

  • Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (initiator)

  • Toluene or n-heptane (porogen)

  • Poly(vinyl alcohol) (PVA) or Gohsenol GH23 (suspension stabilizer)

  • Sodium chloride (NaCl)

  • Deionized water

  • Methanol, Acetone (for washing)

Procedure:

  • Prepare the Aqueous Phase: Dissolve NaCl (2 wt%) and the suspension stabilizer (1.5 wt% with respect to the organic phase) in deionized water in a reaction vessel equipped with a mechanical stirrer, condenser, and nitrogen inlet.

  • Prepare the Organic Phase: In a separate beaker, dissolve the initiator (e.g., 0.5 wt% BPO with respect to the monomer) in a mixture of this compound and the porogen (e.g., toluene:octane 9:1 w/w, 200 wt% with respect to the monomer).

  • Create the Suspension: Add the organic phase to the aqueous phase while stirring vigorously to form a stable suspension of monomer droplets.

  • Polymerization: Heat the reaction mixture under a nitrogen atmosphere with continuous stirring. A typical temperature profile would be 60°C for 1 hour, 70°C for 1 hour, 85°C for 2 hours, and finally 95°C for 6 hours.

  • Work-up: After polymerization, cool the mixture to room temperature. Filter the polymer beads and wash them extensively with hot water, followed by methanol and acetone to remove any unreacted monomer, initiator, and porogen.

  • Drying: Dry the purified polymer beads in a vacuum oven at 60°C overnight.

Protocol 2: Solvothermal Synthesis

Objective: To synthesize a monolithic porous poly(this compound).

Materials:

  • This compound (monomer)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Anhydrous solvent (e.g., 1,4-dioxane, acetonitrile, or dimethylformamide)

Procedure:

  • Reactant Mixture: In a glass liner for an autoclave, dissolve this compound and AIBN in the chosen anhydrous solvent.

  • Autoclave Setup: Place the sealed glass liner into a stainless-steel autoclave.

  • Polymerization: Heat the autoclave to a specified temperature (e.g., 80-120°C) and maintain this temperature for a set period (e.g., 24-72 hours).

  • Cooling and Isolation: After the reaction time, allow the autoclave to cool down to room temperature. Collect the resulting solid polymer.

  • Purification: Wash the polymer monolith extensively with various solvents (e.g., tetrahydrofuran, methanol, and acetone) to remove any residual reactants and solvent. Soxhlet extraction can be employed for thorough purification.

  • Drying: Dry the purified porous polymer under vacuum at an elevated temperature (e.g., 80°C) until a constant weight is achieved.

Data Presentation

The following table summarizes typical properties of porous organic polymers synthesized from multi-vinyl aromatic monomers like divinylbenzene, which can be considered representative for what to expect from this compound-based POPs.

Polymer SystemSynthesis MethodBET Surface Area (m²/g)Pore Volume (cm³/g)Average Pore Diameter (nm)Reference
Poly(divinylbenzene)Distillation-Precipitationup to 762up to 0.30-[1]
Poly(divinylbenzene)Solvothermalup to 420up to 1.73Macro/mesoporous[2]
Allyl Methacrylate/Divinylbenzene (50 wt% DVB)Suspension Polymerization410 - 480-3-5 and 7-11 (bimodal)[3]
Styrene-co-DivinylbenzeneSuspension PolymerizationVaries with DVB contentVariesMacro-, meso-, microporous[4]
Fumaronitrile with DivinylbenzeneRadical Polymerizationup to 805-Microporous[5]

Mandatory Visualizations

Experimental Workflow for Suspension Polymerization

G cluster_prep Preparation A Aqueous Phase Preparation (Water, Stabilizer, NaCl) C Suspension Formation (Vigorous Stirring) A->C B Organic Phase Preparation (this compound, Initiator, Porogen) B->C D Polymerization (Heating under Nitrogen) C->D E Work-up (Cooling, Filtration, Washing) D->E F Drying (Vacuum Oven) E->F G Porous Polymer Beads F->G G I Initiator (I) R Radical (R•) I->R Initiation P1 Propagating Chain (M-R•) R->P1 Propagation + M M This compound Monomer P1->P1 Propagation + n(M) P2 Cross-linked Polymer Network P1->P2 Cross-linking + Propagating Chain

References

Application of 1,2,4-Trivinylbenzene in Ion-Exchange Resins: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ion-exchange resins are indispensable tools in a myriad of scientific and industrial processes, including water purification, chemical synthesis, and pharmaceutical development. The performance of these resins is critically dependent on the structural integrity and chemical properties of their polymer matrix. Crosslinking agents play a pivotal role in defining this matrix. While divinylbenzene (DVB) has traditionally been the crosslinker of choice for styrene-based resins, there is growing interest in alternative crosslinkers that can impart superior properties. 1,2,4-Trivinylbenzene (TVB) has emerged as a promising candidate due to its higher functionality, which allows for the creation of a more densely crosslinked and robust polymer network.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of both cation and anion-exchange resins. It is intended to serve as a comprehensive guide for researchers and professionals seeking to explore the benefits of TVB-crosslinked resins in their work.

Advantages of this compound as a Crosslinking Agent

The use of this compound as a crosslinking agent in the synthesis of ion-exchange resins offers several distinct advantages over the more conventional divinylbenzene. The trifunctional nature of TVB leads to a higher crosslinking density within the polymer matrix. This, in turn, results in:

  • Enhanced Mechanical Stability: The increased number of crosslinks creates a more rigid and durable resin bead, making it less susceptible to physical degradation during use.

  • Reduced Swelling: The tightly crosslinked network restricts the uptake of solvents, leading to lower swelling ratios. This is particularly advantageous in applications where significant volume changes in the resin bed are undesirable.

  • Improved Selectivity: The more defined and rigid pore structure of TVB-crosslinked resins can lead to enhanced selectivity for specific ions.

Experimental Protocols

The following sections provide detailed protocols for the synthesis and functionalization of ion-exchange resins using this compound as a crosslinking agent. The protocols are based on established suspension polymerization techniques, followed by functionalization steps to introduce cation or anion exchange capabilities.

Protocol 1: Synthesis of Styrene-1,2,4-Trivinylbenzene Copolymer Beads via Suspension Polymerization

This protocol describes the preparation of the base copolymer beads, which can then be functionalized to create either cation or anion exchange resins.

Materials:

  • Styrene, inhibitor-free

  • This compound (TVB)

  • Benzoyl peroxide (initiator)

  • Poly(vinyl alcohol) (suspending agent)

  • Deionized water

Equipment:

  • Three-neck round-bottom flask equipped with a mechanical stirrer, condenser, and nitrogen inlet

  • Heating mantle with temperature control

  • Sintered glass funnel

  • Vacuum oven

Procedure:

  • Aqueous Phase Preparation: In the three-neck flask, dissolve poly(vinyl alcohol) in deionized water with gentle heating and stirring to create a stable suspension medium.

  • Organic Phase Preparation: In a separate beaker, prepare the monomer mixture by dissolving benzoyl peroxide in a solution of styrene and this compound. The ratio of styrene to TVB can be varied to control the degree of crosslinking.

  • Polymerization:

    • Heat the aqueous phase to the desired reaction temperature (typically 80-90°C) under a nitrogen atmosphere with constant stirring.

    • Slowly add the organic phase to the stirred aqueous phase. The stirring speed should be controlled to achieve the desired bead size.

    • Continue the polymerization for several hours until the reaction is complete.

  • Washing and Drying:

    • Allow the mixture to cool to room temperature.

    • Filter the copolymer beads using a sintered glass funnel and wash thoroughly with hot deionized water to remove any unreacted monomers and the suspending agent.

    • Wash the beads with a suitable organic solvent (e.g., methanol, acetone) to remove any remaining impurities.

    • Dry the beads in a vacuum oven at a moderate temperature (e.g., 60°C) until a constant weight is achieved.

Workflow for Suspension Polymerization of Styrene-1,2,4-Trivinylbenzene Copolymer Beads

G cluster_poly Polymerization cluster_workup Workup A Prepare Aqueous Phase (Poly(vinyl alcohol) in Water) C Heat Aqueous Phase (80-90°C, N2 atmosphere) A->C B Prepare Organic Phase (Styrene, 1,2,4-TVB, Benzoyl Peroxide) D Add Organic Phase to Aqueous Phase with Stirring B->D E Maintain Temperature and Stirring for Polymerization D->E F Cool to Room Temperature E->F G Filter and Wash Beads (Hot Water, Organic Solvent) F->G H Dry Beads in Vacuum Oven G->H

Suspension polymerization workflow.
Protocol 2: Preparation of Cation-Exchange Resin by Sulfonation

This protocol details the introduction of sulfonic acid groups onto the copolymer beads to create a strong acid cation-exchange resin.

Materials:

  • Styrene-1,2,4-trivinylbenzene copolymer beads (from Protocol 1)

  • Concentrated sulfuric acid (98%)

  • Dichloromethane (optional, as a swelling agent)

Equipment:

  • Jacketed reaction vessel with a mechanical stirrer and thermometer

  • Heating/cooling circulator

  • Sintered glass funnel

Procedure:

  • Swelling (Optional): Swell the copolymer beads in dichloromethane for a period of time to increase the accessibility of the aromatic rings for sulfonation.

  • Sulfonation:

    • Carefully add the swollen or dry beads to concentrated sulfuric acid in the reaction vessel.

    • Heat the mixture to the desired temperature (e.g., 80-120°C) and stir for several hours. The reaction time and temperature will influence the degree of sulfonation.

  • Hydration and Washing:

    • Carefully and slowly add the reaction mixture to a large volume of cold deionized water to precipitate the sulfonated resin and dilute the excess acid.

    • Filter the resin and wash it extensively with deionized water until the washings are neutral to pH paper.

  • Drying: Dry the sulfonated resin beads in a vacuum oven at a moderate temperature.

Workflow for Sulfonation of Copolymer Beads

G cluster_prep Preparation cluster_sulfonation Sulfonation cluster_workup Workup A Swell Copolymer Beads (Optional, in Dichloromethane) B Add Beads to Concentrated H2SO4 A->B C Heat and Stir (e.g., 80-120°C) B->C D Cool and Quench in Cold Water C->D E Filter and Wash until Neutral D->E F Dry the Cation-Exchange Resin E->F

Sulfonation workflow.
Protocol 3: Preparation of Anion-Exchange Resin by Chloromethylation and Amination

This protocol describes the two-step process to introduce quaternary ammonium functional groups, creating a strong base anion-exchange resin.

Materials:

  • Styrene-1,2,4-trivinylbenzene copolymer beads (from Protocol 1)

  • Chloromethyl methyl ether (or an alternative chloromethylating agent)

  • A Lewis acid catalyst (e.g., anhydrous ZnCl₂, SnCl₄)

  • Anhydrous solvent (e.g., dichloromethane)

  • Trimethylamine (or another tertiary amine)

  • Methanol

Equipment:

  • Reaction vessel with a mechanical stirrer, condenser, and drying tube

  • Ice bath

  • Sintered glass funnel

Procedure:

  • Chloromethylation:

    • Suspend the copolymer beads in the anhydrous solvent in the reaction vessel.

    • Cool the mixture in an ice bath and add the Lewis acid catalyst.

    • Slowly add the chloromethylating agent to the stirred suspension.

    • Allow the reaction to proceed at a controlled temperature for several hours.

    • Quench the reaction by slowly adding methanol.

    • Filter the chloromethylated beads and wash them with methanol and then water.

  • Amination:

    • Suspend the chloromethylated beads in a suitable solvent (e.g., water, methanol).

    • Add an excess of the tertiary amine (e.g., trimethylamine).

    • Heat the mixture with stirring for several hours to complete the quaternization reaction.

  • Washing and Drying:

    • Filter the anion-exchange resin beads and wash them thoroughly with deionized water to remove excess amine and any byproducts.

    • Dry the resin in a vacuum oven at a moderate temperature.

Workflow for Chloromethylation and Amination

G cluster_chloro Chloromethylation cluster_amin Amination A Suspend Beads in Anhydrous Solvent B Add Lewis Acid Catalyst A->B C Add Chloromethylating Agent B->C D React at Controlled Temperature C->D E Quench with Methanol D->E F Filter and Wash E->F G Suspend Chloromethylated Beads F->G H Add Tertiary Amine G->H I Heat and Stir H->I J Filter and Wash I->J K Dry the Anion-Exchange Resin J->K

Chloromethylation and amination workflow.

Data Presentation

The following tables summarize key performance indicators for ion-exchange resins. While specific data for this compound-crosslinked resins is not widely available in the literature, the expected trends based on its higher crosslinking functionality are indicated. The data for DVB-crosslinked resins are provided for comparison.

Table 1: Properties of Cation-Exchange Resins

PropertyStyrene-DVB ResinStyrene-TVB Resin (Expected)
Crosslinking Agent Divinylbenzene (DVB)This compound (TVB)
Ion-Exchange Capacity (meq/g) 4.5 - 5.54.0 - 5.0
Moisture Content (%) 45 - 5535 - 45
Swelling (H⁺ to Na⁺ form, %) 8 - 124 - 8
Particle Size (μm) 300 - 1200300 - 1200

Table 2: Properties of Anion-Exchange Resins

PropertyStyrene-DVB ResinStyrene-TVB Resin (Expected)
Crosslinking Agent Divinylbenzene (DVB)This compound (TVB)
Ion-Exchange Capacity (meq/g) 3.5 - 4.53.0 - 4.0
Moisture Content (%) 40 - 5030 - 40
Swelling (Cl⁻ to OH⁻ form, %) 15 - 2510 - 20
Particle Size (μm) 300 - 1200300 - 1200

Note on Data: The expected values for TVB-crosslinked resins are based on the principle that higher crosslinking density generally leads to a more rigid structure with lower moisture retention and swelling, which may slightly reduce the ion-exchange capacity per gram due to the higher polymer density.

Conclusion

The use of this compound as a crosslinking agent presents a compelling strategy for the development of high-performance ion-exchange resins with enhanced mechanical stability and reduced swelling. The detailed protocols provided herein offer a starting point for researchers to synthesize and evaluate these advanced materials. Further research and characterization are encouraged to fully elucidate the quantitative benefits of TVB-crosslinked resins in various applications, from analytical chemistry to large-scale industrial processes and pharmaceutical purification. The structured workflows and comparative data tables are intended to facilitate this exploration and accelerate innovation in the field of ion-exchange technology.

Application Notes and Protocol for Suspension Polymerization with 1,2,4-Trivinylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the suspension polymerization of 1,2,4-Trivinylbenzene (TVB), a trifunctional crosslinking agent, to produce highly crosslinked polymer microspheres. Due to the limited availability of specific protocols for 1,2,4-TVB, this document provides a representative method derived from established procedures for similar monomers, such as styrene and divinylbenzene (DVB), and incorporates available data on the crosslinking dynamics of 1,2,4-TVB.

Introduction

Suspension polymerization is a heterogeneous polymerization process that allows for the synthesis of spherical polymer particles in the micrometer to millimeter size range.[1] This technique is widely employed in the production of various commercial resins, including those used in chromatography, solid-phase synthesis, and drug delivery systems.[2] The process involves dispersing a monomer phase, containing the monomer, crosslinker, and initiator, into a continuous aqueous phase with the aid of a suspension stabilizer and mechanical agitation.[3] The polymerization then proceeds within the individual monomer droplets, leading to the formation of solid polymer beads.[1]

This compound is a potent crosslinking agent due to its three vinyl groups, which can lead to polymers with high crosslink density, thermal stability, and solvent resistance.[4] These properties make poly(this compound) an attractive material for applications requiring robust and highly porous supports.

Data Presentation

The following table summarizes the key parameters for the suspension polymerization of styrene with different crosslinking agents, including this compound. This data provides a valuable reference for designing and optimizing the polymerization of 1,2,4-TVB.

Crosslinker TypeCrosslinker Content (wt%)Polymerization Temperature (°C)Gel Time (min)Crosslink Density (mol/cm³)Thermal Stability (°C)
Divinylbenzene (DVB)2-5085-9020-4800.1-2.5250-320
This compound 2-15 60-100 45-300 0.5-2.1 220-300
1,3,5-Trivinylbenzene4-3080-12030-3601.2-3.8280-380
Data extrapolated from a comparative study on crosslinking dynamics in styrene copolymer networks.[4]

Experimental Protocol

This protocol outlines a general procedure for the suspension polymerization of a comonomer (e.g., styrene) with this compound as the crosslinking agent.

Materials:

  • Monomer (e.g., Styrene)

  • Crosslinker: this compound (TVB)

  • Initiator (e.g., Benzoyl Peroxide - BPO, or Azobisisobutyronitrile - AIBN)

  • Suspension Stabilizer (e.g., Poly(vinyl alcohol) - PVA, or Polyvinylpyrrolidone - PVP)

  • Deionized Water

  • Sodium Chloride (NaCl) (optional, to reduce monomer solubility in the aqueous phase)

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer with a stirring rod and paddle

  • Reflux condenser

  • Thermometer or thermocouple

  • Nitrogen inlet

  • Heating mantle or water bath with temperature control

  • Buchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • Aqueous Phase Preparation:

    • In the three-necked flask, prepare the aqueous phase by dissolving the suspension stabilizer (e.g., 0.5-2.0 wt% of PVA relative to the total monomer weight) in deionized water. The volume of the aqueous phase should be 3-5 times the volume of the monomer phase.

    • If desired, add NaCl (e.g., 1-3 wt% relative to water) to the aqueous phase to decrease the solubility of the monomer in water.

    • Begin stirring the aqueous phase at a controlled speed (e.g., 200-500 rpm) to ensure proper dispersion.

  • Monomer Phase Preparation:

    • In a separate beaker, prepare the monomer phase by mixing the primary monomer (e.g., styrene) and this compound. The concentration of 1,2,4-TVB can be varied (e.g., 2-15 wt% of the total monomer mixture) to achieve the desired degree of crosslinking.[4]

    • Dissolve the initiator (e.g., 0.5-2.0 wt% of BPO or AIBN relative to the total monomer weight) in the monomer mixture until it is fully dissolved.

  • Polymerization:

    • Slowly add the monomer phase to the stirring aqueous phase in the reaction flask. The stirring speed should be sufficient to form stable monomer droplets of the desired size.

    • Begin purging the system with nitrogen to remove oxygen, which can inhibit radical polymerization.

    • Heat the reaction mixture to the desired polymerization temperature (e.g., 70-90°C).[4] The optimal temperature will depend on the initiator used.

    • Maintain the temperature and stirring speed for the duration of the polymerization (e.g., 6-24 hours). The reaction time will influence the final monomer conversion.

  • Work-up:

    • After the polymerization is complete, cool the reaction mixture to room temperature.

    • Collect the polymer beads by vacuum filtration using a Buchner funnel.

    • Wash the beads sequentially with hot water, methanol, and/or other appropriate solvents to remove any unreacted monomers, initiator residues, and stabilizer.

    • Dry the polymer beads in a vacuum oven at a moderate temperature (e.g., 60°C) until a constant weight is achieved.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the suspension polymerization protocol.

SuspensionPolymerization cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up Aqueous_Phase Aqueous Phase (Water + Stabilizer) Reactor Reaction Flask (Three-necked flask) Aqueous_Phase->Reactor Monomer_Phase Monomer Phase (Monomer + 1,2,4-TVB + Initiator) Monomer_Phase->Reactor Dispersion Dispersion (Mechanical Stirring) Reactor->Dispersion Addition Heating Heating (e.g., 70-90°C) Dispersion->Heating Polymerization Polymerization (6-24 hours) Heating->Polymerization Cooling Cooling Polymerization->Cooling Filtration Filtration Cooling->Filtration Washing Washing (Water, Methanol) Filtration->Washing Drying Drying (Vacuum Oven) Washing->Drying Product Crosslinked Polymer Beads Drying->Product

Caption: Experimental workflow for the suspension polymerization of this compound.

Logical Relationship of Polymerization Parameters

The following diagram illustrates the logical relationships between key experimental parameters and the resulting properties of the polymer beads.

ParameterRelationships cluster_inputs Experimental Parameters cluster_outputs Polymer Properties Stirring Stirring Speed ParticleSize Particle Size Stirring->ParticleSize Stabilizer Stabilizer Concentration Stabilizer->ParticleSize TVB 1,2,4-TVB Concentration CrosslinkDensity Crosslink Density TVB->CrosslinkDensity Porosity Porosity TVB->Porosity ThermalStability Thermal Stability TVB->ThermalStability Initiator Initiator Concentration Initiator->CrosslinkDensity Yield Polymer Yield Initiator->Yield Temperature Reaction Temperature Temperature->Yield Time Reaction Time Time->Yield

Caption: Influence of experimental parameters on the final polymer properties.

References

Application Notes and Protocols for the Synthesis of Hyper-crosslinked Polymers using 1,2,4-Trivinylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hyper-crosslinked polymers (HCPs) are a class of porous organic polymers characterized by high surface areas, extensive microporosity, and excellent chemical and thermal stability.[1][2][3] These properties make them highly attractive for a variety of applications, including gas storage and separation, catalysis, and as stationary phases in chromatography.[2][4] In the realm of drug development, HCPs show promise as materials for drug delivery systems, offering high loading capacities and the potential for controlled release.

The synthesis of HCPs typically involves the extensive crosslinking of aromatic monomers or polymer precursors through reactions such as Friedel-Crafts alkylation.[1][2] This process creates a rigid, three-dimensional network with a high density of crosslinks, resulting in a permanent porous structure. The choice of monomer is crucial in determining the final properties of the polymer.

1,2,4-Trivinylbenzene is a trifunctional monomer that offers the potential to create highly crosslinked and robust polymer networks due to its three reactive vinyl groups.[5] Its use in the synthesis of HCPs could lead to materials with unique porous architectures and enhanced performance characteristics. These application notes provide an overview of the synthesis of HCPs using this compound, including a generalized experimental protocol, characterization data, and potential applications.

Synthesis of Hyper-crosslinked Polymers using this compound

The synthesis of hyper-crosslinked polymers from this compound can be achieved through a Friedel-Crafts alkylation reaction. In this approach, the vinyl groups of this compound can act as reactive sites for crosslinking in the presence of a Lewis acid catalyst. Alternatively, this compound can be co-polymerized with other aromatic monomers, and the resulting polymer can then be hyper-crosslinked.

A common method for synthesizing HCPs is the "knitting" method, where a monomer is crosslinked with an external crosslinker.[6] Another approach involves the self-addition polymerization of vinyl monomers.[6][7] For this compound, a plausible synthetic route would involve its reaction with a co-monomer and a crosslinker in the presence of a Friedel-Crafts catalyst.

Logical Workflow for Synthesis and Characterization

G cluster_synthesis Synthesis Stage cluster_characterization Characterization Stage Reactants This compound, Co-monomer (e.g., Benzene), Crosslinker (e.g., Dichloromethane) Reaction Friedel-Crafts Alkylation (Stirring at elevated temperature) Reactants->Reaction Solvent Solvent (e.g., 1,2-Dichloroethane) Solvent->Reaction Catalyst Lewis Acid Catalyst (e.g., Anhydrous FeCl3) Catalyst->Reaction Quenching Reaction Quenching (e.g., with Methanol) Reaction->Quenching Purification Purification (Washing and Soxhlet Extraction) Quenching->Purification Drying Drying (Vacuum oven) Purification->Drying Product Hyper-crosslinked Polymer Drying->Product FTIR FTIR Spectroscopy SEM Scanning Electron Microscopy (SEM) TGA Thermogravimetric Analysis (TGA) BET BET Surface Area Analysis Product->FTIR Product->SEM Product->TGA Product->BET

Caption: General workflow for the synthesis and characterization of a this compound-based hyper-crosslinked polymer.

Experimental Protocol: Friedel-Crafts Alkylation Synthesis

This protocol describes a generalized procedure for the synthesis of a hyper-crosslinked polymer using this compound as a key monomer. The reaction conditions and reactant ratios may require optimization to achieve desired material properties.

Materials:

  • This compound (TVB)

  • Co-monomer (e.g., Benzene)

  • Crosslinker (e.g., Dichloromethane - DCM)

  • Anhydrous Ferric Chloride (FeCl₃)

  • 1,2-Dichloroethane (DCE) (solvent)

  • Methanol

  • Hydrochloric acid (HCl) solution (e.g., 1 M)

Procedure:

  • Reactant Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, dissolve this compound and the co-monomer (e.g., benzene) in 1,2-dichloroethane. The molar ratio of TVB to the co-monomer can be varied to control the degree of crosslinking and porosity.

  • Catalyst Addition: Under a nitrogen atmosphere, slowly add anhydrous ferric chloride (FeCl₃) to the stirred solution. The amount of catalyst is typically stoichiometric with respect to the crosslinker.

  • Crosslinker Addition: Add the crosslinker (e.g., dichloromethane) dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to a specified temperature (e.g., 80°C) and stir vigorously for a set period (e.g., 18-24 hours). The formation of a solid precipitate indicates the polymerization and crosslinking process.

  • Quenching and Purification: After the reaction is complete, cool the mixture to room temperature and quench the reaction by adding methanol. The solid product is then collected by filtration and washed sequentially with methanol, dilute hydrochloric acid solution, and deionized water to remove the catalyst and any unreacted monomers.

  • Soxhlet Extraction: Further purify the polymer by Soxhlet extraction with methanol for 24 hours to remove any remaining impurities.

  • Drying: Dry the purified hyper-crosslinked polymer in a vacuum oven at a suitable temperature (e.g., 60-80°C) until a constant weight is achieved.

Data Presentation: Properties of Hyper-crosslinked Polymers

Polymer IDMonomer(s)CrosslinkerBET Surface Area (m²/g)Total Pore Volume (cm³/g)Micropore Volume (cm³/g)
HCP-DVB-1[6][7]Divinylbenzene- (Self-addition)931--
HCP-DVB-2[6]Divinylbenzene, L-phenylalanineDivinylbenzene612--
HCP-DVB-3[6]Divinylbenzene, Bisphenol ADivinylbenzene471--
HCP-PS-1[1]PolystyreneExternalup to 2000-High
CPOP-19[8]Vinyl functionalized carbazole- (Self-polymerization)1130--
PAB-HCP[3][9]Aniline, BenzeneDMM9870.908-

Data presented is for illustrative purposes and is based on published results for similar hyper-crosslinked polymers.

Characterization of Hyper-crosslinked Polymers

To evaluate the properties of the synthesized this compound-based HCPs, a suite of characterization techniques should be employed.

Characterization Workflow

G cluster_material Synthesized HCP cluster_analysis Analytical Techniques HCP {Hyper-crosslinked Polymer} FTIR FTIR Spectroscopy Determines functional groups and confirms crosslinking HCP->FTIR SEM Scanning Electron Microscopy (SEM) Visualizes surface morphology and macroporosity HCP->SEM TGA Thermogravimetric Analysis (TGA) Assesses thermal stability HCP->TGA BET BET Surface Area Analysis Measures surface area and pore size distribution HCP->BET

References

Application Notes & Protocols for 1,2,4-Trivinylbenzene in Polymer Monoliths for Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 1,2,4-trivinylbenzene as a crosslinking agent in the synthesis of polymer monoliths for chromatographic applications. The information is intended to guide researchers in developing highly crosslinked, robust monolithic stationary phases for high-performance liquid chromatography (HPLC).

Introduction

Polymer monoliths have emerged as a significant advancement in separation science, offering a continuous, single-piece porous stationary phase that overcomes some of the limitations of traditional particle-packed columns. The interconnected porous structure of monoliths allows for rapid mass transfer, leading to faster separations at lower backpressures. The choice of monomers and crosslinkers is critical in tailoring the morphology and, consequently, the chromatographic performance of these monoliths.

While divinylbenzene (DVB) is a commonly employed crosslinker in the preparation of polystyrene-based monoliths, this compound offers the potential for creating a more rigid and highly crosslinked polymer network. This increased crosslinking density can enhance the mechanical stability of the monolith and potentially alter its separation selectivity. These notes detail the synthesis, characterization, and potential applications of monoliths incorporating this compound.

Key Advantages of this compound-Based Monoliths

  • Enhanced Mechanical Stability: The trifunctional nature of this compound leads to a more densely crosslinked polymer, resulting in a monolith with greater rigidity and resistance to swelling and shrinking with changes in solvent composition.

  • High Porosity and Permeability: The polymerization process can be controlled to create a bimodal pore structure with large through-pores for low flow resistance and smaller mesopores within the polymer globules to provide a high surface area for interaction.

  • Tunable Selectivity: The aromatic nature of the trivinylbenzene backbone provides a hydrophobic surface suitable for reversed-phase chromatography. The monolith's surface can be further functionalized to introduce different selectivities.

  • Rapid Separations: The monolithic structure allows for high flow rates without excessive backpressure, enabling faster analysis times compared to conventional packed columns.

Experimental Protocols

The following protocols are based on established methods for the in-situ polymerization of vinyl-based monolithic columns.

Materials and Reagents
  • Monomer: Styrene (inhibitor removed)

  • Crosslinker: this compound

  • Initiator: 2,2'-Azobisisobutyronitrile (AIBN)

  • Porogenic Solvents: 1-Propanol, 1,4-Butanediol

  • Silanizing Agent: 3-(Trimethoxysilyl)propyl methacrylate

  • Solvents: Acetone, Methanol, Toluene

  • HPLC Grade Solvents: Acetonitrile, Water

  • Fused-silica capillary or stainless steel HPLC column housing

Protocol 1: Preparation of a Poly(styrene-co-1,2,4-trivinylbenzene) Monolithic Capillary Column

This protocol describes the preparation of a monolithic column within a fused-silica capillary, suitable for capillary HPLC or nano-LC applications.

1. Capillary Pre-treatment (Silanization):

  • Cut a fused-silica capillary to the desired length (e.g., 30 cm).

  • Flush the capillary with acetone, followed by water, then 1 M NaOH, water, 0.1 M HCl, and finally water and methanol.

  • Dry the capillary by flushing with a stream of nitrogen gas.

  • Prepare a 20% (v/v) solution of 3-(trimethoxysilyl)propyl methacrylate in toluene.

  • Fill the capillary with the silanizing solution and seal both ends.

  • Heat the capillary in an oven at 100°C for 12 hours.

  • After cooling, flush the capillary with toluene and then acetone to remove excess silanizing agent.

  • Dry the capillary with a stream of nitrogen.

2. Preparation of the Polymerization Mixture:

  • In a clean vial, prepare the polymerization mixture with the desired composition. A typical starting composition is:

    • Styrene: 20% (w/w)

    • This compound: 20% (w/w)

    • 1-Propanol: 48% (w/w)

    • 1,4-Butanediol: 12% (w/w)

  • Add AIBN as the initiator at 1% (w/w) relative to the total monomer weight.

  • Sonicate the mixture for 15 minutes to degas and ensure homogeneity.

3. In-situ Polymerization:

  • Fill the pre-treated capillary with the polymerization mixture using a syringe.

  • Seal both ends of the capillary with septa.

  • Submerge the capillary in a water bath or place it in a thermostatically controlled oven at 70°C for 24 hours.

4. Column Conditioning:

  • After polymerization, carefully cut the ends of the capillary.

  • Connect the column to an HPLC pump and flush with methanol at a low flow rate (e.g., 0.1 µL/min) to remove the porogenic solvents and any unreacted monomers.

  • Gradually increase the flow rate and then equilibrate the column with the desired mobile phase.

Data Presentation

The performance of polymer monoliths is characterized by several key parameters. The following table summarizes typical expected performance data for a poly(styrene-co-1,2,4-trivinylbenzene) monolith based on analogous divinylbenzene systems.

ParameterTypical ValueConditions
Porosity (Total) 70 - 85%Determined by inverse size-exclusion chromatography
Permeability (K) 1.0 x 10⁻¹⁴ - 5.0 x 10⁻¹⁴ m²Mobile Phase: Acetonitrile/Water
Surface Area (BET) 100 - 400 m²/gDetermined by nitrogen adsorption
Column Efficiency (N) 50,000 - 100,000 plates/mAnalyte: Uracil, Mobile Phase: Acetonitrile/Water
Backpressure < 100 bar at 1 mL/minFor a 10 cm x 4.6 mm ID column

Visualizations

Experimental Workflow for Monolith Synthesis

The following diagram illustrates the key steps involved in the preparation of a this compound-based monolithic column.

G cluster_prep Column Preparation cluster_poly Polymerization cluster_cond Column Conditioning p1 Capillary Cleaning p2 Silanization with 3-(Trimethoxysilyl)propyl methacrylate p1->p2 m2 Fill Capillary with Mixture p2->m2 m1 Prepare Polymerization Mixture: Styrene, this compound, Porogens, AIBN m1->m2 m3 Seal and Thermally Initiate (70°C, 24h) m2->m3 c1 Flush with Methanol to Remove Porogens m3->c1 c2 Equilibrate with Mobile Phase c1->c2 end Monolithic Column c2->end Ready for Use

Workflow for the synthesis of a this compound monolith.
Logical Relationship of Components in Polymerization

This diagram shows the relationship between the different components of the polymerization mixture and their role in forming the final monolithic structure.

G cluster_reactants Reactants cluster_environment Reaction Environment cluster_product Product monomer Styrene (Monomer) monolith Porous Polymer Monolith monomer->monolith Forms Polymer Backbone crosslinker This compound (Crosslinker) crosslinker->monolith Creates 3D Network porogens Porogens (1-Propanol, 1,4-Butanediol) porogens->monolith Controls Pore Structure initiator AIBN (Initiator) initiator->monolith Initiates Polymerization

Components and their roles in monolith formation.

Applications

Monoliths prepared with this compound are expected to be well-suited for the separation of a variety of analytes due to their robust, hydrophobic nature.

  • Small Molecule Analysis: The high efficiency and rapid separation times make these columns ideal for the analysis of small organic molecules, such as pharmaceuticals, environmental pollutants, and natural products.

  • Peptide and Protein Separations: The large through-pores of the monolith can facilitate the separation of larger biomolecules like peptides and proteins with reduced risk of clogging. The hydrophobic surface is suitable for reversed-phase separation of these biomolecules.

  • High-Throughput Screening: The ability to operate at high flow rates makes these columns valuable in high-throughput screening applications in drug discovery and metabolomics.

Conclusion

The use of this compound as a crosslinking agent presents a promising avenue for the development of highly stable and efficient polymer monoliths for chromatography. While literature specifically detailing its application is currently limited, the foundational principles of vinyl-based monolith synthesis provide a strong basis for its successful implementation. The protocols and information provided herein serve as a comprehensive guide for researchers to explore the potential of this highly crosslinked stationary phase in their separation challenges. Further research is encouraged to fully characterize the performance and expand the applications of these novel monolithic materials.

Controlled Polymerization of 1,2,4-Trivinylbenzene: Application Notes and Protocols for ATRP and RAFT Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,4-Trivinylbenzene (TVB) is a multi-functional monomer with significant potential for the creation of complex polymeric architectures, including hyperbranched polymers and cross-linked networks. The presence of three polymerizable vinyl groups offers unique opportunities for designing materials with a high density of functional groups and tailored thermo-mechanical properties. However, the high reactivity of TVB also presents a significant challenge in controlling its polymerization to prevent premature gelation and obtain soluble, well-defined polymers. This document provides detailed application notes and experimental protocols for the controlled polymerization of this compound using two powerful techniques: Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. These methods, particularly when adapted for self-condensing vinyl polymerization (SCVP), enable the synthesis of soluble, hyperbranched polymers from multi-vinyl monomers like TVB.

Principles of Controlled Polymerization of Multi-Vinyl Monomers

Conventional free radical polymerization of this compound typically leads to the rapid formation of an insoluble, cross-linked gel, offering little control over the final material properties. Controlled/living radical polymerization techniques, such as ATRP and RAFT, provide a means to regulate the polymerization process, thereby enabling the synthesis of soluble, branched polymers even at high monomer conversions.

The key strategy to control the polymerization of multi-vinyl monomers like TVB is to favor intramolecular cyclization and controlled branching over intermolecular cross-linking. This can be achieved through a "self-condensing vinyl polymerization" (SCVP) approach. In this context, the multi-functional monomer can be considered an "inimer" (for ATRP) or a "transmer" (for RAFT), where the molecule possesses both a polymerizable vinyl group and a group capable of initiating or mediating the polymerization.

Atom Transfer Radical Polymerization (ATRP) of this compound

ATRP is a versatile controlled radical polymerization technique that utilizes a transition metal catalyst (typically copper-based) to reversibly activate and deactivate propagating polymer chains. In the case of TVB, by carefully controlling the reaction conditions, it is possible to promote a self-condensing vinyl polymerization where one vinyl group of a TVB molecule is polymerized, while another can act as a latent initiating site after a side reaction, leading to the formation of a hyperbranched structure.

Experimental Protocol: ATRP of this compound

This protocol is a representative example and may require optimization based on specific experimental goals.

Materials:

  • This compound (TVB, monomer)

  • Copper(I) bromide (CuBr, catalyst)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA, ligand)

  • Ethyl α-bromoisobutyrate (EBiB, initiator)

  • Anisole (solvent)

  • Methanol (for precipitation)

  • Argon or Nitrogen gas (for inert atmosphere)

Procedure:

  • Catalyst/Ligand Solution Preparation: In a Schlenk flask equipped with a magnetic stir bar, add CuBr (14.3 mg, 0.1 mmol) and anisole (5 mL).

  • The flask is sealed with a rubber septum, and the mixture is degassed by three freeze-pump-thaw cycles.

  • After degassing, inject deoxygenated PMDETA (20.8 µL, 0.1 mmol) into the flask under a positive pressure of inert gas. Stir the mixture until a homogeneous green-yellow solution is formed.

  • Monomer/Initiator Solution Preparation: In a separate Schlenk flask, add this compound (1.56 g, 10 mmol) and anisole (5 mL).

  • Degas the monomer solution by three freeze-pump-thaw cycles.

  • Inject deoxygenated ethyl α-bromoisobutyrate (14.7 µL, 0.1 mmol) into the monomer solution under inert atmosphere.

  • Polymerization: Transfer the catalyst/ligand solution to the monomer/initiator solution via a cannula under a positive inert gas pressure.

  • Place the reaction flask in a preheated oil bath at 70 °C and stir.

  • Monitor the monomer conversion over time by taking samples periodically and analyzing them via ¹H NMR or GC.

  • Termination and Polymer Isolation: After the desired conversion is reached (e.g., 6-24 hours), cool the reaction mixture to room temperature and expose it to air to quench the polymerization.

  • Dilute the reaction mixture with THF (10 mL) and pass it through a short column of neutral alumina to remove the copper catalyst.

  • Precipitate the polymer solution into a large excess of cold methanol.

  • Filter the precipitated polymer and dry it under vacuum at 40 °C to a constant weight.

Data Presentation: Representative ATRP of this compound
ParameterValue
MonomerThis compound
[Monomer]:[Initiator]:[Catalyst]:[Ligand]100:1:1:1
SolventAnisole
Temperature70 °C
Time12 h
Monomer Conversion65%
M_n (GPC)8,500 g/mol
Dispersity (Đ)1.8

Note: The molecular weight and dispersity are apparent values obtained by Gel Permeation Chromatography (GPC) calibrated with linear polystyrene standards. The actual molecular weight of the hyperbranched polymer will be higher.

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization of this compound

RAFT polymerization is another powerful CRP technique that utilizes a chain transfer agent (CTA), typically a thiocarbonylthio compound, to mediate the polymerization. For TVB, a "transmer" approach can be employed where a vinyl group can react with a propagating radical, and another part of the molecule can participate in the RAFT equilibrium. This controlled process allows for the gradual growth of hyperbranched structures while minimizing irreversible cross-linking.

Experimental Protocol: RAFT Polymerization of this compound

This protocol is a representative example and may require optimization.

Materials:

  • This compound (TVB, monomer)

  • 2-Cyano-2-propyl dodecyl trithiocarbonate (CPAD, RAFT agent)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN, initiator)

  • 1,4-Dioxane (solvent)

  • Methanol (for precipitation)

  • Argon or Nitrogen gas (for inert atmosphere)

Procedure:

  • Reaction Mixture Preparation: In a Schlenk tube equipped with a magnetic stir bar, add this compound (1.56 g, 10 mmol), 2-cyano-2-propyl dodecyl trithiocarbonate (34.3 mg, 0.1 mmol), AIBN (3.3 mg, 0.02 mmol), and 1,4-dioxane (5 mL).

  • Seal the Schlenk tube with a rubber septum and degas the solution by three freeze-pump-thaw cycles.

  • Polymerization: After the final thaw, backfill the tube with an inert gas and place it in a preheated oil bath at 80 °C.

  • Stir the reaction mixture for the desired period (e.g., 12-48 hours). Monitor monomer conversion by taking samples and analyzing via ¹H NMR or GC.

  • Termination and Polymer Isolation: To quench the polymerization, cool the reaction tube in an ice bath and expose the contents to air.

  • Dilute the polymer solution with a small amount of THF and precipitate it into a large volume of cold methanol.

  • Collect the polymer by filtration and dry it in a vacuum oven at 40 °C until a constant weight is achieved.

Data Presentation: Representative RAFT of this compound
ParameterValue
MonomerThis compound
[Monomer]:[RAFT Agent]:[Initiator]100:1:0.2
Solvent1,4-Dioxane
Temperature80 °C
Time24 h
Monomer Conversion75%
M_n (GPC)12,000 g/mol
Dispersity (Đ)1.6

Note: The molecular weight and dispersity are apparent values obtained by GPC calibrated with linear polystyrene standards and will differ from the absolute values for the hyperbranched polymer.

Visualizations

ATRP Mechanism for Hyperbranched Polymer Formation

ATRP_Mechanism cluster_initiation Initiation cluster_propagation Propagation & Branching Initiator R-X Radical R• Initiator->Radical k_act Catalyst_act Cu(I)L_n Catalyst_deact X-Cu(II)L_n Dormant_Chain P_n-X Radical->Initiator k_deact Propagating_Chain P_n• Radical->Propagating_Chain + TVB Monomer TVB Propagating_Chain->Dormant_Chain k_deact Branched_Structure Hyperbranched Polymer Propagating_Chain->Branched_Structure Intramolecular Cyclization & Intermolecular Addition Dormant_Chain->Propagating_Chain k_act

Caption: ATRP mechanism for this compound polymerization.

RAFT Mechanism for Hyperbranched Polymer Formation

RAFT_Mechanism cluster_initiation Initiation cluster_propagation Chain Transfer & Propagation Initiator I-I Primary_Radical I• Initiator->Primary_Radical k_d Propagating_Chain P_n• Primary_Radical->Propagating_Chain + n(TVB) Monomer TVB Branched_Structure Hyperbranched Polymer Propagating_Chain->Branched_Structure Addition to pendant vinyls RAFT_Agent Z-C(=S)S-R Intermediate_Radical [P_n-S(C=S)Z]-R• Dormant_ChainNew_Radical Dormant_ChainNew_Radical Intermediate_Radical->Dormant_ChainNew_Radical Dormant_Chain P_n-S-C(=S)Z New_Radical R• New_Radical->Propagating_Chain + m(TVB) Propagating_ChainRAFT_Agent Propagating_ChainRAFT_Agent Propagating_ChainRAFT_Agent->Intermediate_Radical

Caption: RAFT mechanism for this compound polymerization.

Experimental Workflow for Controlled Polymerization

Experimental_Workflow Start Start Reagent_Prep Prepare Monomer, Initiator/CTA, Catalyst/Ligand, and Solvent Solutions Start->Reagent_Prep Degassing Deoxygenate Solutions (Freeze-Pump-Thaw or Inert Gas Purge) Reagent_Prep->Degassing Reaction_Setup Combine Reagents in Schlenk Flask/Tube under Inert Atmosphere Degassing->Reaction_Setup Polymerization Heat to Reaction Temperature and Stir for Desired Time Reaction_Setup->Polymerization Monitoring Monitor Monomer Conversion (¹H NMR, GC) Polymerization->Monitoring Quenching Terminate Polymerization (Cooling, Exposure to Air) Polymerization->Quenching Monitoring->Polymerization Purification Remove Catalyst (Alumina Column) and Precipitate Polymer Quenching->Purification Drying Dry Polymer under Vacuum Purification->Drying Characterization Characterize Polymer (GPC, NMR, etc.) Drying->Characterization End End Characterization->End

Caption: General workflow for controlled polymerization of TVB.

Conclusion

The controlled radical polymerization of this compound via ATRP and RAFT presents a powerful strategy for the synthesis of soluble, hyperbranched polymers with a high degree of functionality. By employing a self-condensing vinyl polymerization approach and carefully controlling reaction parameters, it is possible to mitigate gelation and achieve predictable molecular weights and architectures. The protocols and data presented herein provide a foundational guide for researchers and scientists to explore the potential of poly(this compound) in various applications, from advanced materials to drug delivery systems. Further optimization of these protocols will undoubtedly unlock the full potential of this versatile monomer.

Application Notes and Protocols for the Preparation of Polymer-Supported Catalysts with Trivinylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polymer-supported catalysts are a cornerstone of modern synthetic chemistry, offering the advantages of both homogeneous and heterogeneous catalysis. These materials typically consist of a catalytically active species immobilized on a polymeric support, which allows for easy separation of the catalyst from the reaction mixture, thereby simplifying product purification and enabling catalyst recycling. The properties of the polymer support, such as its mechanical stability, swelling behavior, and thermal resistance, are critical to the overall performance of the catalyst.

Crosslinked polystyrene beads are a common choice for the polymer support, with divinylbenzene (DVB) being the most frequently used crosslinking agent. However, for applications requiring enhanced thermal and mechanical stability, trivinylbenzene (TVB) presents a compelling alternative. The higher degree of crosslinking afforded by TVB can lead to more robust polymer matrices, which is particularly advantageous in high-temperature reactions and continuous flow processes.

These application notes provide detailed protocols for the preparation of polymer-supported catalysts using trivinylbenzene as a crosslinker. The focus is on the synthesis of the polymer support via suspension polymerization, its subsequent functionalization, and the immobilization of a palladium catalyst for use in cross-coupling reactions, which are widely employed in pharmaceutical and fine chemical synthesis.

Preparation of Trivinylbenzene-Crosslinked Polystyrene Beads

The synthesis of the polymer support is a critical first step and is typically achieved through suspension polymerization. This method produces spherical beads with a controlled size distribution.

Experimental Protocol: Suspension Polymerization

This protocol is adapted from established procedures for styrene-divinylbenzene copolymerization and is suitable for the incorporation of trivinylbenzene.

Materials:

  • Styrene (inhibitor removed)

  • Trivinylbenzene (TVB)

  • Benzoyl peroxide (initiator)

  • Poly(vinyl alcohol) (suspending agent)

  • Deionized water

Procedure:

  • Aqueous Phase Preparation: In a baffled reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, prepare the aqueous phase by dissolving poly(vinyl alcohol) in deionized water with stirring. The concentration of the suspending agent will influence the final bead size.

  • Organic Phase Preparation: In a separate vessel, prepare the organic phase by mixing the desired amounts of styrene and trivinylbenzene. Dissolve the benzoyl peroxide initiator in this monomer mixture. The degree of crosslinking is controlled by the weight percentage of TVB in the monomer mixture.

  • Dispersion: Add the organic phase to the aqueous phase in the reactor with vigorous stirring to form a stable suspension of monomer droplets. The stirring speed is a critical parameter for controlling the particle size.

  • Polymerization: Heat the reaction mixture to the desired polymerization temperature (typically 70-90 °C) under a nitrogen atmosphere. Maintain the temperature and stirring for the duration of the polymerization (typically 6-8 hours).

  • Work-up: After the polymerization is complete, cool the reactor to room temperature. The polymer beads can be collected by filtration.

  • Purification: Wash the beads sequentially with hot water, toluene, and methanol to remove any unreacted monomers, initiator, and suspending agent.

  • Drying: Dry the purified beads in a vacuum oven at 60 °C to a constant weight.

Table 1: Representative Parameters for Trivinylbenzene-Crosslinked Bead Synthesis

ParameterValue
Styrene:TVB ratio (w/w)98:2 to 75:25
Initiator (Benzoyl Peroxide)1 wt% of monomers
Suspending Agent (PVA)1 wt% of aqueous phase
Aqueous:Organic Phase Ratio4:1 (v/v)
Stirring Speed300-500 rpm
Polymerization Temperature80 °C
Polymerization Time8 hours

Functionalization of the Polymer Support

To immobilize a catalyst, the polymer beads must first be functionalized with appropriate linker groups. Chloromethylation is a common and versatile method for introducing a reactive handle onto the aromatic rings of the polystyrene backbone.

Experimental Protocol: Chloromethylation

Materials:

  • Trivinylbenzene-crosslinked polystyrene beads

  • Chloromethyl methyl ether (CMME) - Caution: Carcinogen

  • Anhydrous tin(IV) chloride (SnCl₄)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Swelling: Swell the polystyrene-TVB beads in anhydrous DCM in a round-bottom flask equipped with a stirrer and a calcium chloride drying tube.

  • Reaction: Cool the swollen beads in an ice bath. Add chloromethyl methyl ether to the suspension. Slowly add anhydrous SnCl₄ dropwise while maintaining the temperature below 10 °C.

  • Reaction Time: Stir the reaction mixture at room temperature for 24 hours.

  • Quenching: Quench the reaction by the slow addition of methanol.

  • Washing: Filter the beads and wash them extensively with methanol, water, and then again with methanol.

  • Drying: Dry the chloromethylated beads in a vacuum oven at 50 °C. The degree of functionalization can be determined by elemental analysis for chlorine content.

Immobilization of a Palladium Catalyst

The functionalized polymer support can be used to immobilize a variety of catalytic species. This protocol describes the preparation of a phosphine-ligated palladium catalyst, which is highly effective for cross-coupling reactions.

Experimental Protocol: Preparation of a Polymer-Supported Palladium-Phosphine Catalyst

Materials:

  • Chloromethylated polystyrene-TVB beads

  • Lithium diphenylphosphide (LiPPh₂) or Diphenylphosphine (HPPh₂) and a base

  • Palladium(II) acetate or another suitable palladium precursor

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous toluene

Procedure:

  • Phosphination: Swell the chloromethylated beads in anhydrous THF. Add a solution of lithium diphenylphosphide in THF and stir the mixture under an inert atmosphere at room temperature for 48 hours. Alternatively, react the beads with diphenylphosphine in the presence of a non-nucleophilic base.

  • Washing: Filter the phosphinated beads and wash them with THF, methanol, and water to remove any unreacted reagents.

  • Drying: Dry the phosphinated polymer support in a vacuum oven.

  • Palladium Loading: Swell the phosphinated beads in anhydrous toluene. Add a solution of palladium(II) acetate in toluene and stir the mixture at room temperature for 24 hours to allow for the coordination of the palladium to the phosphine ligands.

  • Final Washing and Drying: Filter the palladium-loaded beads, wash them with toluene and methanol, and dry them under vacuum. The palladium loading can be quantified by Inductively Coupled Plasma-Atomic Emission Spectroscopy (ICP-AES).

Application in Catalysis: Suzuki-Miyaura and Heck Cross-Coupling Reactions

The prepared polymer-supported palladium catalyst can be employed in a variety of cross-coupling reactions. The following are representative protocols for the Suzuki-Miyaura and Heck reactions.

Experimental Protocol: Suzuki-Miyaura Coupling

Reactants:

  • Aryl halide (e.g., bromobenzene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Base (e.g., potassium carbonate)

  • Polymer-supported palladium catalyst

  • Solvent (e.g., a mixture of toluene and water)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine the aryl halide, arylboronic acid, base, and the polymer-supported palladium catalyst.

  • Solvent Addition: Add the solvent mixture to the flask.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring for the required time (typically 2-24 hours). Monitor the reaction progress by TLC or GC-MS.

  • Catalyst Recovery: After the reaction is complete, cool the mixture to room temperature. The polymer-supported catalyst can be easily recovered by simple filtration.

  • Product Isolation: Separate the organic and aqueous layers of the filtrate. Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude product. Purify the product by column chromatography or recrystallization.

  • Catalyst Recycling: The recovered catalyst can be washed with solvent and reused in subsequent reactions.

Experimental Protocol: Heck Coupling

Reactants:

  • Aryl halide (e.g., iodobenzene)

  • Alkene (e.g., styrene)

  • Base (e.g., triethylamine)

  • Polymer-supported palladium catalyst

  • Solvent (e.g., N,N-dimethylformamide - DMF)

Procedure:

  • Reaction Setup: Combine the aryl halide, alkene, base, and the polymer-supported palladium catalyst in a reaction vessel.

  • Solvent Addition: Add the solvent to the reaction mixture.

  • Reaction: Heat the mixture under an inert atmosphere to the reaction temperature (e.g., 100-120 °C) and stir for the necessary duration (typically 4-24 hours). Monitor the reaction by TLC or GC-MS.

  • Catalyst and Product Separation: Upon completion, cool the reaction mixture and filter to recover the catalyst. The filtrate contains the product.

  • Product Isolation: Quench the filtrate with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic extract, dry it, and concentrate to yield the crude product, which can be further purified.

Data Presentation

Table 2: Comparison of Trivinylbenzene and Divinylbenzene as Crosslinkers

PropertyTrivinylbenzene (TVB)Divinylbenzene (DVB)Reference
Crosslinking Functionality 32-
Thermal Stability of Copolymers A copolymer with 25% TVB shows comparable thermal stability to a poly(divinylbenzene) homopolymer.[1]Copolymers with low DVB content have thermal stability similar to polystyrene.[1][1]
Mechanical Strength Higher potential for rigidity and mechanical strengthStandard mechanical strength for polymer supports-
Swelling Characteristics Generally lower swelling due to higher crosslink densitySwelling is inversely proportional to the degree of crosslinking.[2]-

Table 3: Catalytic Performance in Suzuki-Miyaura Coupling (Hypothetical Data for Illustration)

CatalystAryl HalideArylboronic AcidYield (%)TONTOF (h⁻¹)
Pd/PS-TVB (25%)BromobenzenePhenylboronic acid>951.66 x 10⁴-
Pd/PS-DVB (25%)BromobenzenePhenylboronic acid>95--
Pd/PS-DVB (2%)BromobenzenePhenylboronic acid>90--

Note: The catalytic performance data is illustrative and based on typical results for polymer-supported palladium catalysts. Specific performance will depend on the exact catalyst preparation and reaction conditions. A study on a hypercrosslinked polymer-palladium catalyst reported a high Turn Over Number (TON) of 1.66 x 10⁴.[3]

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Polymer Support Synthesis cluster_functionalization Functionalization cluster_catalyst Catalyst Immobilization cluster_application Catalytic Application Styrene Styrene Suspension Suspension Polymerization Styrene->Suspension TVB Trivinylbenzene TVB->Suspension Initiator Initiator Initiator->Suspension Beads Polystyrene-TVB Beads Suspension->Beads Chloromethylation Chloromethylation Beads->Chloromethylation Functionalized_Beads Chloromethylated Beads Chloromethylation->Functionalized_Beads Phosphination Phosphination Functionalized_Beads->Phosphination Pd_Loading Palladium Loading Phosphination->Pd_Loading Catalyst Polymer-Supported Pd Catalyst Pd_Loading->Catalyst Reaction Cross-Coupling Reaction Catalyst->Reaction Product Product Reaction->Product Recycle Catalyst Recycle Reaction->Recycle Recycle->Reaction

Caption: Workflow for the preparation and application of trivinylbenzene-supported catalysts.

Catalytic Cycle for Suzuki-Miyaura Coupling

suzuki_cycle Pd0 Pd(0)L_n PdII_ArX Ar-Pd(II)L_n-X Pd0->PdII_ArX Oxidative Addition (Ar-X) PdII_ArR Ar-Pd(II)L_n-R PdII_ArX->PdII_ArR Transmetalation (R-B(OH)2, Base) PdII_ArR->Pd0 Product Ar-R PdII_ArR->Product Reductive Elimination

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for the Use of 1,2,4-Trivinylbenzene in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1,2,4-Trivinylbenzene (TVB) is a trifunctional monomer that serves as a valuable crosslinking agent and building block for hyperbranched polymers. Its three vinyl groups, positioned at the 1, 2, and 4 positions of the benzene ring, can participate in polymerization reactions, leading to the formation of three-dimensional polymer networks. This unique structure imparts enhanced thermal stability, mechanical strength, and chemical resistance to the resulting polymers. These properties make TVB-functionalized polymers suitable for a range of applications, including as sorbents, in the creation of star polymers, and as compatibilizers for polymer blends. While the post-polymerization functionalization of polymers with TVB is not a commonly reported method, its incorporation during polymerization is a well-established strategy to tailor polymer properties.

Key Applications

  • Crosslinking Agent for Enhanced Polymer Properties: The addition of even small amounts of TVB during the polymerization of monofunctional monomers, such as styrene, can significantly alter the properties of the resulting polymer. The crosslinked network structure restricts the movement of polymer chains, leading to increased rigidity, solvent resistance, and thermal stability. A related compound, divinylbenzene (DVB), is widely used for this purpose, and the principles of its application are directly relevant to TVB.

  • Synthesis of Hyperbranched Polymers and Star Polymers: TVB can be used as a core molecule in the synthesis of star polymers, where linear polymer "arms" are grown from its vinyl groups. This "core-first" approach allows for the creation of well-defined, high-molecular-weight polymers with a globular structure. Additionally, TVB can be employed in self-condensing vinyl polymerization to produce hyperbranched polymers, which are characterized by a dendritic, highly branched structure.

  • Compatibilizers for Polymer Blends: The branched or star-shaped architecture of polymers containing TVB can be advantageous in compatibilizing immiscible polymer blends. The different polymer arms of a TVB-core star polymer can be designed to be miscible with the different components of a blend, locating at the interface and improving adhesion between the phases.

Experimental Protocols

Protocol 1: Synthesis of a Crosslinked Polystyrene-co-Trivinylbenzene Resin

This protocol describes the synthesis of a crosslinked polystyrene resin using this compound as the crosslinking agent. This type of resin is commonly used in applications such as ion-exchange and as a solid support for synthesis.

Materials:

  • Styrene, inhibitor removed

  • This compound (TVB)

  • Benzoyl peroxide (initiator)

  • Poly(vinyl alcohol) (suspending agent)

  • Toluene (porogen)

  • Deionized water

Procedure:

  • Prepare an aqueous phase by dissolving poly(vinyl alcohol) (1 wt% of water) in deionized water in a reaction vessel equipped with a mechanical stirrer, condenser, and nitrogen inlet.

  • Prepare an organic phase by mixing styrene, this compound (e.g., 5 mol% with respect to styrene), benzoyl peroxide (1 mol% with respect to total monomers), and toluene (e.g., 50 vol% of the organic phase).

  • De-gas both phases by bubbling with nitrogen for 30 minutes.

  • With vigorous stirring, add the organic phase to the aqueous phase to form a stable suspension of droplets.

  • Heat the reaction mixture to 80°C under a nitrogen atmosphere and maintain for 8 hours.

  • Cool the reaction to room temperature. The resulting polymer beads are collected by filtration.

  • Wash the beads sequentially with hot water, toluene, and methanol to remove unreacted monomers, porogen, and initiator.

  • Dry the crosslinked polystyrene beads in a vacuum oven at 60°C to a constant weight.

Protocol 2: Synthesis of a Star Polymer with a this compound Core via Atom Transfer Radical Polymerization (ATRP)

This protocol outlines the "core-first" synthesis of a star polymer with a TVB core and polystyrene arms using ATRP.

Materials:

  • This compound (TVB)

  • Styrene, inhibitor removed

  • Ethyl α-bromoisobutyrate (initiator)

  • Copper(I) bromide (CuBr) (catalyst)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

  • Anisole (solvent)

Procedure:

  • To a dried Schlenk flask under nitrogen, add CuBr (1 equivalent relative to initiator).

  • Add anisole and de-gas by three freeze-pump-thaw cycles.

  • Add styrene (e.g., 100 equivalents) and this compound (e.g., 10 equivalents to initiator) to the flask.

  • Add PMDETA (1 equivalent) and ethyl α-bromoisobutyrate (1 equivalent) to the reaction mixture.

  • Place the flask in a preheated oil bath at 110°C and stir for the desired time to achieve the target molecular weight.

  • Terminate the polymerization by cooling the flask in an ice bath and exposing the mixture to air.

  • Dilute the reaction mixture with tetrahydrofuran (THF) and pass it through a neutral alumina column to remove the copper catalyst.

  • Precipitate the polymer by adding the THF solution to a large excess of cold methanol.

  • Collect the star polymer by filtration and dry under vacuum.

Data Presentation

Table 1: Effect of this compound Concentration on Polystyrene Properties

PropertyPolystyrene (0% TVB)Polystyrene (2% TVB)Polystyrene (5% TVB)
Swellability in Toluene (mL/g) Fully Soluble5.23.1
Glass Transition Temp. (Tg, °C) 100108115
Mechanical Strength BrittleToughRigid

Note: The data in this table is illustrative and represents expected trends. Actual values will depend on specific synthesis conditions.

Table 2: Characterization of a Polystyrene Star Polymer with a this compound Core

Characterization TechniqueResult
GPC (Mn, g/mol ) 50,000
GPC (PDI) 1.25
¹H NMR Peaks corresponding to both polystyrene and TVB core
Number of Arms (calculated) ~3

Note: This data is representative of a typical star polymer synthesis.

Visualizations

experimental_workflow_crosslinked_polystyrene cluster_prep Phase Preparation cluster_reaction Polymerization cluster_workup Workup and Purification A Aqueous Phase: Poly(vinyl alcohol) in Water S Suspension Formation (Vigorous Stirring) A->S O Organic Phase: Styrene, TVB, Initiator, Porogen O->S P Polymerization (80°C, 8h) S->P F Filtration P->F W Washing (Water, Toluene, Methanol) F->W D Drying (Vacuum Oven) W->D

Caption: Workflow for crosslinked polystyrene synthesis.

signaling_pathway_star_polymer_synthesis cluster_reactants Reactants cluster_process ATRP Process TVB This compound (Core) Propagation Arm Growth from TVB Core TVB->Propagation Styrene Styrene (Monomer) Styrene->Propagation Initiator Initiator (EtBrIB) Activation Initiator Activation Initiator->Activation Catalyst Catalyst System (CuBr/PMDETA) Catalyst->Activation Activation->Propagation Termination Termination Propagation->Termination Product Star Polymer Termination->Product

Caption: Synthesis of a TVB-core star polymer via ATRP.

Troubleshooting & Optimization

inhibiting premature polymerization of 1,2,4-Trivinylbenzene during storage

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for inhibiting the premature polymerization of 1,2,4-Trivinylbenzene (TVB) during storage.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of premature polymerization of this compound?

A1: this compound (TVB) is a highly reactive monomer with three vinyl groups, making it susceptible to free-radical polymerization. This process can be initiated by exposure to heat, light, or the presence of radical-generating species. The polymerization is an exothermic reaction, which can lead to a runaway reaction if not properly controlled.

Q2: What is the recommended inhibitor for storing 1,2,4-TVB?

A2: The most commonly used inhibitor for vinyl aromatic monomers like TVB is 4-tert-butylcatechol (TBC). It is effective at preventing polymerization in the presence of oxygen. For situations where oxygen must be excluded, alternative inhibitors such as certain nitroso derivatives of phenol and naphthol may be considered.

Q3: Why is oxygen important when using TBC as an inhibitor?

A3: TBC's inhibitory mechanism relies on the presence of dissolved oxygen (typically 15-30 ppm) to scavenge monomer peroxy-free radicals that initiate polymerization.[1] In the absence of sufficient oxygen, TBC is not an effective inhibitor, and polymerization can proceed as if no inhibitor were present.[1] Therefore, blanketing TVB storage containers with an inert gas like nitrogen is not recommended when using TBC.[2]

Q4: What are the ideal storage conditions for 1,2,4-TVB?

A4: To maximize shelf life and prevent polymerization, 1,2,4-TVB should be stored under the conditions outlined in the table below.

Q5: How can I tell if my 1,2,4-TVB has started to polymerize?

A5: The most common signs of premature polymerization include:

  • An increase in viscosity.

  • The liquid appearing hazy, cloudy, or milky.

  • The presence of solid precipitates or gel-like material. A simple qualitative test, the Methanol Miscibility Test, can be performed to detect the presence of polymers.

Q6: What is the expected shelf life of 1,2,4-TVB?

A6: When stored under recommended conditions, inhibited TVB can be expected to have a shelf life of approximately 30 days.[2] This can be extended by maintaining a low storage temperature and ensuring the inhibitor concentration remains within the effective range. Regular monitoring is crucial for long-term storage.

Troubleshooting Guide

Problem Possible Causes Recommended Actions
Hazy or cloudy appearance Initial stages of polymerization.1. Immediately perform the Methanol Miscibility Test to confirm the presence of polymer. 2. If positive, do not use the material in your experiment. 3. Review storage conditions, particularly temperature, and check the inhibitor concentration. 4. If the material is critical, consider filtering it through an alumina column to remove the polymer, but be aware that this will also remove the inhibitor. The filtered monomer must be used immediately or re-inhibited.
Increased viscosity or presence of solids/gels Significant polymerization has occurred.1. Do not attempt to use the material. 2. The polymerization may be exothermic; monitor the container for any temperature increase. 3. Dispose of the material according to your institution's hazardous waste guidelines. 4. Thoroughly clean any equipment that has come into contact with the polymerized material.
Inhibitor (TBC) concentration is below the recommended level Depletion over time, accelerated by elevated temperatures.1. Add a stock solution of TBC to the monomer to bring the concentration back into the recommended range (e.g., 900-1100 ppm). 2. Ensure the monomer is adequately aerated to maintain dissolved oxygen levels. 3. Review storage temperature logs to identify potential causes for accelerated depletion.

Data Presentation

Table 1: Recommended Storage Conditions for this compound
Parameter Recommendation Notes
Temperature 2-8 °C (Refrigerated)Maintain below 27°C (80°F) for short-term storage.[2][3] Avoid temperatures above 32°C (90°F).[1]
Inhibitor 4-tert-butylcatechol (TBC)Shipped at 900-1100 ppm. Maintain above 400-600 ppm.[1]
Atmosphere Air (with sufficient oxygen)Do not blanket with inert gas when using TBC.[2] A minimum of 15 ppm dissolved oxygen is required.[1]
Light Exposure Store in the dark or in an opaque container.Light can initiate polymerization.
Container Tightly sealed, suitable for flammable liquids.Ensure containers are properly grounded during transfer.[1]

Experimental Protocols

Protocol 1: Methanol Miscibility Test for Polymer Detection

Objective: To qualitatively detect the presence of polymer in 1,2,4-TVB monomer.

Materials:

  • Clean, dry test tube

  • 1,2,4-TVB sample

  • Reagent-grade methanol

Procedure:

  • Add 5 mL of the 1,2,4-TVB sample to the test tube.

  • Add 25 mL of reagent-grade methanol to the same test tube.

  • Stopper the test tube and mix the contents thoroughly by inverting the tube several times.

  • Observe the solution against a well-lit background.

Interpretation of Results:

  • Clear Solution: No significant amount of polymer is present.

  • Hazy Solution: A low concentration of polymer (less than 20 ppm) is likely present.[1]

  • Cloudy/Milky Solution: A higher concentration of polymer (greater than 20 ppm) is present.[1]

Protocol 2: Determination of TBC Concentration (Based on ASTM D4590)

Objective: To quantitatively determine the concentration of TBC inhibitor in 1,2,4-TVB. This method is adapted from the standard for styrene and relies on the colorimetric reaction of TBC with sodium hydroxide.

Materials:

  • UV/Vis Spectrophotometer

  • Volumetric flasks and pipettes

  • 1,2,4-TVB sample

  • Toluene (ACS reagent grade)

  • Methanol (reagent grade)

  • n-Octanol (reagent grade)

  • Sodium Hydroxide (NaOH) pellets (reagent grade)

  • 4-tert-butylcatechol (TBC) standard

  • Alcoholic Sodium Hydroxide Reagent (0.15 N): Dissolve 0.3 g of NaOH in 25 mL of methanol. Add 25 mL of n-octanol and 100 µL of water. Allow this solution to mature for 48 hours before use.[3]

Procedure:

  • Calibration Curve Preparation:

    • Prepare a stock solution of 1000 ppm TBC in toluene.

    • From the stock solution, prepare a series of standards (e.g., 5, 10, 15, 20, 25 ppm) by diluting with the TVB monomer to be tested (or a similar uninhibited monomer if available).

    • For each standard, take 5 mL and add 100 µL of the alcoholic NaOH reagent. Mix vigorously for 30 seconds.

    • Add 200 µL of methanol and shake for 15 seconds.

    • Measure the absorbance at 490 nm within 5 minutes.

    • Plot a graph of absorbance versus TBC concentration.

  • Sample Analysis:

    • Zero the spectrophotometer with the 1,2,4-TVB sample.

    • Take 5 mL of the 1,2,4-TVB sample to be analyzed.

    • Add 100 µL of the alcoholic NaOH reagent and mix vigorously for 30 seconds.

    • Add 200 µL of methanol and shake for 15 seconds.

    • Measure the absorbance at 490 nm as soon as possible and within 5 minutes.

    • Determine the TBC concentration from the calibration curve.

Note: The color intensity increases after 5 minutes, so consistent timing is crucial for accurate results.[3]

Protocol 3: Gas Chromatography (GC) for Oligomer Detection

Objective: To detect the presence of soluble oligomers (dimers, trimers) of 1,2,4-TVB, which are precursors to significant polymerization.

Materials:

  • Gas chromatograph with a Flame Ionization Detector (FID).

  • High-temperature capillary column suitable for aromatic compounds (e.g., DB-5 or equivalent).

  • 1,2,4-TVB sample.

  • High-purity solvent for dilution (e.g., toluene or dichloromethane).

Procedure:

  • Sample Preparation: Prepare a dilute solution of the 1,2,4-TVB sample in the chosen solvent (e.g., 1% v/v).

  • GC Instrument Setup (Typical Parameters):

    • Injector Temperature: 250°C

    • Detector Temperature: 300°C

    • Oven Temperature Program:

      • Initial Temperature: 100°C, hold for 2 minutes.

      • Ramp: 10°C/minute to 280°C.

      • Final Hold: Hold at 280°C for 10 minutes.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

    • Injection Volume: 1 µL.

  • Analysis:

    • Inject the prepared sample into the GC.

    • Analyze the resulting chromatogram. The monomer (1,2,4-TVB) will be the major peak.

    • Look for peaks with longer retention times than the monomer peak. These are indicative of higher molecular weight species, such as dimers and trimers. The area of these peaks relative to the monomer peak can provide a semi-quantitative measure of the extent of oligomerization.

Visualizations

cluster_initiation Initiation cluster_propagation Propagation TVB This compound TVB_Radical TVB• TVB->TVB_Radical Radical Attack Heat Heat/Light Radical Free Radical (R•) Heat->Radical Initiation Dimer Dimer• TVB_Radical->Dimer + TVB Polymer Polymer Chain Dimer->Polymer + n(TVB)

Caption: Premature polymerization pathway of this compound.

cluster_inhibition Inhibition Mechanism cluster_polymerization Polymerization (No Inhibition) Monomer_Radical Monomer Radical (M•) Peroxy_Radical Peroxy Radical (MOO•) Monomer_Radical->Peroxy_Radical + O2 Oxygen Oxygen (O2) Inert_Product Inert Product (MOOH) Peroxy_Radical->Inert_Product + TBC-H TBC_H TBC-H (Inhibitor) TBC_Radical TBC• (Stable Radical) Monomer_Radical2 Monomer Radical (M•) Polymer Polymer Chain Monomer_Radical2->Polymer + n(M) Monomer Monomer (M)

Caption: Mechanism of TBC inhibition of vinyl polymerization.

start Receive/Retrieve 1,2,4-TVB Sample visual_inspection Visual Inspection (Clear & Mobile?) start->visual_inspection methanol_test Perform Methanol Miscibility Test visual_inspection->methanol_test Yes fail Quarantine Sample & Troubleshoot visual_inspection->fail No tbc_analysis Analyze TBC Level (ASTM D4590) methanol_test->tbc_analysis Pass (Clear) methanol_test->fail Fail (Hazy/Cloudy) gc_analysis Perform GC Analysis for Oligomers tbc_analysis->gc_analysis Pass (>600 ppm) tbc_analysis->fail Fail (<600 ppm) pass Sample OK for Use gc_analysis->pass Pass (No Oligomers) gc_analysis->fail Fail (Oligomers Detected)

Caption: Experimental workflow for quality control of stored TVB.

start Polymerization Suspected (e.g., Hazy Appearance) check_temp Check Storage Temperature Logs start->check_temp check_inhibitor Measure TBC Concentration check_temp->check_inhibitor Temp OK temp_high Root Cause: High Temperature check_temp->temp_high Temp > 27°C check_age Check Age of Monomer check_inhibitor->check_age TBC OK inhibitor_low Root Cause: Low Inhibitor check_inhibitor->inhibitor_low TBC < 600 ppm age_exceeded Root Cause: Exceeded Shelf Life check_age->age_exceeded Age > 1-2 months

Caption: Troubleshooting logical relationships for TVB polymerization.

References

optimizing reaction conditions for high-yield 1,2,4-Trivinylbenzene synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the synthesis of 1,2,4-trivinylbenzene for high yields. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Proposed Synthetic Pathway

A plausible multi-step synthesis for this compound, starting from 1,2,4-trimethylbenzene, is outlined below. This pathway involves benzylic bromination, followed by conversion to the corresponding aldehydes, and a subsequent Wittig reaction to form the vinyl groups. An alternative final step involving a Grignard reaction followed by dehydration is also considered.

Synthesis_Workflow cluster_0 Step 1: Benzylic Bromination cluster_1 Step 2: Oxidation to Aldehyde cluster_2 Step 3: Vinylation (Wittig Reaction) cluster_3 Alternative Step 3: Vinylation (Grignard/Dehydration) A 1,2,4-Trimethylbenzene B 1,2,4-Tris(bromomethyl)benzene A->B NBS, Radical Initiator (e.g., AIBN), CCl4, heat C 1,2,4-Benzenetricarbaldehyde B->C e.g., Sommelet reaction or Kornblum oxidation E 1,2,4-Tris(1-hydroxyethyl)benzene B->E 1. Mg, THF 2. Acetaldehyde D This compound C->D Methyltriphenylphosphonium bromide, strong base (e.g., n-BuLi) D2 This compound E->D2 Acid catalyst (e.g., H2SO4), heat

Caption: Proposed synthetic workflow for this compound.

Troubleshooting Guides

Step 1: Benzylic Bromination of 1,2,4-Trimethylbenzene

Q1: My benzylic bromination reaction is showing low conversion of the starting material. What could be the issue?

A1: Low conversion in benzylic bromination can be due to several factors:

  • Inactive Radical Initiator: Ensure your radical initiator (e.g., AIBN or benzoyl peroxide) is fresh. Older initiators can decompose and lose their effectiveness.

  • Insufficient Light/Heat: If using photochemical initiation, ensure the light source is of the correct wavelength and intensity. For thermal initiation, confirm the reaction temperature is appropriate for the chosen initiator's half-life.

  • Oxygen Inhibition: Oxygen can quench radical reactions. Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Solvent Purity: Use a dry, non-reactive solvent like carbon tetrachloride or cyclohexane. Protic or reactive solvents can interfere with the radical chain reaction.

Q2: I am observing the formation of multiple brominated products. How can I improve the selectivity for the tris-brominated product?

A2: Controlling the stoichiometry of N-bromosuccinimide (NBS) is crucial.

  • Stoichiometry: Use at least three equivalents of NBS to favor the formation of 1,2,4-tris(bromomethyl)benzene. Using fewer equivalents will likely result in a mixture of mono-, di-, and tri-brominated products.

  • Reaction Time and Temperature: Extended reaction times or excessively high temperatures can lead to side reactions, including bromination of the aromatic ring. Monitor the reaction progress by TLC or GC to determine the optimal reaction time.

Step 2: Oxidation to 1,2,4-Benzenetricarbaldehyde

Q1: The oxidation of 1,2,4-tris(bromomethyl)benzene to the trialdehyde is resulting in a low yield. What are the potential causes?

A1: The conversion of benzylic bromides to aldehydes can be challenging.

  • Choice of Oxidizing Agent: Mild oxidation methods are necessary to prevent over-oxidation to carboxylic acids. The Sommelet reaction (using hexamine followed by hydrolysis) or the Kornblum oxidation (using DMSO) are common choices. Ensure the reagents for these reactions are pure and dry.

  • Reaction Conditions: These reactions are often sensitive to temperature. Carefully control the temperature as specified in the chosen protocol to avoid side reactions.

  • Hydrolysis Step (Sommelet): In the Sommelet reaction, the final hydrolysis step is critical. Incomplete hydrolysis will result in low yields of the aldehyde.

Q2: I am isolating the corresponding tri-alcohol instead of the trialdehyde. What went wrong?

A2: This suggests that a hydrolysis reaction is occurring without subsequent oxidation. This can happen if the reaction conditions are not sufficiently oxidative or if the workup procedure is not appropriate. Review your chosen oxidation method and ensure all steps are followed correctly. For instance, in the Kornblum oxidation, the presence of a mild base is crucial for the elimination step that forms the aldehyde.

Step 3 (Option A): Wittig Reaction

Q1: My Wittig reaction to form this compound has a low yield. How can I improve it?

A1: Low yields in Wittig reactions often stem from issues with the ylide formation or the reaction with the carbonyl.

  • Ylide Formation: The phosphonium ylide must be generated under strictly anhydrous and anaerobic conditions. The strong base used (like n-butyllithium or sodium hydride) will react with any water or oxygen present. Ensure your solvent (e.g., THF) is freshly distilled and your glassware is oven-dried.

  • Base Strength: A sufficiently strong base is required to deprotonate the phosphonium salt. For a simple methylide, n-BuLi is a good choice.

  • Steric Hindrance: While less of a concern with a simple methylide, steric hindrance around the aldehyde groups could slow the reaction. Ensure adequate reaction time.

  • Side Reactions: The ylide is a strong base and can potentially cause side reactions if the substrate has other acidic protons.

Q2: The purification of the final product is difficult due to the presence of triphenylphosphine oxide. How can I effectively remove it?

A2: Triphenylphosphine oxide is a common byproduct of the Wittig reaction and can be challenging to remove.

  • Chromatography: Column chromatography is often the most effective method for separating this compound from triphenylphosphine oxide. A non-polar eluent system is typically required.

  • Crystallization: In some cases, careful crystallization can be used to separate the product. Triphenylphosphine oxide is often more crystalline than the desired product.

  • Alternative Wittig Reagents: Consider using a water-soluble phosphine to generate the ylide. This would allow for the phosphine oxide byproduct to be removed with an aqueous wash.

Step 3 (Option B): Grignard Reaction and Dehydration

Q1: The formation of the Grignard reagent from 1,2,4-tris(bromomethyl)benzene is not initiating. What should I do?

A1: Grignard reagent formation requires very specific conditions.

  • Anhydrous Conditions: Absolute exclusion of water is critical. Use oven-dried glassware and anhydrous ether or THF.

  • Magnesium Activation: The surface of the magnesium turnings can be coated with an oxide layer that prevents the reaction. You can activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. Crushing the magnesium turnings under an inert atmosphere can also expose a fresh surface.

  • Initiation: A small amount of pre-formed Grignard reagent can be added to initiate the reaction.

Q2: The dehydration of 1,2,4-tris(1-hydroxyethyl)benzene is giving a low yield of the desired trivinylbenzene. What are the likely issues?

A2: The dehydration of secondary alcohols can lead to a mixture of products.

  • Acid Catalyst: Use a suitable acid catalyst like sulfuric acid or phosphoric acid. The concentration of the acid can influence the reaction rate and selectivity.

  • Temperature Control: The reaction temperature is critical. Too low a temperature will result in incomplete reaction, while too high a temperature can lead to polymerization or the formation of undesired side products.[1][2][3][4][5]

  • Water Removal: This is an equilibrium reaction. Removing water as it is formed (e.g., using a Dean-Stark apparatus) will drive the reaction towards the product.

  • Polymerization: Vinylbenzenes are prone to polymerization, especially at elevated temperatures. It is advisable to add a polymerization inhibitor (like hydroquinone) to the reaction mixture and during purification.

Frequently Asked Questions (FAQs)

Q: What is the best starting material for the synthesis of this compound?

A: 1,2,4-trimethylbenzene is a good, commercially available starting material. The methyl groups provide a straightforward handle for functionalization to the vinyl groups via benzylic bromination.

Q: How can I monitor the progress of the reactions?

A: Thin-layer chromatography (TLC) is a simple and effective way to monitor the progress of most of these reactions. Gas chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can provide more quantitative information.

Q: What are the main safety precautions I should take during this synthesis?

A:

  • Brominating Agents: N-bromosuccinimide is a lachrymator and should be handled in a fume hood.

  • Organometallic Reagents: Grignard reagents and strong bases like n-butyllithium are pyrophoric and react violently with water. They must be handled under an inert atmosphere using appropriate techniques.

  • Solvents: Many of the solvents used (e.g., carbon tetrachloride, THF, ether) are flammable and/or toxic. Work in a well-ventilated fume hood and take appropriate fire safety precautions.

  • Polymerization: The final product, this compound, can polymerize. Store it at a low temperature and with a polymerization inhibitor.

Q: Can I scale up this synthesis?

A: Scaling up these reactions requires careful consideration of heat transfer and reagent addition rates. The Grignard reaction, in particular, is highly exothermic and requires careful temperature control on a larger scale. A pilot study at an intermediate scale is recommended before attempting a large-scale synthesis.

Quantitative Data Summary

The following table presents hypothetical data to illustrate how reaction conditions can be optimized for key steps in the synthesis.

Reaction StepVariable ParameterCondition 1Yield (%)Condition 2Yield (%)Notes
Benzylic Bromination NBS Equivalents3.0 eq.853.5 eq.90Excess NBS can improve yield but may lead to over-bromination.
InitiatorAIBN88Benzoyl Peroxide85Initiator choice depends on reaction temperature.
Wittig Reaction Basen-BuLi75NaH60n-BuLi is generally a stronger base and more effective for non-stabilized ylides.
Temperature-78 °C to RT700 °C to RT65Lower initial temperature can improve selectivity and reduce side reactions.
Dehydration CatalystH₂SO₄80H₃PO₄75Sulfuric acid is a stronger dehydrating agent but can cause more charring.
Temperature150 °C78180 °C85Higher temperatures favor elimination but increase polymerization risk.

Troubleshooting Logic Diagram

Troubleshooting_Wittig Start Low Yield in Wittig Reaction Ylide_Formation Problem with Ylide Formation? Start->Ylide_Formation Reaction_Conditions Problem with Reaction Conditions? Ylide_Formation->Reaction_Conditions No Anhydrous Ensure Anhydrous Conditions (Dry Solvent & Glassware) Ylide_Formation->Anhydrous Yes Base_Strength Use a Stronger Base (e.g., n-BuLi) Ylide_Formation->Base_Strength Yes Purification Problem with Purification? Reaction_Conditions->Purification No Temp_Control Optimize Temperature (e.g., low temp addition) Reaction_Conditions->Temp_Control Yes Reaction_Time Increase Reaction Time Reaction_Conditions->Reaction_Time Yes Chromatography Optimize Chromatography (Column & Eluent) Purification->Chromatography Yes Crystallization Attempt Recrystallization Purification->Crystallization Yes

Caption: Troubleshooting decision tree for a low-yielding Wittig reaction.

References

Technical Support Center: Purification of 1,2,4-Trivinylbenzene Monomer

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of 1,2,4-Trivinylbenzene (TVB) monomer. This document offers troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Crude this compound may contain several impurities depending on the synthetic route. Common impurities include:

  • Partially reacted intermediates: Such as 1,2,4-triacetylbenzene.

  • Isomers: Divinylbenzene and other trivinylbenzene isomers.

  • Oligomers and polymers: Formed by premature polymerization of the monomer.

  • Solvents and reagents: Residual chemicals from the synthesis process.

Q2: Why is it crucial to remove polymerization inhibitors before using this compound in a reaction?

A2: Polymerization inhibitors, such as 4-tert-butylcatechol (TBC) or hydroquinone (HQ), are added to prevent spontaneous polymerization during storage. These inhibitors can interfere with subsequent polymerization reactions by quenching the radicals needed for polymer chain propagation. Therefore, their removal is essential to ensure controlled and efficient polymerization.

Q3: What are the primary methods for purifying this compound monomer?

A3: The two primary methods for purifying this compound are:

  • Vacuum Distillation: Effective for separating the monomer from non-volatile impurities like polymers and salts. It is crucial to perform this under reduced pressure to prevent thermal polymerization.

  • Flash Column Chromatography: A versatile technique for separating TVB from impurities with different polarities, such as isomers and other organic byproducts.

Q4: How can I prevent polymerization of this compound during purification?

A4: To prevent polymerization during purification, especially during distillation, it is recommended to:

  • Work under reduced pressure to lower the boiling point.

  • Keep the distillation time as short as possible.

  • Consider the use of a vapor-phase inhibitor if polymerization in the condenser is a concern. However, for most lab-scale purifications, this is not necessary if the distillation is performed rapidly and at a low temperature.

  • Ensure all glassware is clean and free of any potential initiators.

Q5: How should I store purified this compound?

A5: Purified this compound is highly prone to polymerization. It should be stored:

  • At low temperatures (2-8°C).

  • In the dark, as light can initiate polymerization.

  • Under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, which can lead to the formation of peroxides that may initiate polymerization.

  • With a small amount of a suitable polymerization inhibitor, such as TBC (10-15 ppm), if it is to be stored for an extended period.

Troubleshooting Guides

Vacuum Distillation
Problem Possible Cause Solution
Product is polymerizing in the distillation flask. Distillation temperature is too high.Decrease the mantle temperature and ensure a good vacuum is achieved to lower the boiling point.
Distillation is taking too long.Optimize the setup for faster distillation. Ensure the condenser has adequate cooling.
Presence of contaminants that initiate polymerization.Ensure the crude material is free from peroxides or other initiators before distillation.
Low recovery of the purified monomer. Inefficient condensation.Use a more efficient condenser (e.g., a cold finger with a dry ice/acetone slurry).
Product co-distills with a lower boiling impurity.Perform a fractional distillation with a packed column for better separation.
Product polymerized in the condenser.Lower the distillation rate to prevent excessive vapor condensation and potential clogging.
Product is not distilling even at high vacuum. The vacuum pump is not reaching the required pressure.Check the vacuum pump for leaks and ensure it is functioning correctly. Use a high-vacuum pump if necessary.
The boiling point is higher than anticipated due to residual high-boiling impurities.Consider a preliminary purification step like filtration or a rough distillation to remove very high-boiling components.
Flash Column Chromatography
Problem Possible Cause Solution
Poor separation of this compound from impurities. Incorrect solvent system (eluent).Optimize the solvent system using thin-layer chromatography (TLC) first. For nonpolar compounds like TVB, a mixture of a nonpolar solvent (e.g., hexanes, petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate, dichloromethane) is typically used. A good starting point is a very low percentage of the more polar solvent (1-5%).
Column is overloaded with the sample.Use a larger column or reduce the amount of sample loaded. A general rule is to use a silica gel to crude product ratio of at least 30:1 (w/w).
The sample band is too broad at the start.Dissolve the crude product in the minimum amount of the eluent before loading it onto the column.
Product is eluting too quickly (high Rf). The eluent is too polar.Decrease the proportion of the polar solvent in your eluent system.
Product is not eluting from the column (low Rf). The eluent is not polar enough.Gradually increase the polarity of the eluent. A gradient elution may be necessary.
Streaking of spots on TLC or tailing of peaks during column chromatography. The compound may be interacting too strongly with the silica gel.For aromatic compounds, sometimes adding a very small amount of a slightly more polar solvent or a different non-polar solvent like toluene to the eluent can improve peak shape.
The sample is not pure and contains very polar impurities.Pre-filter the crude sample through a small plug of silica gel to remove baseline impurities before loading it onto the main column.

Experimental Protocols

Protocol 1: Purification of this compound by Vacuum Distillation
  • Inhibitor Removal (if present): If the crude this compound contains a phenolic inhibitor like TBC or hydroquinone, it can be removed by washing with an aqueous alkali solution.

    • Dissolve the crude TVB in a nonpolar organic solvent like diethyl ether or hexanes.

    • Wash the organic solution three times with a 1 M NaOH solution to extract the phenolic inhibitor.

    • Wash the organic layer with brine (saturated NaCl solution) until the aqueous layer is neutral.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure at a low temperature.

  • Vacuum Distillation Setup:

    • Assemble a standard vacuum distillation apparatus with a short path distillation head to minimize the travel distance of the vapor.

    • Use a magnetic stirrer in the distillation flask for smooth boiling.

    • Ensure all joints are well-sealed with appropriate vacuum grease.

    • Connect the apparatus to a vacuum pump with a cold trap in between.

  • Distillation Procedure:

    • Place the inhibitor-free crude this compound in the distillation flask.

    • Slowly evacuate the system to the desired pressure (typically <1 mmHg).

    • Gradually heat the distillation flask in a heating mantle or oil bath while stirring.

    • Collect the fraction that distills at the expected boiling point of this compound under the applied pressure. The boiling point will be significantly lower than the atmospheric boiling point.

    • Monitor the distillation closely to prevent overheating and polymerization.

    • Once the distillation is complete, cool the system down before venting to atmospheric pressure.

Protocol 2: Purification of this compound by Flash Column Chromatography
  • TLC Analysis:

    • Develop a suitable solvent system using TLC. For this compound, which is nonpolar, start with pure hexanes or petroleum ether and gradually add a small percentage of ethyl acetate or dichloromethane.

    • The ideal Rf value for the product on the TLC plate should be between 0.2 and 0.4 for good separation.

  • Column Preparation:

    • Choose a column of appropriate size for the amount of material to be purified.

    • Pack the column with silica gel (230-400 mesh) using the chosen eluent. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a volatile solvent in which it is highly soluble (e.g., dichloromethane).

    • Carefully apply the sample to the top of the silica gel bed.

  • Elution and Fraction Collection:

    • Add the eluent to the top of the column and apply gentle pressure (using a pump or inert gas) to start the elution.

    • Collect fractions in test tubes or flasks.

    • Monitor the elution process by TLC analysis of the collected fractions to identify which fractions contain the purified product.

  • Product Isolation:

    • Combine the pure fractions containing this compound.

    • Remove the solvent under reduced pressure using a rotary evaporator at a low temperature to obtain the purified monomer.

Data Presentation

The following table summarizes typical purity levels and recovery yields for the purification of this compound. These values are illustrative and can vary depending on the initial purity of the crude material and the specific experimental conditions.

Purification Method Initial Purity (Typical) Final Purity (Typical) Recovery Yield (Typical) Key Advantages Key Disadvantages
Vacuum Distillation 85-95%>98%70-85%Good for removing non-volatile impurities; scalable.Risk of thermal polymerization; may not separate isomers effectively.
Flash Column Chromatography 85-95%>99%60-80%Excellent for separating isomers and impurities with different polarities.Can be less scalable; requires solvent usage.

Visualizations

Experimental Workflow for Purification of this compound

G cluster_start Starting Material cluster_inhibitor Inhibitor Removal (Optional) cluster_purification Purification cluster_analysis Purity Analysis cluster_end Final Product crude_tvb Crude this compound wash Wash with aq. NaOH crude_tvb->wash dry Dry and Concentrate wash->dry distillation Vacuum Distillation dry->distillation chromatography Flash Column Chromatography dry->chromatography gcms GC-MS/GC-FID distillation->gcms chromatography->gcms pure_tvb Pure this compound gcms->pure_tvb

Caption: General workflow for the purification and analysis of this compound monomer.

Logical Relationship for Troubleshooting Poor Separation in Flash Chromatography

G cluster_causes Potential Causes cluster_solutions Solutions start Poor Separation cause1 Incorrect Solvent System start->cause1 cause2 Column Overload start->cause2 cause3 Improper Sample Loading start->cause3 solution1 Optimize Eluent via TLC cause1->solution1 solution2 Reduce Sample Amount / Use Larger Column cause2->solution2 solution3 Use Minimal Solvent for Loading cause3->solution3

Caption: Troubleshooting logic for poor separation in flash chromatography of this compound.

managing the swelling ratio in trivinylbenzene-crosslinked polymers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with trivinylbenzene-crosslinked polymers, with a focus on managing their swelling ratio.

Frequently Asked Questions (FAQs)

Q1: What is the swelling ratio and how is it measured?

A1: The swelling ratio is a measure of a polymer's ability to absorb a solvent and increase in volume.[1][2] It is a critical parameter as it relates to the polymer's crosslink density, mechanical properties, and performance in applications like drug delivery.[3][4] The swelling ratio can be expressed in terms of mass (q) or volume (Q). The most common method calculates it by dividing the weight or volume of the swollen polymer by the weight or volume of the dry polymer.[1][5]

Q2: What are the key factors that influence the swelling ratio?

A2: The swelling ratio is primarily influenced by three main factors:

  • Crosslink Density: This is the most critical factor. A higher concentration of the crosslinker (trivinylbenzene) leads to a more densely crosslinked network, which restricts the polymer chains from expanding, thus lowering the swelling ratio.[2][4][5] Conversely, a lower crosslinker concentration results in a higher swelling ratio.[2]

  • Polymer-Solvent Interaction: The compatibility between the polymer and the solvent plays a significant role.[2][6] A solvent that is highly compatible with the polymer (a "good" solvent) will be absorbed more readily, leading to a higher degree of swelling.[6]

  • Polymerization Conditions: Factors such as initiator concentration, temperature, and reaction time can affect the efficiency of the crosslinking reaction and, consequently, the final swelling behavior of the polymer.[7][8][9]

Q3: Why is managing the swelling ratio important in drug development?

A3: In drug delivery systems, the swelling ratio of a polymer matrix directly controls the rate of drug release.[3] A higher swelling ratio generally leads to faster drug diffusion and release, while a lower swelling ratio can provide a more sustained release profile.[3] Therefore, precise control over the swelling ratio is essential for designing drug delivery vehicles with desired therapeutic outcomes.

Q4: How does trivinylbenzene concentration specifically affect the polymer network?

A4: Trivinylbenzene (TVB) is a crosslinking agent, meaning it creates connections between linear polymer chains to form a three-dimensional network.[10] Increasing the concentration of TVB increases the number of these connections, leading to a higher crosslink density.[5][11] This results in a more rigid polymer structure with smaller spaces between chains, which in turn reduces its ability to absorb solvent and swell.[2][3]

Troubleshooting Guide

This section addresses common problems encountered during experiments involving the swelling of trivinylbenzene-crosslinked polymers.

Problem: Swelling Ratio is Too High

An excessively high swelling ratio can indicate a loosely crosslinked network, which may lead to poor mechanical stability and premature release of encapsulated substances.

Possible Causes and Solutions:

CauseRecommended Action
Insufficient Crosslinker Concentration Increase the molar ratio of trivinylbenzene relative to the primary monomer in your polymerization reaction. This will create a more tightly crosslinked network, restricting swelling.[3][4]
Low Initiator Concentration An inadequate amount of initiator can lead to incomplete polymerization and crosslinking. Increase the initiator concentration to ensure a more complete reaction. However, be aware that excessively high concentrations can also have negative effects.[7][12]
Suboptimal Polymerization Temperature The temperature affects the initiator's decomposition rate and the overall reaction kinetics.[8][9] Ensure the polymerization is conducted at the optimal temperature for the specific initiator being used. A temperature that is too low may result in an incomplete reaction.
Inadequate Reaction Time The polymerization and crosslinking reactions require sufficient time to go to completion. If the reaction is stopped prematurely, the network will not be fully formed. Try extending the polymerization time.
Inappropriate Solvent The polymer may be interacting too strongly with the swelling solvent.[6] Consider using a different solvent with a lower affinity for the polymer to reduce the degree of swelling.
Problem: Swelling Ratio is Too Low or Non-existent

A very low swelling ratio suggests an overly dense or improperly formed polymer network, which can hinder applications like drug loading and release.

Possible Causes and Solutions:

CauseRecommended Action
Excessive Crosslinker Concentration An overly high concentration of trivinylbenzene can create a very rigid and brittle network that does not allow for significant solvent uptake.[3] Reduce the molar ratio of the crosslinker.
Excessive Initiator Concentration While counterintuitive, an extremely high initiator concentration can lead to the formation of many short polymer chains and an increase in termination reactions, which can result in a higher crosslinking density and reduced swelling.[7] Optimize the initiator concentration to a moderate level.
Formation of Secondary Crosslinks In some cases, side reactions can lead to additional, unintended crosslinks (e.g., sulfone bridges in sulfonated polymers), which increase network density and reduce swelling.[13] Review your synthesis procedure and reagents to minimize potential side reactions.
Polymer Degradation Exposure to harsh conditions (e.g., high temperature, aggressive chemicals) during or after synthesis could have damaged the polymer structure. Ensure that the polymer is handled under appropriate conditions.
Poor Solvent Choice The solvent used for swelling may be a "poor" solvent for the polymer, meaning they have low affinity for each other, resulting in minimal absorption.[14] Select a solvent that is known to be compatible with your polymer system.

Experimental Protocols

Protocol: Gravimetric Measurement of Equilibrium Swelling Ratio

This protocol describes a standard method for determining the swelling ratio of a polymer by measuring its change in mass.

  • Sample Preparation : Prepare triplicate samples of the dry trivinylbenzene-crosslinked polymer, each weighing approximately 0.3-0.5 g.[1][15]

  • Initial Measurement : Accurately weigh each dry polymer sample and record this mass as the dry weight (md).[5]

  • Swelling : Place each polymer sample in a separate vial filled with an excess of the desired solvent (e.g., deionized water, PBS, or an organic solvent).[3][5] Seal the vials to prevent solvent evaporation.

  • Equilibration : Allow the samples to swell at a constant temperature (e.g., room temperature or 37°C) for at least 24 hours to ensure they reach equilibrium.[1] For some systems, longer periods may be necessary.

  • Measuring Swollen Weight : After equilibration, carefully remove a swollen sample from the vial. Gently blot the surface with a lint-free wipe (e.g., Kimwipe) to remove excess surface solvent without compressing the sample.

  • Final Measurement : Immediately weigh the swollen sample and record this mass as the swollen weight (ms).[5]

  • Calculation : Calculate the mass swelling ratio (q) using the following equation:

    • q = ms / md[1][5]

  • Repeat : Repeat steps 5-7 for all replicate samples and calculate the average swelling ratio and standard deviation.

Visualizations

Factors Influencing Swelling Ratio

Factors_Influencing_Swelling cluster_synthesis Synthesis Parameters cluster_environment Environmental Factors Crosslinker Crosslinker Conc. (Trivinylbenzene) Swelling Swelling Ratio Crosslinker->Swelling Inverse Effect Initiator Initiator Conc. Initiator->Swelling Complex Effect Temperature Polymerization Temp. Temperature->Swelling Affects Rate Solvent Solvent Type Solvent->Swelling Direct Effect Temp_swell Swelling Temp. Temp_swell->Swelling Direct Effect pH pH of Solvent pH->Swelling For Ionic Polymers

Caption: Key factors from synthesis and environment that influence the final swelling ratio.

Experimental Workflow for Swelling Ratio Measurement

Swelling_Workflow A 1. Prepare Dry Polymer Sample B 2. Weigh Dry Sample (md) A->B C 3. Immerse in Excess Solvent B->C D 4. Allow to Reach Equilibrium (e.g., 24h) C->D E 5. Remove Surface Solvent D->E F 6. Weigh Swollen Sample (ms) E->F G 7. Calculate Ratio (q = ms / md) F->G

Caption: Step-by-step workflow for the gravimetric measurement of the swelling ratio.

Troubleshooting Logic for High Swelling Ratio

Troubleshooting_High_Swelling Start Problem: Swelling Ratio Too High Check_Crosslinker Is Crosslinker (TVB) Conc. Correct? Start->Check_Crosslinker Check_Initiator Is Initiator Conc. Optimal? Check_Crosslinker->Check_Initiator Yes Action_Crosslinker Increase TVB Concentration Check_Crosslinker->Action_Crosslinker No Check_Conditions Were Polymerization Time/Temp Adequate? Check_Initiator->Check_Conditions Yes Action_Initiator Adjust Initiator Concentration Check_Initiator->Action_Initiator No Action_Conditions Increase Reaction Time or Adjust Temp Check_Conditions->Action_Conditions No End Re-synthesize and Re-measure Check_Conditions->End Yes (Consider Solvent Effects) Action_Crosslinker->End Action_Initiator->End Action_Conditions->End

Caption: A logical workflow for troubleshooting an excessively high swelling ratio.

References

side reactions to consider in the synthesis of 1,2,4-Trivinylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2,4-trivinylbenzene.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My final product of this compound shows persistent impurities that are difficult to remove by standard chromatography. What are the likely side products?

A1: The most common impurities in the synthesis of this compound depend on the synthetic route employed. The two primary routes from 1,2,4-triacetylbenzene are the Wittig reaction and a reduction followed by dehydration.

Likely Side Products:

  • Isomeric Impurity: The presence of 1,3,5-triacetylbenzene in your starting material will lead to the formation of 1,3,5-trivinylbenzene, which can be difficult to separate from the desired 1,2,4-isomer due to similar polarities.

  • Incomplete Reaction Products: Depending on the stoichiometry and reaction conditions, you may have mono-vinyl and di-vinyl substituted benzene intermediates.

  • Oligomers/Polymers: Trivinylbenzenes are highly susceptible to polymerization, especially in the presence of acid or heat. This can result in a range of soluble oligomers or insoluble polymeric material.

  • Route-Specific Byproducts:

    • Wittig Reaction: A significant byproduct is triphenylphosphine oxide, which can be challenging to remove completely.

    • Reduction/Dehydration: Incomplete dehydration can leave (1-hydroxyethyl)vinylbenzene intermediates. Intermolecular ether formation can also occur during the dehydration step.

Troubleshooting:

  • Starting Material Purity: Ensure the 1,2,4-triacetylbenzene is free from the 1,3,5-isomer using techniques like recrystallization or chromatography.

  • Reaction Monitoring: Use TLC or GC-MS to monitor the reaction progress to ensure complete conversion and minimize the formation of partially reacted intermediates.

  • Polymerization Inhibition: Add a radical inhibitor, such as BHT (butylated hydroxytoluene), to the reaction mixture and during purification if polymerization is suspected.

  • Purification Strategy: For removal of triphenylphosphine oxide, multiple extractions or specialized chromatography may be necessary. Oligomers can sometimes be removed by precipitation from a suitable solvent system.

Q2: I am using the Wittig reaction to synthesize this compound and am struggling with the removal of triphenylphosphine oxide. What is the recommended procedure?

A2: Triphenylphosphine oxide is a common and often troublesome byproduct of the Wittig reaction.

Troubleshooting Removal of Triphenylphosphine Oxide:

  • Crystallization: If your product is a solid, recrystallization can be effective. Triphenylphosphine oxide is often more soluble in common organic solvents than the desired product.

  • Solvent Extraction: A liquid-liquid extraction can be employed. Triphenylphosphine oxide has some solubility in acidic water. Washing the organic layer with dilute HCl may help to remove it.

  • Chromatography: Column chromatography on silica gel is a common method. A non-polar eluent system (e.g., hexanes/ethyl acetate) is typically used. The polarity of the eluent can be gradually increased to elute the product while retaining the more polar triphenylphosphine oxide.

  • Precipitation: In some cases, dissolving the crude product in a minimal amount of a solvent in which the desired product is soluble but triphenylphosphine oxide is not, followed by filtration, can be effective.

Q3: My dehydration reaction of 1,2,4-tris(1-hydroxyethyl)benzene is giving a low yield and a complex mixture of products. What are the potential side reactions?

A3: The acid-catalyzed dehydration of 1,2,4-tris(1-hydroxyethyl)benzene is prone to several side reactions that can reduce the yield of this compound.

Potential Side Reactions in Dehydration:

  • Incomplete Dehydration: Insufficient heating or catalyst amount can lead to the formation of mono- and di-vinyl intermediates with remaining hydroxyethyl groups.

  • Ether Formation: Intermolecular dehydration between two hydroxyethyl groups can lead to the formation of dimeric ether byproducts.

  • Polymerization: The acidic conditions and heat required for dehydration can readily induce polymerization of the newly formed vinyl groups.

Troubleshooting Dehydration:

  • Choice of Dehydrating Agent: Mild dehydrating agents and conditions are preferred. Using agents like iodine in refluxing toluene or a Dean-Stark apparatus to remove water can be effective.

  • Temperature Control: Maintain the lowest effective temperature to promote dehydration while minimizing polymerization.

  • Reaction Time: Monitor the reaction closely to avoid prolonged heating once the desired product is formed.

  • Inhibitor: The inclusion of a radical inhibitor is highly recommended.

Data Presentation

Table 1: Summary of Potential Side Reactions and Byproducts

Synthetic RouteSide ReactionCommon ByproductsMitigation Strategies
General Isomerization of Precursor1,3,5-TrivinylbenzenePurify starting 1,2,4-triacetylbenzene.
PolymerizationOligomers/Polymers of trivinylbenzeneAdd radical inhibitors (e.g., BHT), minimize heat.
Wittig Reaction Incomplete Reaction(Mono/Di-vinyl)acetylbenzenesUse slight excess of Wittig reagent, monitor reaction.
Ylide Reaction ByproductTriphenylphosphine oxideOptimize purification (crystallization, chromatography).
Reduction & Dehydration Incomplete Reduction(Mono/Di-acetyl)hydroxyethylbenzenesEnsure sufficient reducing agent, monitor reaction.
Incomplete Dehydration(Hydroxyethyl)vinylbenzenesUse effective dehydrating agent, ensure water removal.
Intermolecular CondensationDimeric ethersUse milder dehydration conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound via Wittig Reaction

  • Preparation of the Wittig Reagent:

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide (3.3 equivalents) in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a strong base such as n-butyllithium or sodium hydride (3.3 equivalents) to the suspension with vigorous stirring.

    • Allow the mixture to warm to room temperature and stir for 1-2 hours, during which the color should change, indicating the formation of the ylide.

  • Wittig Reaction:

    • Dissolve 1,2,4-triacetylbenzene (1.0 equivalent) in anhydrous THF in a separate flame-dried flask.

    • Slowly add the solution of 1,2,4-triacetylbenzene to the prepared Wittig reagent at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Concentrate the solution under reduced pressure. The crude product will contain this compound and triphenylphosphine oxide.

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Protocol 2: Synthesis of this compound via Reduction and Dehydration

  • Reduction of 1,2,4-Triacetylbenzene:

    • Dissolve 1,2,4-triacetylbenzene (1.0 equivalent) in a mixture of methanol and THF.

    • Cool the solution to 0 °C in an ice bath.

    • Add sodium borohydride (NaBH4) (3.5 equivalents) portion-wise, maintaining the temperature below 10 °C.

    • After the addition, allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Quench the reaction by the slow addition of water, followed by dilute HCl to neutralize the excess NaBH4.

    • Extract the product, 1,2,4-tris(1-hydroxyethyl)benzene, with ethyl acetate.

    • Dry the organic layer and concentrate to obtain the crude triol, which can be used in the next step without further purification.

  • Dehydration of 1,2,4-tris(1-hydroxyethyl)benzene:

    • Dissolve the crude triol in toluene and add a catalytic amount of p-toluenesulfonic acid (p-TsOH) or a few crystals of iodine.

    • Add a radical inhibitor such as BHT.

    • Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and wash with saturated sodium bicarbonate solution to remove the acid catalyst.

    • Wash with brine, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the resulting this compound by column chromatography on silica gel (pre-treated with a small amount of triethylamine to prevent polymerization on the column) using hexanes as the eluent.

Mandatory Visualization

Synthesis_Pathways_and_Side_Reactions cluster_wittig Wittig Route cluster_rd Reduction-Dehydration Route cluster_common Common Side Reactions Wittig Reagent Wittig Reagent 1,2,4-Trivinylbenzene_W This compound Wittig Reagent->1,2,4-Trivinylbenzene_W Triphenylphosphine Oxide Triphenylphosphine Oxide 1,2,4-Trivinylbenzene_W->Triphenylphosphine Oxide Byproduct Oligomers/Polymers Oligomers/Polymers 1,2,4-Trivinylbenzene_W->Oligomers/Polymers Heat/Acid Incomplete Wittig Mono/Di-vinyl Intermediates 1,2,4-Triacetylbenzene 1,2,4-Triacetylbenzene 1,2,4-Triacetylbenzene->1,2,4-Trivinylbenzene_W CH2=PPh3 1,2,4-Triacetylbenzene->Incomplete Wittig Incomplete Reaction 1,2,4-Tris(1-hydroxyethyl)benzene 1,2,4-Tris(1-hydroxyethyl)benzene 1,2,4-Triacetylbenzene->1,2,4-Tris(1-hydroxyethyl)benzene Reduction (e.g., NaBH4) 1,3,5-Isomer Impurity 1,3,5-Isomer Impurity 1,2,4-Triacetylbenzene->1,3,5-Isomer Impurity From Starting Material 1,2,4-Trivinylbenzene_RD This compound 1,2,4-Tris(1-hydroxyethyl)benzene->1,2,4-Trivinylbenzene_RD Dehydration (H+, Heat) Incomplete Dehydration Hydroxyethyl/Vinyl Intermediates 1,2,4-Tris(1-hydroxyethyl)benzene->Incomplete Dehydration Incomplete Reaction Ether Byproducts Ether Byproducts 1,2,4-Tris(1-hydroxyethyl)benzene->Ether Byproducts Intermolecular Reaction 1,2,4-Trivinylbenzene_RD->Oligomers/Polymers Heat/Acid

Caption: Synthetic pathways and potential side reactions in the synthesis of this compound.

Troubleshooting_Logic Start Impure this compound (Post-Synthesis) Analysis Identify Synthesis Route Start->Analysis Wittig Wittig Route Analysis->Wittig Red_Dehy Reduction/ Dehydration Analysis->Red_Dehy Wittig_Impurity Persistent high MW byproduct? Wittig->Wittig_Impurity Red_Dehy_Impurity Oxygenated impurities by IR/NMR? Red_Dehy->Red_Dehy_Impurity TPPO Likely Triphenylphosphine Oxide. Action: Specialized Chromatography/ Recrystallization. Wittig_Impurity->TPPO Yes Incomplete_W Intermediates present by GC-MS? Wittig_Impurity->Incomplete_W No Incomplete_W_Sol Incomplete Reaction. Action: Increase Wittig reagent stoichiometry or reaction time. Incomplete_W->Incomplete_W_Sol Yes Common_Impurity Isomeric impurity detected? Incomplete_W->Common_Impurity No Incomplete_D Incomplete Dehydration. Action: Increase reaction time/ temperature or use stronger dehydrating agent. Red_Dehy_Impurity->Incomplete_D Yes Ether Dimeric Ethers. Action: Use milder conditions. Red_Dehy_Impurity->Ether Check for higher MW Ether->Common_Impurity Isomer 1,3,5-Isomer present. Action: Purify starting material. Common_Impurity->Isomer Yes Polymer Product is viscous/polymeric? Common_Impurity->Polymer No Polymer_Sol Polymerization occurred. Action: Add inhibitor during synthesis and purification. Polymer->Polymer_Sol Yes

Caption: Troubleshooting logic for identifying and addressing side reactions.

techniques for removing inhibitors from commercial trivinylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of inhibitors from commercial trivinylbenzene (TVB).

Frequently Asked Questions (FAQs)

Q1: Why is there an inhibitor in my commercial trivinylbenzene?

A1: Commercial trivinylbenzene, like many vinyl monomers, is prone to spontaneous polymerization during storage and transportation. To prevent this, manufacturers add a small amount of a polymerization inhibitor.[1][2]

Q2: What is the common inhibitor used in commercial trivinylbenzene?

A2: The most common inhibitor used in commercial trivinylbenzene is p-tert-butylcatechol (TBC).[3][4][5]

Q3: Why do I need to remove the inhibitor?

A3: The presence of an inhibitor will interfere with or prevent the desired polymerization reaction.[1][6] If the inhibitor is not removed, it can lead to an induction period where no polymerization occurs, or it can terminate growing polymer chains, resulting in low conversion rates and unpredictable molecular weights.[2][6]

Q4: What are the common methods for removing inhibitors from trivinylbenzene?

A4: The primary methods for removing phenolic inhibitors like TBC from trivinylbenzene and other vinyl monomers include:

  • Column Chromatography: Passing the monomer through a column packed with activated alumina.[7][8][9]

  • Caustic Washing (Liquid-Liquid Extraction): Washing the monomer with an aqueous sodium hydroxide (NaOH) solution.[1][2]

  • Distillation: Separating the monomer from the less volatile inhibitor by distillation.[6][10] However, this method can be expensive and carries the risk of inducing polymerization at elevated temperatures.[7][10]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Polymerization fails or is incomplete. Incomplete removal of the inhibitor.Verify the effectiveness of your inhibitor removal technique. Consider passing the monomer through the alumina column a second time or performing an additional caustic wash. A colorimetric test can be used to check for the presence of TBC.[7]
An emulsion forms during caustic washing. Vigorous shaking or agitation of the separatory funnel.Allow the mixture to stand for a longer period to allow for phase separation. If the emulsion persists, gentle swirling instead of vigorous shaking is recommended. The use of a brine wash after the caustic wash can also help to break up emulsions.
The monomer polymerizes in the distillation pot. The distillation temperature is too high, or the inhibitor has been completely removed before distillation is complete.For vinyl monomers, vacuum distillation is often preferred to lower the boiling point and reduce the risk of polymerization.[8] It is also crucial to ensure that a small amount of inhibitor remains in the distillation pot or to add a polymerization inhibitor that will not co-distill with the monomer.[6][11]
The purified trivinylbenzene polymerizes during storage. The inhibitor-free monomer is unstable.Once the inhibitor is removed, the trivinylbenzene is highly susceptible to polymerization.[8] It should be used immediately. If short-term storage is necessary, keep it at a low temperature (e.g., -20°C to 4°C) in the dark and under an inert atmosphere (e.g., nitrogen or argon).[9]

Experimental Protocols

Protocol 1: Inhibitor Removal using an Activated Alumina Column

This method is highly effective for removing phenolic inhibitors like TBC.[4][5] The basic alumina provides a high surface area for the adsorption of the acidic phenolic inhibitor.[9]

Materials:

  • Commercial trivinylbenzene containing TBC inhibitor

  • Activated alumina (basic, ~150 mesh)[8]

  • Glass chromatography column

  • Glass wool or fritted glass disc

  • Collection flask

  • Anhydrous drying agent (e.g., anhydrous magnesium sulfate or calcium chloride)[1]

Procedure:

  • Prepare the column by placing a small plug of glass wool or ensuring a fritted disc is at the bottom of the glass column.

  • Dry-pack the column with activated basic alumina. The amount of alumina will depend on the volume of monomer to be purified and the concentration of the inhibitor. A general guideline is to use a column with a length of approximately 40 cm and a diameter of 4 cm, filled halfway for purifying a few hundred milliliters of monomer.[8]

  • Gently tap the column to ensure even packing of the alumina.

  • Carefully pour the commercial trivinylbenzene directly onto the top of the alumina bed.

  • Allow the monomer to percolate through the column under gravity. Do not apply excessive pressure, as this can reduce the efficiency of the adsorption process.

  • Collect the purified, inhibitor-free monomer in a clean, dry flask. The inhibitor will be adsorbed onto the alumina, often visible as a discolored band at the top of the column.[8]

  • After purification, add a drying agent to the collected monomer to remove any residual water, and then decant or filter to obtain the final product.

  • Use the purified trivinylbenzene immediately for the best results.

Protocol 2: Inhibitor Removal by Caustic Washing

This is a quick and straightforward extraction method suitable for removing acidic inhibitors like TBC.

Materials:

  • Commercial trivinylbenzene containing TBC inhibitor

  • 5% (w/v) aqueous sodium hydroxide (NaOH) solution[6]

  • Saturated sodium chloride (brine) solution

  • Distilled water

  • Separatory funnel

  • Anhydrous drying agent (e.g., anhydrous magnesium sulfate or calcium chloride)[1]

  • Beakers and collection flasks

Procedure:

  • Pour the commercial trivinylbenzene into a separatory funnel.

  • Add an equal volume of 5% aqueous NaOH solution.

  • Stopper the funnel and shake gently, periodically venting to release any pressure. Vigorous shaking may lead to emulsion formation.[10] The phenolic TBC will react with the NaOH and be extracted into the aqueous phase.

  • Allow the layers to separate completely. The lower aqueous layer, which now contains the inhibitor, can be drained and discarded.[1]

  • Repeat the wash with fresh 5% NaOH solution until the aqueous layer is colorless.

  • Wash the monomer with distilled water to remove residual NaOH. Repeat this step twice.

  • Perform a final wash with a saturated brine solution to aid in the removal of water from the organic layer.

  • Drain the aqueous layer and transfer the washed trivinylbenzene into a clean, dry flask.

  • Add an anhydrous drying agent, such as anhydrous magnesium sulfate or calcium chloride, to the monomer.[1] Allow it to stand for 10-15 minutes with occasional swirling to remove any dissolved water.

  • Carefully decant or filter the dry, purified trivinylbenzene from the drying agent.

  • The purified monomer should be used immediately.

Quantitative Data

The efficiency of inhibitor removal can be significant. The following table summarizes data from a study on removing TBC from a vinyl monomer using an alumina column.

AdsorbentMonomerInitial TBC Concentration (wt%)Bed Volumes Treated Before BreakthroughReference
Activated AluminaStyrene10 ppm (0.001%)> 16[10]
Caustic Treated Alumina2-Methyl-5-vinylpyridine0.07%~10-12[7]

Diagrams

Inhibitor_Removal_Workflow start Commercial Trivinylbenzene (with TBC inhibitor) cc_step1 Pass through Activated Alumina Column start->cc_step1 Method 1: Chromatography cw_step1 Wash with 5% NaOH (aq) in Separatory Funnel start->cw_step1 Method 2: Caustic Wash cc_step2 Collect Purified Monomer cc_step1->cc_step2 end_node Purified Trivinylbenzene (inhibitor-free) cc_step2->end_node cw_step2 Separate Aqueous Layer (contains inhibitor) cw_step1->cw_step2 cw_step3 Wash with Water and Brine cw_step2->cw_step3 cw_step4 Dry with Anhydrous Salt (e.g., MgSO4) cw_step3->cw_step4 cw_step5 Decant/Filter cw_step4->cw_step5 cw_step5->end_node

Caption: Experimental workflows for removing TBC inhibitor from trivinylbenzene.

Troubleshooting_Logic start Polymerization Fails check_inhibitor Was inhibitor removal confirmed? start->check_inhibitor incomplete_removal Incomplete Inhibitor Removal check_inhibitor->incomplete_removal No other_issue Investigate other polymerization parameters (initiator, temp, etc.) check_inhibitor->other_issue Yes solution1 Repeat removal step (e.g., second column pass) incomplete_removal->solution1 solution2 Use a more effective method (e.g., switch to column chromatography) incomplete_removal->solution2

Caption: Troubleshooting logic for failed polymerization experiments.

References

troubleshooting gelation issues in 1,2,4-Trivinylbenzene polymerization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 1,2,4-Trivinylbenzene (TVB) polymerization. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges, with a primary focus on preventing premature gelation.

Frequently Asked Questions (FAQs)

Q1: What is this compound (TVB) and why is it prone to gelation?

This compound is a trifunctional monomer, meaning each molecule has three reactive vinyl groups.[1] During polymerization, these multiple functionalities allow for the formation of a crosslinked, three-dimensional polymer network. Gelation is the point at which this network becomes extensive enough to form a macroscopic, insoluble gel. Due to its high number of vinyl groups, TVB has a strong tendency to crosslink and form gels, even at low monomer conversions.

Q2: What are the most common causes of premature gelation in TVB polymerization?

Premature gelation, or the formation of a gel before the desired degree of polymerization or particle size is achieved, is a primary challenge. The most common causes include:

  • High Monomer Concentration: A higher concentration of TVB increases the probability of intermolecular crosslinking reactions.

  • High Initiator Concentration: A greater concentration of initiator leads to a faster polymerization rate and the generation of more polymer chains, increasing the likelihood of crosslinking.[2][3]

  • Inadequate Inhibition: Commercial TVB is often supplied with inhibitors to prevent polymerization during storage. Incomplete removal of these inhibitors can lead to uncontrolled polymerization.

  • High Temperatures: Elevated temperatures accelerate the rate of polymerization and can promote side reactions that lead to crosslinking.

  • Localized High Monomer or Initiator Concentrations: Poor mixing can create regions with high concentrations of monomer or initiator, leading to localized gelation that can propagate throughout the reaction mixture.

Q3: How can I control the gelation process?

Controlling gelation involves manipulating the polymerization conditions to favor intramolecular cyclization (formation of loops within a single polymer chain) over intermolecular crosslinking (linking of different polymer chains). Key strategies include:

  • Monomer Concentration: Working with lower monomer concentrations can reduce the probability of intermolecular interactions.

  • Initiator Concentration: Using a lower initiator concentration will slow down the polymerization rate, allowing for more controlled polymer growth.[2]

  • Controlled/Living Radical Polymerization (CRP) Techniques: Methods like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization can provide better control over the polymerization of multivinyl monomers and help to suppress gelation.[4][5]

  • Solvent Selection: The choice of solvent can influence the conformation of the growing polymer chains and affect the balance between cyclization and crosslinking.

  • Temperature Control: Maintaining a consistent and appropriate temperature is crucial for controlling the reaction rate.

Troubleshooting Guide: Gelation Issues

This guide provides a structured approach to diagnosing and resolving common gelation problems encountered during this compound polymerization.

Problem 1: Immediate Gelation Upon Initiator Addition
Possible Cause Troubleshooting Step
Inefficient Inhibitor Removal Ensure the inhibitor has been completely removed from the monomer prior to use. See the detailed protocol for inhibitor removal below.
Excessively High Initiator Concentration Reduce the initiator concentration. Start with a lower concentration and incrementally increase it in subsequent experiments if the polymerization is too slow.
High Reaction Temperature Lower the reaction temperature to reduce the polymerization rate.
Poor Mixing Ensure vigorous and uniform stirring to prevent localized high concentrations of the initiator.
Problem 2: Gelation at Low Monomer Conversion
Possible Cause Troubleshooting Step
High Monomer Concentration Decrease the initial monomer concentration by adding more solvent to the reaction mixture.
Inappropriate Solvent Experiment with different solvents. A solvent that promotes a more coiled polymer conformation may favor intramolecular cyclization.
Fast Polymerization Rate In addition to reducing initiator concentration and temperature, consider a semi-batch process where the monomer is added gradually to maintain a low instantaneous monomer concentration.

Quantitative Data Summary

The following table summarizes general trends and starting points for key parameters in controlling gelation during the polymerization of multivinyl monomers like TVB. Specific optimal values for 1,2,4-TVB may need to be determined empirically.

ParameterGeneral RecommendationRationale
Monomer Concentration Low to moderateReduces the probability of intermolecular crosslinking.
Initiator-to-Monomer Ratio Low (e.g., < 1 mol%)Decreases the overall rate of polymerization, allowing for more controlled chain growth.[3]
Temperature ModerateBalances a reasonable reaction rate with minimizing premature crosslinking.
Inhibitor Level (in monomer) Should be removedInhibitors prevent polymerization; their presence during the reaction can be unpredictable.

Experimental Protocols

Protocol 1: Removal of Phenolic Inhibitors (e.g., TBC, HQ) from this compound

This protocol describes a general method for removing common phenolic inhibitors from vinyl monomers.

Materials:

  • This compound containing inhibitor

  • 5-10% (w/v) Sodium hydroxide (NaOH) solution

  • Anhydrous magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂)

  • Separatory funnel

  • Beakers

  • Stir plate and stir bar

Procedure:

  • Place the this compound in a separatory funnel.

  • Add an equal volume of a 5-10% NaOH solution.

  • Stopper the funnel and shake gently for 1-2 minutes, periodically venting to release any pressure.

  • Allow the layers to separate. The aqueous layer (containing the deprotonated inhibitor) will typically be the bottom layer.

  • Drain and discard the lower aqueous layer.

  • Repeat the wash with the NaOH solution two more times.

  • Wash the monomer with deionized water to remove any residual NaOH. Repeat this wash twice.

  • Drain the washed this compound into a clean, dry beaker.

  • Add a small amount of anhydrous magnesium sulfate or calcium chloride to the monomer and stir for 20-30 minutes to remove any dissolved water.

  • Carefully decant or filter the purified, dry this compound.

  • The purified monomer should be used immediately or stored under an inert atmosphere in a refrigerator.

Note: For highly sensitive polymerizations, vacuum distillation of the monomer after washing and drying may be necessary for the highest purity.[6]

Protocol 2: General Procedure for Solution Polymerization of this compound

This protocol provides a starting point for the solution polymerization of TVB, with an emphasis on minimizing premature gelation.

Materials:

  • Purified this compound (inhibitor-free)

  • An appropriate solvent (e.g., toluene, dioxane)

  • A free-radical initiator (e.g., AIBN, benzoyl peroxide)

  • Reaction vessel (e.g., three-necked round-bottom flask)

  • Condenser

  • Inert gas supply (e.g., nitrogen or argon)

  • Heating mantle with temperature control

  • Stirring mechanism

Procedure:

  • Set up the reaction vessel with a condenser, inert gas inlet, and a means for introducing reagents.

  • Purge the reaction vessel with an inert gas for at least 30 minutes to remove oxygen, which can interfere with free-radical polymerization.

  • Add the desired amount of solvent to the reaction vessel.

  • In a separate container, prepare a solution of the purified this compound in the chosen solvent.

  • In another separate container, dissolve the initiator in a small amount of the solvent.

  • Under a continuous inert gas flow, add the monomer solution to the reaction vessel.

  • Begin stirring and heat the reaction mixture to the desired temperature.

  • Once the temperature has stabilized, add the initiator solution to the reaction vessel.

  • Monitor the reaction for any signs of gelation (e.g., a rapid increase in viscosity).

  • To terminate the polymerization, cool the reaction mixture and expose it to air.

  • The resulting polymer can be isolated by precipitation in a non-solvent (e.g., methanol).

Visualizations

TVB_Polymerization_Pathway cluster_monomer Monomer State cluster_polymerization Polymerization Process cluster_outcomes Possible Outcomes TVB This compound (TVB) Initiation Initiation TVB->Initiation Initiator Propagation Propagation Initiation->Propagation Soluble_Polymer Soluble Branched Polymer (Desired) Propagation->Soluble_Polymer Controlled Conditions (Low Concentration) Gel Insoluble Gel (Undesired) Propagation->Gel Uncontrolled Conditions (High Concentration)

Caption: Polymerization pathway of this compound.

Troubleshooting_Gelation Start Premature Gelation Occurs Check_Inhibitor Was the inhibitor fully removed? Start->Check_Inhibitor Check_Concentration Is the monomer or initiator concentration too high? Check_Inhibitor->Check_Concentration Yes Solution_Inhibitor Action: Improve inhibitor removal protocol. Check_Inhibitor->Solution_Inhibitor No Check_Temperature Is the reaction temperature too high? Check_Concentration->Check_Temperature No Solution_Concentration Action: Reduce monomer and/or initiator concentration. Check_Concentration->Solution_Concentration Yes Check_Mixing Is the mixing adequate? Check_Temperature->Check_Mixing No Solution_Temperature Action: Lower the reaction temperature. Check_Temperature->Solution_Temperature Yes Solution_Mixing Action: Increase stirring speed or use a more efficient stirrer. Check_Mixing->Solution_Mixing Yes Success Gelation Controlled Check_Mixing->Success No Solution_Inhibitor->Success Solution_Concentration->Success Solution_Temperature->Success Solution_Mixing->Success

Caption: Troubleshooting workflow for premature gelation.

References

Technical Support Center: Enhancing Thermal Stability of 1,2,4-Trivinylbenzene Crosslinked Polymers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for improving the thermal stability of polymers crosslinked with 1,2,4-Trivinylbenzene (TVB).

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using this compound as a crosslinking agent for enhancing thermal stability?

A1: this compound is a trifunctional monomer, meaning it can form a denser crosslinked network compared to difunctional crosslinkers like divinylbenzene (DVB). This high crosslink density significantly restricts the thermal motion of polymer chains, leading to a substantial increase in thermal stability. In copolymers with styrene, only 25% TVB is required to achieve the same thermal stability as a polymer made of 100% polydivinylbenzene (PDVB)[1].

Q2: How does the concentration of this compound affect the thermal stability of the resulting polymer?

A2: Increasing the concentration of TVB generally leads to a higher crosslink density and, consequently, enhanced thermal stability. Research has shown that as the amount of crosslinking agent increases, the onset temperature of degradation shifts to higher temperatures. This is attributed to the aromatic nature of TVB and the formation of a more compact and rigid polymer network that requires more energy for thermal degradation[2].

Q3: What are the typical thermal degradation characteristics of polymers crosslinked with this compound?

A3: Polymers crosslinked with TVB exhibit high thermal stability, with decomposition temperatures often exceeding those of linear polymers and polymers crosslinked with difunctional agents. Upon pyrolysis, highly crosslinked polytrivinylbenzene (PTVB) does not yield significant amounts of monomer. Instead, the volatile degradation products consist of small hydrocarbon fragments and larger moieties, with a carbonaceous residue remaining[1]. The degradation mechanism is believed to involve the scission of C-C bonds in the crosslinking bridges, followed by hydrogen abstraction rather than unzipping to form monomers[3].

Q4: What analytical techniques are recommended for assessing the thermal stability of TVB-crosslinked polymers?

A4: The most common and effective techniques for evaluating thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

  • TGA measures the change in mass of a sample as a function of temperature, providing information about the onset of degradation, the rate of decomposition, and the amount of residual char.

  • DSC measures the heat flow into or out of a sample as it is heated or cooled, which can reveal information about the glass transition temperature (Tg), melting points, and curing behavior. An increase in Tg is often correlated with a higher degree of crosslinking and improved thermal stability.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis and thermal analysis of this compound crosslinked polymers.

Issue 1: Lower than Expected Thermal Stability

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Incomplete Polymerization/Crosslinking Verify Initiator Efficiency: Ensure the initiator is active and used at the correct concentration. Consider that the initiator decomposition rate is temperature-dependent. Optimize Reaction Time and Temperature: Insufficient reaction time or temperature can lead to incomplete polymerization. Gradually increase the reaction time and/or temperature to ensure full conversion. Monitor the reaction progress by taking samples at different time points.
Inhibitor Presence Remove Inhibitors from Monomers: Monomers like styrene and TVB are often shipped with inhibitors to prevent premature polymerization. Ensure these are removed prior to use, for example, by washing with an aqueous sodium hydroxide solution followed by water neutralization[4].
Heterogeneous Crosslink Distribution Control Monomer Reactivity: TVB is more reactive than styrene, which can lead to its preferential consumption early in the polymerization process, resulting in a non-uniform network. Consider a semi-batch or continuous monomer feeding strategy to maintain a more constant monomer ratio throughout the reaction.
Presence of Oxygen Maintain an Inert Atmosphere: Oxygen can inhibit free-radical polymerization. Ensure the reaction is carried out under an inert atmosphere, such as nitrogen or argon, by purging the reaction vessel before and during the polymerization[4].
Issue 2: Irregular Particle Size or Agglomeration in Suspension Polymerization

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Ineffective Suspension Stabilizer Optimize Stabilizer Concentration and Type: The choice and concentration of the suspension stabilizer (e.g., polyvinyl alcohol, gelatin) are critical. Too little can lead to droplet coalescence, while too much can affect particle morphology. Experiment with different stabilizers and concentrations.
Improper Stirring Speed Adjust Agitation Rate: The stirring speed directly influences droplet size. A higher stirring rate generally leads to smaller particles. However, excessive agitation can cause turbulence and promote agglomeration. The optimal speed depends on the reactor geometry and scale[5].
Incorrect Organic/Aqueous Phase Ratio Optimize Phase Volume Ratio: The volume ratio of the monomer (organic) phase to the aqueous phase can affect droplet stability. A common starting point is a 1:5 ratio[4].

Data Presentation

The following table summarizes the activation energies of thermal degradation for copolymers of styrene with divinylbenzene (DVB) and trivinylbenzene (TVB), demonstrating the superior performance of TVB.

Polymer CompositionActivation Energy (kcal/mole)
Styrene-DVB (2% DVB)53
Styrene-DVB (25% DVB)54
Styrene-DVB (48% DVB)58
Styrene-DVB (56% DVB)58
Styrene-TVB (25% TVB) 61
Polydivinylbenzene (PDVB)65
(Data sourced from Straus and Madorsky, 1961)[1][3]

Experimental Protocols

Protocol 1: Synthesis of Polystyrene Crosslinked with this compound via Suspension Polymerization

This protocol is adapted from established methods for suspension polymerization of styrene with divinylbenzene[4].

Materials:

  • Styrene (inhibitor removed)

  • This compound (TVB)

  • 2,2'-Azobisisobutyronitrile (AIBN) (initiator)

  • Polyvinyl alcohol (PVA) (suspension stabilizer)

  • Sodium chloride (NaCl)

  • Deionized water

  • Toluene/n-heptane mixture (porogen, optional for porous beads)

Procedure:

  • Aqueous Phase Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, prepare the aqueous phase. Dissolve PVA and NaCl in deionized water with stirring.

  • Organic Phase Preparation: In a separate beaker, prepare the organic phase by mixing the desired amounts of styrene, TVB, and the initiator (AIBN). If preparing porous beads, add the porogen to this mixture.

  • Purging: Purge the aqueous phase in the reaction flask with nitrogen for at least 30 minutes to remove dissolved oxygen.

  • Dispersion: While stirring the aqueous phase, slowly add the organic phase to the flask. The stirring speed should be adjusted to achieve the desired droplet size.

  • Polymerization: Heat the reaction mixture to the desired temperature (e.g., 80-90°C) under a continuous nitrogen purge. Maintain the temperature and stirring for the specified reaction time (typically several hours).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the polymer beads and wash them sequentially with hot water, methanol, and then acetone to remove unreacted monomers, initiator, and porogen.

  • Drying: Dry the polymer beads in a vacuum oven at a moderate temperature (e.g., 60°C) until a constant weight is achieved.

Protocol 2: Thermal Analysis of TVB-Crosslinked Polymers by TGA

Instrumentation: Thermogravimetric Analyzer (TGA)

Procedure:

  • Sample Preparation: Place a small, accurately weighed amount of the dried polymer (typically 5-10 mg) into a TGA crucible (e.g., alumina or platinum).

  • Instrument Setup: Place the crucible in the TGA furnace.

  • Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • Heating Program:

    • Equilibrate the sample at a low temperature (e.g., 30°C).

    • Ramp the temperature at a constant heating rate (e.g., 10°C/min) to a final temperature above the expected decomposition range (e.g., 600-800°C).

  • Data Analysis: Record the sample weight as a function of temperature. Determine the onset of decomposition temperature (the temperature at which significant weight loss begins), the temperature of maximum decomposition rate (from the derivative of the TGA curve, DTG), and the percentage of char residue at the final temperature.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_analysis Analysis Stage prep_aq Prepare Aqueous Phase (PVA, NaCl, Water) purge Purge with Nitrogen prep_aq->purge prep_org Prepare Organic Phase (Styrene, TVB, AIBN) disperse Disperse Organic in Aqueous Phase prep_org->disperse purge->disperse polymerize Polymerize (Heat & Stir) disperse->polymerize workup Work-up (Filter & Wash) polymerize->workup dry Dry Polymer workup->dry tga_prep Prepare TGA Sample dry->tga_prep Transfer Polymer tga_run Run TGA Analysis tga_prep->tga_run data_analysis Analyze TGA Data tga_run->data_analysis

Caption: Experimental workflow for synthesis and thermal analysis.

troubleshooting_logic start Low Thermal Stability Observed cause1 Incomplete Crosslinking? start->cause1 cause2 Inhibitor Present? cause1->cause2 No solution1 Optimize Reaction Time/Temperature cause1->solution1 Yes cause3 Oxygen Interference? cause2->cause3 No solution2 Remove Inhibitor from Monomers cause2->solution2 Yes solution3 Ensure Inert Atmosphere cause3->solution3 Yes

Caption: Troubleshooting logic for low thermal stability.

References

Technical Support Center: Controlling the Porosity of Polymers Derived from 1,2,4-Trivinylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for controlling the porosity of polymers derived from 1,2,4-trivinylbenzene (TVB). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on synthesizing and tailoring the porous properties of TVB-based polymers. Here you will find frequently asked questions, troubleshooting guides, and experimental protocols to assist in your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle for creating a porous structure in poly(this compound)?

A1: The formation of a porous structure in poly(this compound) is achieved through a process called polymerization-induced phase separation. During polymerization, the growing polymer network becomes insoluble in the solvent mixture it is being synthesized in. This causes the polymer to phase-separate, forming a solid network, while the solvent is expelled. This solvent, known as a porogen, creates the voids or pores within the polymer matrix. After the polymerization is complete, the porogen is washed away, leaving behind a permanent porous structure.

Q2: How does the choice of porogen affect the porosity of the final polymer?

A2: The choice of porogen is a critical factor in controlling the porous properties of the polymer. The thermodynamic compatibility between the porogen and the polymer network determines the nature of the pores. Generally, porogens can be classified as "good" solvents or "poor" solvents (non-solvents) for the polymer.

  • Good Solvents: These are solvents that can swell the polymer network. When a good solvent is used as a porogen, phase separation occurs later in the polymerization process. This results in the formation of small, highly interconnected pores, leading to a microporous or mesoporous material with a high specific surface area.

  • Poor Solvents (Non-solvents): These are solvents in which the polymer is insoluble. Phase separation occurs much earlier in the polymerization, leading to the formation of larger, less interconnected pores. This typically results in a macroporous material with a lower specific surface area but a larger total pore volume.

Q3: Can mixtures of porogens be used?

A3: Yes, using a mixture of a good solvent and a poor solvent is a common strategy to achieve a bimodal pore size distribution, creating a polymer with both macropores and micropores. This hierarchical pore structure can be advantageous in applications like chromatography and catalysis, where the macropores facilitate mass transport and the micropores provide a high surface area for interaction.

Q4: What is the role of the this compound concentration in determining porosity?

A4: The concentration of this compound, as a cross-linking monomer, influences the overall rigidity and porous structure of the polymer. A higher monomer concentration generally leads to a more densely cross-linked network. The interplay between the monomer concentration and the porogen concentration is crucial. The ratio of monomer to porogen will directly impact the total pore volume of the resulting polymer.

Troubleshooting Guide

Issue 1: The resulting poly(this compound) is non-porous or has a very low surface area.

  • Possible Cause: The porogen used may be too good of a solvent for the polymer network, preventing phase separation from occurring effectively. Another possibility is that the concentration of the porogen was too low to create a significant pore volume.

  • Solution:

    • Change the Porogen: Switch to a poorer solvent for poly(this compound). For instance, if you are using a good solvent like toluene, try replacing a portion of it with a non-solvent like dodecanol or a long-chain alcohol.

    • Increase Porogen Concentration: Increase the volume ratio of the porogen to the monomer. This will create a larger volume for the pores to form within the polymerizing mixture.

    • Increase Cross-linking: While TVB is a cross-linker itself, ensuring a high degree of polymerization can enhance the rigidity of the network and prevent pore collapse upon drying.

Issue 2: The polymer has a high pore volume but a low specific surface area.

  • Possible Cause: This is characteristic of a macroporous material, likely formed by using a very poor solvent as the porogen.

  • Solution:

    • Introduce a "Good" Solvent: Use a mixture of your current non-solvent porogen with a good solvent (e.g., toluene, xylene). The good solvent will help to create smaller pores within the macroporous structure, thereby increasing the overall surface area.

    • Adjust Porogen Ratio: Systematically vary the ratio of the good solvent to the poor solvent to fine-tune the balance between macroporosity and microporosity.

Issue 3: The polymer beads are mechanically unstable and fracture easily.

  • Possible Cause: The porosity may be too high, or the cross-linking density may be insufficient to provide mechanical integrity. This can happen with very high porogen-to-monomer ratios.

  • Solution:

    • Decrease Porogen Concentration: Reduce the amount of porogen in the polymerization mixture to create a denser, more robust polymer network.

    • Ensure Complete Polymerization: Extend the polymerization time or increase the initiator concentration to ensure a high degree of cross-linking.

Issue 4: The pore size distribution is too broad.

  • Possible Cause: The phase separation process was not well-controlled, potentially due to temperature fluctuations or an inappropriate porogen system.

  • Solution:

    • Optimize Temperature Control: Ensure a stable and uniform temperature throughout the polymerization process.

    • Experiment with Different Porogens: A single, well-chosen porogen or a carefully optimized binary porogen system can lead to a more uniform phase separation and a narrower pore size distribution.

Data Presentation

The following tables provide a summary of the expected qualitative effects of key synthesis parameters on the porous properties of poly(this compound) and a template for presenting quantitative experimental data.

Table 1: Qualitative Influence of Synthesis Parameters on Polymer Porosity

ParameterEffect on Pore SizeEffect on Pore VolumeEffect on Surface Area
Increase in Porogen Concentration Generally increasesIncreasesCan increase or decrease depending on the porogen type
Shift to a "Poorer" Solvent Porogen IncreasesGenerally increasesDecreases
Shift to a "Good" Solvent Porogen DecreasesGenerally decreasesIncreases
Increase in Cross-linker Concentration Generally decreasesDecreasesCan increase due to enhanced network rigidity

Table 2: Example Experimental Data for Porosity Control of Poly(this compound)

Experiment IDMonomer:Porogen Ratio (v/v)Porogen Composition (Toluene:Dodecanol, v/v)BET Surface Area (m²/g)Total Pore Volume (cm³/g)Average Pore Diameter (nm)
TVB-011:1100:05500.654.7
TVB-021:2100:06201.107.1
TVB-031:250:503501.5017.1
TVB-041:20:100501.80144.0
TVB-051:350:504002.2022.0

Experimental Protocols

Protocol 1: Synthesis of Porous Poly(this compound) Beads via Suspension Polymerization

This protocol provides a general method for synthesizing porous polymer beads. The specific amounts of porogen and their composition should be varied to achieve the desired porosity.

Materials:

  • This compound (TVB)

  • Porogen(s) of choice (e.g., toluene, dodecanol)

  • Initiator (e.g., 2,2'-azobis(2-methylpropionitrile), AIBN)

  • Suspending agent (e.g., poly(vinyl alcohol), PVA)

  • Deionized water

Procedure:

  • Prepare the Aqueous Phase: In a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, dissolve the suspending agent (e.g., 1 wt% PVA) in deionized water. Deoxygenate the solution by bubbling with nitrogen for at least 30 minutes.

  • Prepare the Organic Phase: In a separate beaker, dissolve the initiator (e.g., 1 wt% AIBN relative to the monomer) in a mixture of this compound and the chosen porogen(s).

  • Initiate Suspension: While stirring the aqueous phase vigorously, slowly add the organic phase to the flask to form a suspension of fine droplets.

  • Polymerization: Heat the reaction mixture to the desired temperature (e.g., 70-80 °C for AIBN) under a nitrogen atmosphere and continue stirring. Allow the polymerization to proceed for the desired time (typically 8-24 hours).

  • Work-up: After the polymerization is complete, cool the mixture to room temperature. Collect the polymer beads by filtration and wash them extensively with hot water to remove the suspending agent.

  • Porogen Removal: Wash the beads with a suitable solvent (e.g., methanol, acetone) to remove the porogen and any unreacted monomer.

  • Drying: Dry the purified polymer beads in a vacuum oven at an elevated temperature (e.g., 60-80 °C) until a constant weight is achieved.

  • Characterization: Characterize the porosity of the dried polymer using techniques such as nitrogen physisorption (for BET surface area and pore size distribution) and mercury porosimetry (for macropore analysis).

Visualizations

The following diagrams illustrate the key concepts and workflows for controlling the porosity of polymers derived from this compound.

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_characterization Characterization prep_aq Prepare Aqueous Phase (Water + Stabilizer) suspension Create Suspension prep_aq->suspension prep_org Prepare Organic Phase (TVB + Porogen + Initiator) prep_org->suspension polymerization Polymerization (Heat + Stirring) suspension->polymerization filtration Filtration & Washing (Hot Water) polymerization->filtration porogen_removal Porogen Removal (Solvent Extraction) filtration->porogen_removal drying Drying (Vacuum Oven) porogen_removal->drying analysis Porosity Analysis (BET, Hg Porosimetry) drying->analysis

Caption: Experimental workflow for the synthesis and characterization of porous polymers.

logical_relationships porogen_type Porogen Type phase_sep Phase Separation Dynamics porogen_type->phase_sep porogen_conc Porogen Concentration porogen_conc->phase_sep mech_stability Mechanical Stability porogen_conc->mech_stability monomer_conc Monomer Concentration monomer_conc->phase_sep monomer_conc->mech_stability pore_size Pore Size phase_sep->pore_size pore_volume Pore Volume phase_sep->pore_volume surface_area Surface Area phase_sep->surface_area

Caption: Key parameters influencing the final porous properties of the polymer.

Validation & Comparative

A Comparative Guide to 1,2,4-Trivinylbenzene and Divinylbenzene as Crosslinking Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of polymer science, the selection of an appropriate crosslinking agent is paramount to tailoring the final properties of a polymer network. Both 1,2,4-Trivinylbenzene (TVB) and divinylbenzene (DVB) serve as critical crosslinking monomers, particularly in the synthesis of styrenic resins. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in making informed decisions for their specific applications.

Structural and Functional Differences

The primary distinction between this compound and divinylbenzene lies in the number of vinyl groups available for polymerization. Divinylbenzene possesses two vinyl groups, allowing for the formation of a three-dimensional polymer network. In contrast, this compound features three vinyl groups, which can lead to a more densely crosslinked and rigid network structure. This fundamental difference in functionality has significant implications for the resulting polymer's thermal stability, mechanical properties, and swelling behavior.

G cluster_0 This compound cluster_1 Divinylbenzene TVB This compound (C₁₂H₁₂) TVB_structure DVB Divinylbenzene (C₁₀H₁₀) DVB_structure

Caption: Chemical structures of this compound and Divinylbenzene.

Performance Comparison: Experimental Data

The performance of a crosslinking agent is best evaluated through quantitative analysis of the resulting polymer's properties. Below is a summary of experimental data comparing polymers crosslinked with this compound and divinylbenzene.

Thermal Stability

A key advantage of using this compound is the enhanced thermal stability it imparts to the polymer network. Due to its higher functionality, TVB can create a more densely crosslinked structure that requires more energy to decompose.

Experimental studies on the pyrolysis of styrene copolymers have shown that polytrivinylbenzene (PTVB) has a much higher thermal stability than polydivinylbenzene (PDVB).[1] Notably, a copolymer containing 25% TVB exhibited thermal stability comparable to that of a PDVB homopolymer.[1] This suggests that a lower concentration of TVB can be used to achieve a similar level of thermal resistance as a higher concentration of DVB.

The activation energy of thermal degradation, a measure of the energy barrier for decomposition, is significantly higher for TVB-crosslinked polymers, as detailed in the table below.

Crosslinking AgentCopolymer CompositionActivation Energy (kcal/mole)Reference
DivinylbenzeneStyrene-DVB (2%)53[1]
DivinylbenzeneStyrene-DVB (25%)54[1]
DivinylbenzeneStyrene-DVB (48%)58[1]
DivinylbenzeneStyrene-DVB (56%)58[1]
This compound Styrene-TVB (25%) 61 [1]
DivinylbenzenePolydivinylbenzene65[1]
Mechanical Properties and Swelling Behavior

It is well-established that increasing the crosslink density in a polymer network generally leads to an increase in stiffness (modulus) and a decrease in the swelling ratio.[2][3] Given that this compound has a higher functionality than divinylbenzene, it is anticipated that for the same weight percentage of crosslinker, TVB would result in a polymer with a higher Young's modulus and lower equilibrium swelling in a given solvent.

For styrene-divinylbenzene copolymers, the storage modulus (a measure of stiffness) has been shown to increase with a rising DVB content.[3] Similarly, the swelling degree of eugenol-divinylbenzene copolymers was found to be inversely related to the amount of DVB used.[4]

PropertyEffect of Increasing DVB ConcentrationReference
Storage Modulus (E')Increases[3]
Swelling DegreeDecreases[2][4]
Thermal ResistanceIncreases[4]

Experimental Protocols

To ensure reproducibility and accurate comparison, detailed experimental protocols are essential. Below are representative methodologies for key experiments.

Suspension Polymerization of Styrene-Divinylbenzene Copolymers

This protocol describes a typical method for synthesizing crosslinked polymer beads.

G cluster_workflow Suspension Polymerization Workflow start Start prep_aq Prepare Aqueous Phase: Dissolve suspending agent (e.g., cellulose derivative) in deionized water. start->prep_aq prep_org Prepare Organic Phase: Dissolve initiator (e.g., benzoyl peroxide) in monomers (styrene and DVB/TVB) and porogen (e.g., toluene). start->prep_org disperse Disperse Organic Phase in Aqueous Phase with constant stirring to form droplets. prep_aq->disperse prep_org->disperse polymerize Heat reaction mixture (e.g., 75-90°C) under inert atmosphere (N₂) for several hours. disperse->polymerize cool_filter Cool the reaction mixture and filter the resulting polymer beads. polymerize->cool_filter wash Wash beads with hot water and solvents (e.g., acetone) to remove impurities. cool_filter->wash dry Dry the copolymer beads in an oven. wash->dry end End dry->end

Caption: A typical workflow for suspension polymerization.

Detailed Protocol:

  • Preparation of the Aqueous Phase: A suspending agent, such as a cellulose derivative, is dissolved in deionized water within a reaction vessel equipped with a stirrer, condenser, and nitrogen inlet.

  • Preparation of the Organic Phase: The initiator (e.g., benzoyl peroxide) is dissolved in a mixture of the monomers (styrene and the crosslinking agent, DVB or TVB) and a porogen (an inert diluent like toluene) if macroporous beads are desired.[5]

  • Dispersion: The organic phase is added to the aqueous phase under constant agitation to form a stable suspension of monomer droplets. The stirring speed influences the final bead size.

  • Polymerization: The reaction mixture is heated to a specific temperature (typically 75-90°C) under a nitrogen atmosphere and held for a predetermined duration to ensure complete polymerization.[5]

  • Work-up: After cooling, the solid polymer beads are collected by filtration. They are then washed extensively with hot water and organic solvents (like acetone) to remove the suspending agent, unreacted monomers, and the porogen.

  • Drying: The purified beads are dried in an oven at an elevated temperature to remove any residual solvent.

Determination of Polymer Swelling Ratio

The swelling ratio provides insight into the crosslink density of a polymer network.

Protocol:

  • A known mass of the dry polymer beads is accurately weighed (m_dry).

  • The beads are immersed in a suitable solvent (e.g., toluene for polystyrene-based resins) in a sealed container at a constant temperature.

  • The polymer is allowed to swell until equilibrium is reached, which can take several hours to days.

  • The swollen beads are removed from the solvent, and any excess surface solvent is carefully removed with filter paper.

  • The swollen beads are immediately weighed to obtain the swollen mass (m_swollen).

  • The mass swelling ratio (q) is calculated using the formula: q = mswollen / mdry

Conclusion

The choice between this compound and divinylbenzene as a crosslinking agent will depend on the desired properties of the final polymer.

  • This compound is the superior choice for applications requiring high thermal stability. Its trifunctional nature allows for the creation of more densely crosslinked networks, imparting enhanced thermal resistance even at lower concentrations compared to DVB. This makes it suitable for high-performance materials that will be subjected to elevated temperatures.

  • Divinylbenzene is a widely used and cost-effective crosslinking agent suitable for a broad range of applications where moderate thermal stability and mechanical properties are sufficient. Extensive literature is available on its use, providing a solid foundation for developing new materials.

For researchers in drug development, the higher crosslink density achievable with TVB could be advantageous for creating more robust polymer-based drug delivery systems with potentially slower, more controlled release kinetics. However, the impact on biocompatibility and drug interaction would require specific investigation.

Ultimately, the selection should be guided by a thorough evaluation of the performance requirements, cost considerations, and the specific chemical environment in which the polymer will be used.

References

A Comparative Analysis of 1,2,4-, 1,3,5-, and 1,2,3-Trivinylbenzene Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the synthesis, properties, and polymerization behavior of the three isomers of trivinylbenzene (TVB) reveals significant differences in their characteristics and potential applications. While all three isomers share the same molecular formula (C₁₂H₁₂) and weight (156.22 g/mol ), the spatial arrangement of their vinyl groups profoundly influences their physical properties, reactivity, and the thermal stability of their resulting polymers.

This guide provides a comparative overview of 1,2,4-, 1,3,5-, and 1,2,3-trivinylbenzene, summarizing the available experimental data to aid researchers, scientists, and drug development professionals in selecting the appropriate isomer for their specific needs. A significant challenge in this comparative study is the limited availability of experimental data, particularly for the 1,2,3-isomer. Much of the accessible information is based on computational predictions.

Physical and Chemical Properties

A summary of the key physical and chemical properties of the trivinylbenzene isomers is presented in Table 1. Notably, experimental data for the boiling point and density are primarily available for the 1,3,5-isomer. For the 1,2,4- and 1,2,3-isomers, these properties are largely based on computational models and should be considered with caution.

Table 1: Physical and Chemical Properties of Trivinylbenzene Isomers

Property1,2,4-Trivinylbenzene1,3,5-Trivinylbenzene1,2,3-Trivinylbenzene
Molecular Formula C₁₂H₁₂[1][2][3]C₁₂H₁₂[1][2][3]C₁₂H₁₂[1][2][3]
Molecular Weight 156.22 g/mol [1][2][3]156.22 g/mol [1][2][3]156.22 g/mol [1]
Boiling Point Not available~200 °C[4]Not available
Density Not available~0.9 g/cm³[4]Not available
Solubility Insoluble in water, soluble in organic solvents[4]Insoluble in water, soluble in organic solvents[4]Not available

Synthesis of Trivinylbenzene Isomers

The synthesis of trivinylbenzene isomers can be achieved through various methods, with the choice of route often depending on the desired isomer and the availability of starting materials.

Synthesis of this compound

One common method for the synthesis of this compound involves the reaction of 1,2,4-triacetylbenzene with specific alcohols, such as ethanol or isopropanol, at elevated temperatures (220 to 350 °C).[5] Another approach is the cyclotrimerization of 1-buten-3-yne using iron salts or iron complexes as catalysts.[5]

Synthesis of 1,3,5-Trivinylbenzene

The synthesis of 1,3,5-trivinylbenzene is typically achieved through the reaction of 1,3,5-triacetylbenzene with alcohols like ethanol or secondary alkanols at temperatures ranging from 220°C to 350°C, often using alumina as a catalyst.[4]

Synthesis of 1,2,3-Trivinylbenzene

Detailed experimental protocols for the synthesis of 1,2,3-trivinylbenzene are scarce in the available literature, representing a significant knowledge gap.

The following diagram illustrates a general synthetic workflow applicable to the synthesis of trivinylbenzene isomers from their corresponding triacetylbenzene precursors.

SynthesisWorkflow General Synthesis Workflow for Trivinylbenzenes Triacetylbenzene Triacetylbenzene Isomer (1,2,4-, 1,3,5-, or 1,2,3-) Reaction Reaction at Elevated Temperature (220-350 °C) Triacetylbenzene->Reaction Alcohol Alcohol (e.g., Ethanol, Isopropanol) Alcohol->Reaction Catalyst Catalyst (e.g., Alumina) Catalyst->Reaction Trivinylbenzene Trivinylbenzene Isomer Reaction->Trivinylbenzene Purification Purification Trivinylbenzene->Purification FinalProduct Pure Trivinylbenzene Isomer Purification->FinalProduct

Caption: General synthesis workflow for trivinylbenzene isomers.

Polymerization and Reactivity

Trivinylbenzenes are valuable monomers in polymer chemistry due to their ability to form highly cross-linked networks, enhancing the thermal and mechanical stability of the resulting polymers. The reactivity of the vinyl groups and the propensity for cross-linking are influenced by their positions on the benzene ring.

Polymerization Behavior

While specific, comparative data on the polymerization kinetics of the three isomers is limited, a study on the thermal stability of copolymers of styrene with trivinylbenzene (isomer not specified) indicated that polytrivinylbenzene possesses significantly higher thermal stability than polydivinylbenzene.[6][7] The incorporation of 25% trivinylbenzene into a styrene copolymer was sufficient to match the thermal stability of polydivinylbenzene.[6][7]

The activation energies for the thermal degradation of copolymers of styrene with divinylbenzene and trivinylbenzene have been studied, providing insights into their relative stabilities.[8] However, a direct comparison of the homopolymers of the three trivinylbenzene isomers is not available.

The polymerization of trivinylbenzene can be initiated through various methods, including free radical polymerization. The choice of initiator and reaction conditions will influence the properties of the resulting polymer network.

PolymerizationProcess General Polymerization Process of Trivinylbenzene Monomer Trivinylbenzene Isomer Polymerization Polymerization Monomer->Polymerization Initiator Initiator (e.g., Free Radical) Initiator->Polymerization CrosslinkedPolymer Cross-linked Poly(trivinylbenzene) Polymerization->CrosslinkedPolymer

Caption: General polymerization process of trivinylbenzene.

Reactivity Ratios

Experimental Protocols

Detailed and directly comparable experimental protocols for the synthesis and polymerization of all three trivinylbenzene isomers are not available in a single source. The following are generalized procedures based on the available literature.

General Synthesis of 1,3,5-Trivinylbenzene from 1,3,5-Triacetylbenzene

Materials:

  • 1,3,5-Triacetylbenzene

  • Ethanol or a secondary alkanol

  • Alumina (catalyst)

Procedure:

  • Combine 1,3,5-triacetylbenzene and the alcohol in a suitable reaction vessel. The molar ratio of alcohol to 1,3,5-triacetylbenzene can be as high as 9:1.[4]

  • Add alumina as a catalyst.

  • Heat the reaction mixture to a temperature between 220°C and 350°C.[4] The reaction can be carried out at atmospheric or slightly reduced pressure.[4]

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC).

  • Upon completion, cool the reaction mixture and isolate the crude product.

  • Purify the 1,3,5-trivinylbenzene by a suitable method, such as distillation or chromatography.

General Procedure for Free Radical Polymerization of Trivinylbenzene

Materials:

  • Trivinylbenzene isomer

  • A suitable free-radical initiator (e.g., AIBN or benzoyl peroxide)

  • An appropriate solvent (if solution polymerization is desired)

Procedure:

  • Dissolve the trivinylbenzene monomer and the initiator in the chosen solvent in a reaction vessel.

  • De-gas the solution to remove oxygen, which can inhibit radical polymerization.

  • Heat the reaction mixture to the appropriate temperature to initiate polymerization. The temperature will depend on the chosen initiator.

  • Allow the polymerization to proceed for the desired amount of time. The reaction will result in the formation of a cross-linked polymer gel.

  • Isolate the polymer by filtration and wash it with a suitable solvent to remove any unreacted monomer and initiator.

  • Dry the polymer under vacuum.

Conclusion

The three isomers of trivinylbenzene present a fascinating case study in how subtle changes in molecular architecture can lead to significant differences in chemical and physical properties. While 1,2,4- and 1,3,5-trivinylbenzene have found applications as cross-linking agents in polymer synthesis, the properties and potential of 1,2,3-trivinylbenzene remain largely unexplored due to a lack of available experimental data. Further research, particularly in the synthesis and characterization of the 1,2,3-isomer, is crucial to unlock the full potential of this family of compounds. The development of detailed and comparable experimental protocols for all three isomers would be invaluable to the scientific community for a more robust comparative analysis and to guide the rational design of new materials.

References

Characterization of Poly(1,2,4-trivinylbenzene): A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis and characterization of polymers derived from multi-vinyl monomers are of significant interest in materials science and drug delivery due to their potential for creating complex, three-dimensional architectures. Poly(1,2,4-trivinylbenzene) (pTVB), with its three polymerizable vinyl groups, presents a unique case for the formation of highly branched or cross-linked networks. However, its characterization is often challenging due to its propensity to form insoluble gels. This guide provides a comparative analysis of the characterization of pTVB using Nuclear Magnetic Resonance (NMR) and Gel Permeation Chromatography (GPC), juxtaposed with a more readily characterizable alternative, a linear copolymer of divinylbenzene.

Performance Comparison: Poly(this compound) vs. Linear Poly(divinylbenzene-co-ethylvinylbenzene)

The direct characterization of poly(this compound) by techniques requiring polymer solubility, such as GPC, is often precluded by its rapid formation of a cross-linked network. To obtain a soluble, analyzable polymer, polymerization must be carefully controlled to favor the formation of a hyperbranched structure over a fully cross-linked gel. This typically involves techniques like controlled radical polymerization (e.g., RAFT) conducted under high dilution.

In contrast, linear polymers derived from divinylbenzene (DVB), such as poly(divinylbenzene-co-ethylvinylbenzene), can be synthesized under conditions that prevent cross-linking, yielding soluble materials that are readily characterized by standard NMR and GPC methods.

Table 1: Comparison of Expected GPC and NMR Characteristics

ParameterPoly(this compound) (Hyperbranched, Soluble)Linear Poly(divinylbenzene-co-ethylvinylbenzene)
GPC Analysis
Elution ProfileBroad, multimodal peakNarrow, monomodal peak
Weight-Average Molecular Weight (Mw)High (e.g., >100,000 g/mol )Moderate (e.g., 5,000 - 20,000 g/mol )
Number-Average Molecular Weight (Mn)Lower than MwClose to Mw
Polydispersity Index (PDI = Mw/Mn)High (e.g., > 2.0)Low (e.g., 1.1 - 1.5)
¹H NMR Spectroscopy
Aromatic Protons (δ)6.5 - 7.5 ppm (broad signals)6.9 - 7.4 ppm (well-defined signals)[1]
Vinyl Protons (δ)5.0 - 6.0 ppm (residual, broad)5.25 - 5.8 ppm (if present)[1]
Aliphatic Protons (δ)1.0 - 2.5 ppm (very broad backbone signals)1.25 - 2.65 ppm (distinct signals for CH, CH₂, CH₃)[1]
¹³C NMR Spectroscopy
Aromatic Carbons (δ)120 - 150 ppm (multiple, broad signals)~128 ppm (phenyl C)[1]
Vinyl Carbons (δ)110 - 140 ppm (residual, broad)115 ppm, 138 ppm (CH=CH₂)[1]
Aliphatic Carbons (δ)20 - 50 ppm (very broad backbone signals)18 - 57 ppm (distinct signals for CH, CH₂, CH₃)[1]

Experimental Protocols

Synthesis of Linear Poly(divinylbenzene-co-ethylvinylbenzene)

A representative synthesis involves the cationic polymerization of a commercial mixture of divinylbenzene (DVB) and ethylvinylbenzene (EVB).[1]

  • Catalyst Preparation : An acid-activated montmorillonite clay (Maghnite-H⁺) is prepared by treating raw Maghnite with sulfuric acid.[1]

  • Polymerization : A mixture of DVB/EVB is stirred in the presence of the Maghnite-H⁺ catalyst under a dry nitrogen atmosphere at room temperature.[1]

  • Work-up : After the desired reaction time, the polymer is dissolved in a suitable solvent like dichloromethane, and the catalyst is removed by filtration. The polymer is then precipitated in a non-solvent such as methanol, filtered, and dried under vacuum.[1]

Gel Permeation Chromatography (GPC)
  • Sample Preparation : The soluble polymer is dissolved in an appropriate mobile phase (e.g., tetrahydrofuran - THF) to a known concentration (e.g., 1-2 mg/mL). The solution is filtered through a 0.2 µm syringe filter.

  • Instrumentation : A GPC system equipped with a refractive index (RI) detector and a series of polystyrene-divinylbenzene columns is used.

  • Analysis Conditions :

    • Mobile Phase : THF

    • Flow Rate : 1.0 mL/min

    • Temperature : 35-40 °C

    • Calibration : The system is calibrated using narrow-polydispersity polystyrene standards.

  • Data Analysis : The molecular weight averages (Mn, Mw) and the polydispersity index (PDI) are calculated from the elution profile relative to the calibration curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Approximately 10-20 mg of the polymer is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard.

  • Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire ¹H and ¹³C NMR spectra.

  • ¹H NMR Acquisition : A sufficient number of scans are acquired to obtain a good signal-to-noise ratio. Key spectral regions to analyze include the aromatic region (6.5-8.0 ppm), the vinyl region (5.0-6.5 ppm), and the aliphatic region (1.0-3.0 ppm).

  • ¹³C NMR Acquisition : A proton-decoupled ¹³C NMR spectrum is acquired. This may require a longer acquisition time due to the lower natural abundance of ¹³C. Key spectral regions include the aromatic carbons (120-150 ppm), vinyl carbons (110-140 ppm), and aliphatic carbons (10-60 ppm).

Visualizing the Characterization Workflow

G cluster_synthesis Polymer Synthesis cluster_characterization Characterization cluster_data Data Interpretation Monomer This compound or Divinylbenzene/Ethylvinylbenzene Polymerization Controlled Radical or Cationic Polymerization Monomer->Polymerization Crude_Polymer Crude Polymer Mixture Polymerization->Crude_Polymer Purification Precipitation & Filtration Crude_Polymer->Purification Pure_Polymer Purified Polymer Purification->Pure_Polymer GPC Gel Permeation Chromatography (GPC) Pure_Polymer->GPC NMR Nuclear Magnetic Resonance (NMR) Pure_Polymer->NMR GPC_Analysis Determine Mw, Mn, PDI GPC->GPC_Analysis NMR_Analysis Determine Chemical Structure & Composition NMR->NMR_Analysis Structure_Property Correlate Structure with Properties GPC_Analysis->Structure_Property NMR_Analysis->Structure_Property G Monomer This compound Monomer Initiation Initiation (e.g., Radical Formation) Monomer->Initiation Propagation Propagation Initiation->Propagation Branching Branching (Reaction of pendant vinyl groups) Propagation->Branching Crosslinking Cross-linking Branching->Crosslinking Soluble_Polymer Soluble Hyperbranched Polymer Branching->Soluble_Polymer Controlled Conditions (e.g., high dilution, RAFT) Insoluble_Gel Insoluble Cross-linked Gel Crosslinking->Insoluble_Gel Uncontrolled Conditions

References

A Comparative Guide to the Thermal Analysis of Polymers Containing 1,2,4-Trivinylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the thermal properties of polymers incorporating 1,2,4-trivinylbenzene (TVB) with those containing alternative vinyl-based crosslinking agents. The thermal stability and behavior of polymeric materials are critical parameters in numerous applications, including in the development of drug delivery systems and advanced materials. Understanding how the choice of crosslinker influences these properties is paramount for designing materials with desired performance characteristics. This document summarizes key quantitative data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), presents detailed experimental protocols, and utilizes visualizations to illustrate the structure-property relationships.

Enhanced Thermal Stability with this compound

Polymers incorporating this compound as a crosslinking agent exhibit significantly enhanced thermal stability compared to those crosslinked with the more common divinylbenzene (DVB). The trifunctional nature of TVB leads to a more densely crosslinked polymer network, which in turn restricts thermal motion and requires greater energy to initiate and propagate thermal degradation.

A key study in the field demonstrated that polytrivinylbenzene (PTVB) possesses a much higher thermal stability than polydivinylbenzene (PDVB).[1] Furthermore, incorporating just 25% of TVB into a styrene copolymer was sufficient to achieve a thermal stability comparable to that of a polymer made entirely of DVB.[1][2] This highlights the efficiency of TVB as a crosslinking agent for enhancing thermal robustness.

Quantitative Comparison of Thermal Properties

The following tables summarize the key thermal analysis data for polymers containing this compound and its common alternative, divinylbenzene, when copolymerized with styrene.

Table 1: Activation Energies for Thermal Degradation of Styrene Copolymers

Crosslinking AgentConcentration in StyreneActivation Energy (kcal/mole)
Divinylbenzene (DVB)2%53
Divinylbenzene (DVB)25%54
Divinylbenzene (DVB)48%58
Divinylbenzene (DVB)56%58
This compound (TVB) 25% 61
Polydivinylbenzene (PDVB)100%65

Data sourced from Straus and Madorsky.[1][3]

The data clearly indicates that the activation energy for the thermal degradation of a styrene copolymer with 25% TVB is significantly higher than that of copolymers with even up to 56% DVB, indicating a more stable network.[1][3]

Experimental Protocols

The following are generalized experimental protocols for conducting TGA and DSC analyses on crosslinked vinyl polymers, based on common practices in the field.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the polymer.

Instrumentation: A standard thermogravimetric analyzer.

Procedure:

  • A small sample of the polymer (typically 5-10 mg) is placed in a tared TGA pan (e.g., platinum or alumina).[4]

  • The sample is heated from ambient temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min or 20°C/min).[5][6]

  • The analysis is conducted under a controlled atmosphere, typically an inert gas such as nitrogen or argon, at a specified flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[4]

  • The mass of the sample is continuously monitored as a function of temperature.

  • The resulting TGA curve plots the percentage of weight loss versus temperature. The onset of decomposition and the temperature of maximum rate of weight loss (from the derivative of the TGA curve, DTG) are determined.

Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) and to observe any exothermic or endothermic transitions, such as curing or melting.

Instrumentation: A differential scanning calorimeter.

Procedure:

  • A small, accurately weighed sample of the polymer (typically 5-10 mg) is hermetically sealed in an aluminum DSC pan.[4]

  • An empty sealed pan is used as a reference.[7]

  • The sample and reference are subjected to a controlled temperature program, which often includes a heating, cooling, and a second heating cycle to erase the thermal history of the material. A typical heating/cooling rate is 10°C/min.[8]

  • The DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature.

  • The resulting DSC thermogram plots heat flow versus temperature. The glass transition is observed as a step change in the baseline. Exothermic peaks indicate processes like crosslinking (curing), while endothermic peaks can represent melting or evaporation.[7][9]

Logical Relationship of Crosslinker Structure to Thermal Stability

The enhanced thermal stability imparted by this compound can be directly attributed to its molecular structure. The presence of three vinyl groups allows for the formation of a more complex and interconnected three-dimensional network compared to the two vinyl groups of divinylbenzene.

G cluster_0 Crosslinker Structure cluster_1 Resulting Polymer Network cluster_2 Thermal Properties DVB Divinylbenzene (DVB) (2 vinyl groups) Network_DVB Less Dense Crosslinked Network DVB->Network_DVB TVB This compound (TVB) (3 vinyl groups) Network_TVB More Dense Crosslinked Network TVB->Network_TVB Stability_DVB Lower Thermal Stability Network_DVB->Stability_DVB Stability_TVB Higher Thermal Stability Network_TVB->Stability_TVB

Caption: Relationship between crosslinker structure and thermal stability.

Conclusion

The selection of a crosslinking agent has a profound impact on the thermal properties of the resulting polymer. The use of this compound offers a significant advantage in applications where high thermal stability is required. Its trifunctional nature leads to a more densely crosslinked network, which in turn increases the energy required for thermal decomposition. This guide provides the foundational data and methodologies for researchers and professionals to make informed decisions in the design and development of advanced polymeric materials. Further research into the specific DSC characteristics of a wider range of TVB-containing copolymers would provide an even more complete picture of their thermal behavior.

References

A Comparative Guide to the Mechanical Properties of 1,2,4-Trivinylbenzene Crosslinked Materials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative evaluation of the mechanical and thermal properties of polymeric materials crosslinked with 1,2,4-Trivinylbenzene (1,2,4-TVB). Due to the limited availability of direct mechanical property data for 1,2,4-TVB crosslinked systems in publicly accessible literature, this guide leverages available data on its thermal and crosslinking characteristics and draws comparisons with the well-characterized and commonly used alternative, Divinylbenzene (DVB). Additionally, other crosslinking agents for different polymer systems are discussed to provide a broader context.

Comparison of Crosslinking Agent Performance

While direct comparative studies on the mechanical properties of 1,2,4-TVB and other crosslinkers are scarce, available data on their crosslinking efficiency and resulting thermal stability offer valuable insights. The following table summarizes key performance indicators for Trivinylbenzene (TVB) isomers and Divinylbenzene (DVB).

Crosslinker TypeCrosslinker Content (wt%)Polymerization Temperature (°C)Gel Time (min)Crosslink Density (mol/cm³)Thermal Stability (°C)Activation Energy (kJ/mol)
This compound (1,2,4-TVB) 2-1560-10045-3000.5-2.1220-30060-80
1,3,5-Trivinylbenzene (1,3,5-TVB) 4-3080-12030-3601.2-3.8280-38075-95
Divinylbenzene (DVB) 2-5085-9020-4800.1-2.5250-32053-65

Data sourced from a commercial supplier. It is important to note that these values can vary depending on the specific polymer system and experimental conditions.

From this data, it can be inferred that trivinylbenzene isomers, including 1,2,4-TVB, can offer higher thermal stability compared to DVB, even at lower concentrations. Research has shown that polytrivinylbenzene exhibits significantly higher thermal stability than polydivinylbenzene[1]. In copolymers with styrene, only 25% TVB was needed to achieve the same thermal stability as PDVB, highlighting its efficiency as a crosslinker for enhancing thermal properties[1]. The activation energy for thermal degradation is also notably higher for TVB-crosslinked systems, indicating a more thermally stable network[1].

Mechanical Properties of an Alternative Crosslinked System: Polystyrene Crosslinked with Divinylbenzene

As a primary alternative for which extensive mechanical property data is available, polystyrene crosslinked with DVB provides a benchmark for understanding the effects of crosslinking on mechanical performance. The following table summarizes the effect of DVB content on the mechanical properties of polystyrene.

DVB Content (wt%)Elastic Modulus (GPa)Bulk Modulus (GPa)Shear Modulus (GPa)
02.753.451.14
3.83.283.551.38
7.13.564.171.48
11.13.854.971.63

Data from molecular dynamics simulations of DVB-crosslinked polystyrene.

The data clearly indicates that increasing the concentration of the DVB crosslinker leads to a significant increase in the elastic, bulk, and shear moduli of the polystyrene, signifying a more rigid and stiff material.

Other Alternative Crosslinking Agents

Several other crosslinking agents are employed for various polymer systems, each imparting specific properties to the final material.

  • For Poly(methyl methacrylate) (PMMA): Crosslinking agents like ethylene glycol dimethacrylate (EGDMA) are used to enhance mechanical properties. However, studies have shown that at high concentrations (e.g., 20%), these agents can lead to a decrease in flexural strength and elastic modulus[2].

  • For Vinyl Ester Resins: These resins are crosslinked through free radical polymerization of their methacrylate end groups, often with a comonomer like styrene. The resulting crosslinked network provides a combination of properties from both epoxy and polyester resins, including good mechanical strength and chemical resistance.

  • Triallyl Isocyanurate (TAIC): This crosslinking agent is known to improve the heat resistance, mechanical strength, and flame retardancy of various thermoplastics and specialty rubbers.

Experimental Protocols

Standardized testing methods are crucial for the accurate and reproducible evaluation of mechanical properties. The following are detailed methodologies for two key experiments.

Tensile Testing (ASTM D638)

Objective: To determine the tensile properties of a material, including tensile strength, Young's modulus, and elongation at break.

Methodology:

  • Specimen Preparation: Dumbbell-shaped specimens are prepared according to the dimensions specified in ASTM D638. The specimens must be free of defects and conditioned at a standard temperature and humidity for at least 40 hours prior to testing.

  • Apparatus: A universal testing machine (UTM) equipped with grips to securely hold the specimen and a load cell to measure the applied force is used. An extensometer is attached to the specimen's gauge length to accurately measure elongation.

  • Procedure:

    • The specimen is mounted in the grips of the UTM.

    • The extensometer is attached to the gauge section of the specimen.

    • A tensile load is applied to the specimen at a constant rate of crosshead movement until the specimen fractures.

    • The applied load and the corresponding elongation are recorded throughout the test.

  • Data Analysis: The recorded load-elongation data is used to calculate:

    • Tensile Strength: The maximum stress the material can withstand before breaking.

    • Young's Modulus (Elastic Modulus): The slope of the initial linear portion of the stress-strain curve, representing the material's stiffness.

    • Elongation at Break: The percentage increase in the length of the specimen at the point of fracture.

Dynamic Mechanical Analysis (DMA) (ASTM D4065)

Objective: To measure the viscoelastic properties of a material as a function of temperature, time, or frequency. This includes determining the storage modulus (G' or E'), loss modulus (G'' or E''), and tan delta (δ).

Methodology:

  • Specimen Preparation: Rectangular specimens of defined dimensions are prepared and ensured to be free of internal stresses.

  • Apparatus: A dynamic mechanical analyzer is used, which consists of a drive motor to apply an oscillating force, a displacement sensor to measure the sample's deformation, and a temperature-controlled chamber.

  • Procedure:

    • The specimen is clamped in the instrument's fixture.

    • A sinusoidal stress or strain is applied to the specimen at a specific frequency.

    • The temperature of the specimen is ramped over a defined range at a controlled rate.

    • The instrument measures the resulting strain or stress and the phase lag between the applied and resulting signals.

  • Data Analysis: The measured data is used to calculate:

    • Storage Modulus (E' or G'): Represents the elastic portion of the material's response and is a measure of its stiffness.

    • Loss Modulus (E'' or G''): Represents the viscous portion of the material's response and is related to the energy dissipated as heat.

    • Tan Delta (δ): The ratio of the loss modulus to the storage modulus (tan δ = E''/E'), which is a measure of the material's damping properties. The peak of the tan delta curve is often used to determine the glass transition temperature (Tg).

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the mechanical properties of crosslinked materials.

G cluster_prep Material Preparation cluster_specimen Specimen Fabrication cluster_testing Mechanical Testing cluster_analysis Data Analysis & Comparison prep Polymer & Crosslinker Selection mix Mixing & Degassing prep->mix cure Curing/ Polymerization mix->cure mold Molding/Casting cure->mold machine Machining to ASTM Standards mold->machine condition Conditioning machine->condition tensile Tensile Testing (ASTM D638) condition->tensile dma Dynamic Mechanical Analysis (ASTM D4065) condition->dma data_acq Data Acquisition tensile->data_acq dma->data_acq prop_calc Property Calculation (Tensile Strength, Modulus, Tg) data_acq->prop_calc compare Comparative Analysis prop_calc->compare

Caption: Experimental workflow for mechanical property evaluation.

References

A Comparative Analysis of 1,2,4-Trivinylbenzene and Other Multifunctional Vinyl Monomers

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of polymer chemistry, the choice of a crosslinking agent is pivotal in defining the ultimate properties of the resulting thermoset material. Multifunctional vinyl monomers, in particular, are instrumental in creating robust, three-dimensional polymer networks. This guide provides a detailed comparison of 1,2,4-Trivinylbenzene (TVB) with other commonly used multifunctional vinyl monomers, with a primary focus on Divinylbenzene (DVB). This analysis is intended for researchers, scientists, and drug development professionals who utilize crosslinked polymers in their applications.

Physical and Chemical Properties

This compound is a trifunctional monomer, meaning it possesses three reactive vinyl groups, offering the potential for a higher crosslink density compared to difunctional monomers like Divinylbenzene. Divinylbenzene is commercially available typically as a mixture of its meta- and para-isomers, along with ethylvinylbenzene. The presence of a third vinyl group in TVB significantly influences the polymerization kinetics and the architecture of the resulting polymer network.

PropertyThis compoundDivinylbenzene (isomer mixture)
Molecular Formula C₁₂H₁₂[1]C₁₀H₁₀
Molecular Weight 156.22 g/mol [1]130.19 g/mol
Functionality 32
Appearance Colorless to light yellow liquidWater-white to straw-colored liquid

Performance Comparison: Reactivity and Polymer Properties

The performance of a crosslinking monomer is multi-faceted, encompassing its reactivity during polymerization and the physical and thermal properties of the final crosslinked polymer.

Reactivity

The reactivity of vinyl monomers in copolymerization is quantified by their reactivity ratios. While extensive data is available for the copolymerization of styrene and divinylbenzene, there is a notable lack of published reactivity ratios for this compound with common comonomers. However, qualitative assessments suggest that the increased number of vinyl groups in TVB leads to a faster consumption of the monomer during the initial stages of polymerization, resulting in a more rapid gelation.

In the free-radical copolymerization of styrene and p-divinylbenzene, the reactivity ratios have been reported, although with some variability in the literature. One study suggests that the relative reactivities of the vinyl groups of styrene and p-divinylbenzene are nearly equal.[1]

Crosslinking and Gelation

The trifunctionality of this compound is expected to lead to a higher crosslink density and an earlier onset of gelation (the gel point) compared to divinylbenzene under similar polymerization conditions. The gel point is a critical parameter in the processing of thermosetting polymers, as it marks the transition from a liquid to a solid, insoluble network. For styrene-divinylbenzene copolymers, the gel point is influenced by the concentration of DVB, with higher concentrations generally leading to gelation at lower conversions.

Thermal Stability

One of the most significant advantages of using this compound is the enhanced thermal stability of the resulting polymers. A comparative study on the thermal degradation of polydivinylbenzene (PDVB) and polytrivinylbenzene (PTVB) demonstrated the superior stability of the latter.[2][3]

The pyrolysis of these polymers in a vacuum revealed that PTVB has a much higher thermal stability than PDVB.[2][3] Furthermore, in copolymers with styrene, only 25% of TVB was required to achieve the same thermal stability as a polymer made with a much higher concentration of DVB.[2][3] The activation energies for the thermal degradation of styrene copolymers containing DVB and TVB also support these findings, with the TVB-containing copolymer exhibiting a higher activation energy, indicating greater stability.[3][4]

Table 1: Thermal Degradation Data for Polystyrene Copolymers [3]

Polymer CompositionActivation Energy for Degradation (kcal/mole)
Polystyrene-
Styrene + 2% DVB53
Styrene + 25% DVB54
Styrene + 48% DVB58
Styrene + 56% DVB58
Styrene + 25% TVB61
Poly(divinylbenzene)65
Mechanical Properties

The higher crosslink density imparted by this compound is anticipated to result in polymers with a higher storage modulus, increased hardness, and potentially greater brittleness compared to those crosslinked with divinylbenzene. The mechanical properties of crosslinked polymers are highly dependent on the degree of crosslinking. For instance, in styrene-divinylbenzene copolymers, an increase in the DVB content leads to an enhanced storage modulus.

Experimental Protocols

To provide a framework for the comparative evaluation of these monomers, the following section outlines key experimental methodologies.

Synthesis of this compound
Free Radical Polymerization

The following is a general procedure for the free-radical polymerization of vinyl monomers, which can be adapted for a comparative study of this compound and divinylbenzene.

Materials:

  • Monomer (this compound or Divinylbenzene)

  • Comonomer (e.g., Styrene)

  • Initiator (e.g., Benzoyl Peroxide or AIBN)

  • Solvent (e.g., Toluene)

  • Nitrogen source for inert atmosphere

Procedure:

  • The monomer(s) and solvent are added to a reaction vessel equipped with a magnetic stirrer, a condenser, and a nitrogen inlet.

  • The solution is purged with nitrogen for a sufficient time to remove dissolved oxygen.

  • The initiator is dissolved in a small amount of the solvent and added to the reaction mixture.

  • The reaction is heated to the desired temperature (e.g., 70-90 °C) and stirred for a specified period.

  • The polymerization is terminated by cooling the reaction mixture and precipitating the polymer in a non-solvent (e.g., methanol).

  • The polymer is collected by filtration, washed, and dried under vacuum.

Characterization of Crosslinked Polymers

Determination of Gel Content and Swell Ratio (ASTM D2765): [6][7][8][9]

This method is used to determine the insoluble fraction (gel content) and the degree of swelling of crosslinked polymers, which are indicative of the crosslink density.

Procedure:

  • A known weight of the dried polymer is placed in a solvent (e.g., toluene for polystyrene-based networks) for a specified time and temperature to allow for swelling and extraction of any soluble fractions.[6][7][8][9]

  • The swollen polymer is weighed, and then dried to a constant weight and weighed again.

  • The gel content is calculated as the percentage of the final dry weight to the initial weight.

  • The swell ratio is calculated as the ratio of the weight of the swollen polymer to the final dry weight.

Dynamic Mechanical Analysis (DMA):

DMA is used to measure the viscoelastic properties of the polymers, such as the storage modulus (E'), loss modulus (E''), and tan delta, as a function of temperature. This analysis can determine the glass transition temperature (Tg) and provide insights into the crosslink density.

Sample Preparation:

  • Polymer samples are typically prepared as rectangular bars of specific dimensions (e.g., 25 mm x 6 mm x 1 mm).[6]

Procedure:

  • The sample is mounted in the DMA instrument.

  • A temperature sweep is performed at a constant frequency and strain amplitude.

  • The storage modulus in the rubbery plateau region (above Tg) can be used to calculate the crosslink density.

Tensile Testing (ASTM D638): [10][11][12]

This method is used to determine the tensile properties of the polymer, such as tensile strength, Young's modulus, and elongation at break.

Sample Preparation:

  • Dumbbell-shaped specimens ("dog-bone") are prepared according to the standard specifications.[10][11][12]

Procedure:

  • The specimen is placed in the grips of a universal testing machine.

  • A tensile load is applied at a constant rate of extension until the specimen fails.

  • Stress-strain curves are generated to determine the key mechanical properties.

Visualizing Polymerization and Crosslinking

The process of free-radical polymerization and subsequent crosslinking can be visualized to better understand the formation of the polymer network.

Polymerization_Workflow cluster_initiation Initiation cluster_propagation Propagation cluster_crosslinking Crosslinking cluster_termination Termination Initiator Initiator Radicals Radicals Initiator->Radicals Heat/UV Growing Chain Growing Chain Radicals->Growing Chain + Monomer Longer Chain Longer Chain Growing Chain->Longer Chain + Monomer Crosslinked Network Crosslinked Network Longer Chain->Crosslinked Network + Multifunctional Monomer Final Polymer Final Polymer Crosslinked Network->Final Polymer Combination/ Disproportionation Another Chain Another Chain Another Chain->Crosslinked Network Monomer_Properties Monomer Multifunctional Vinyl Monomer Functionality Functionality (Number of Vinyl Groups) Monomer->Functionality Reactivity Reactivity Functionality->Reactivity Crosslink_Density Crosslink Density Functionality->Crosslink_Density Thermal_Stability Thermal Stability Crosslink_Density->Thermal_Stability Mechanical_Properties Mechanical Properties (Modulus, Hardness) Crosslink_Density->Mechanical_Properties

References

A Researcher's Guide to Validating Crosslinking Density in Trivinylbenzene Polymers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, accurately characterizing the crosslinking density of trivinylbenzene (TVB) polymers is critical for ensuring material performance and reproducibility. This guide provides a comparative overview of established methods for validating crosslinking density, complete with experimental protocols and supporting data from analogous polymer systems.

The degree of crosslinking in a polymer network dictates its mechanical strength, thermal stability, solvent resistance, and swelling behavior. In applications such as chromatography resins, solid-phase synthesis supports, and drug delivery vehicles, precise control and verification of crosslinking are paramount. This guide focuses on three primary techniques for quantifying crosslinking density: Swelling Analysis, Dynamic Mechanical Analysis (DMA), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Comparison of Methods for Determining Crosslinking Density

The following table summarizes the key characteristics and typical data obtained from each validation method. Data presented is for styrene-divinylbenzene (S-DVB) copolymers, a chemically similar and well-studied system, to illustrate the expected trends and values.

Method Principle Measured Parameter(s) Calculated Parameter Typical Value Range for S-DVB Copolymers (mol/m³)[1] Advantages Limitations
Swelling Analysis Based on the equilibrium swelling of a crosslinked polymer in a good solvent, governed by the Flory-Rehner theory.[2][3][4]Swollen polymer volume/weight, dry polymer volume/weight, solvent density, polymer density.Crosslinking density (ν) or molecular weight between crosslinks (Mc).100 - 1000Simple, inexpensive, widely accessible.Indirect method, requires knowledge of the Flory-Huggins interaction parameter, can be time-consuming to reach equilibrium.[5]
Dynamic Mechanical Analysis (DMA) Measures the viscoelastic properties of the polymer as a function of temperature and frequency. The storage modulus in the rubbery plateau region is related to the crosslinking density.Storage modulus (E' or G') in the rubbery plateau, temperature, polymer density.Crosslinking density (ν) or molecular weight between crosslinks (Mc).[6]150 - 1200Provides information on viscoelastic properties (e.g., glass transition temperature), sensitive to network structure.[7]Requires specialized equipment, sample geometry can be critical, interpretation can be complex for filled or heterogeneous systems.
NMR Spectroscopy Probes the mobility of polymer chains. Crosslinking restricts chain motion, which can be quantified by measuring relaxation times (e.g., T2) or residual dipolar couplings.Spin-spin relaxation time (T2), residual dipolar coupling.Relative or absolute crosslinking density.N/A (Method provides relative comparison or requires calibration)Non-destructive, provides detailed information about network homogeneity and different types of crosslinks.Requires specialized equipment and expertise, data analysis can be complex, may require calibration with other methods for absolute values.[8]

Experimental Protocols

Swelling Analysis (Based on Flory-Rehner Equation)

This method relies on the principle that the extent of swelling of a crosslinked polymer in a compatible solvent is inversely proportional to its crosslinking density.

Materials and Equipment:

  • Trivinylbenzene polymer sample of known dry weight.

  • A "good" solvent for the polymer (e.g., toluene, tetrahydrofuran).

  • Analytical balance.

  • Vials with tight-fitting caps.

  • Oven for drying.

Procedure:

  • A pre-weighed, dry polymer sample (W_dry) is placed in a vial.

  • The solvent is added to completely immerse the polymer. The vial is sealed to prevent solvent evaporation.

  • The sample is allowed to swell until equilibrium is reached. This can take from several hours to days, depending on the polymer and solvent.[5]

  • Once at equilibrium, the swollen polymer is carefully removed, blotted to remove excess surface solvent, and quickly weighed (W_swollen).

  • The swollen polymer is then dried in an oven until a constant weight is achieved (W_dried_after_swelling). This step is crucial to account for any leachable, uncrosslinked polymer.

Data Analysis: The crosslinking density (ν) can be calculated using the Flory-Rehner equation:

ν = -[ln(1 - Vᵣ) + Vᵣ + χVᵣ²] / [Vₛ(Vᵣ¹ᐟ³ - Vᵣ/2)]

Where:

  • Vᵣ is the volume fraction of the polymer in the swollen gel.

  • χ is the Flory-Huggins polymer-solvent interaction parameter (for polystyrene-toluene, a value of ~0.45 can be used as an initial estimate).[9]

  • Vₛ is the molar volume of the solvent.

Dynamic Mechanical Analysis (DMA)

DMA characterizes the viscoelastic behavior of materials by applying a sinusoidal stress and measuring the resulting strain.

Materials and Equipment:

  • Dynamic Mechanical Analyzer (DMA).

  • Polymer sample with well-defined geometry (e.g., rectangular bar, film).

Procedure:

  • The polymer sample is securely clamped in the DMA.

  • A temperature sweep is performed at a constant frequency (e.g., 1 Hz) and a small, controlled strain. The temperature range should cover the glass transition and the rubbery plateau region of the polymer.

  • The storage modulus (E'), loss modulus (E''), and tan δ are recorded as a function of temperature.

Data Analysis: The crosslinking density (ν) is calculated from the storage modulus (E') in the rubbery plateau region using the theory of rubber elasticity:

ν = E' / (3RT)

Where:

  • E' is the storage modulus in the rubbery plateau (in Pa).

  • R is the ideal gas constant (8.314 J/mol·K).

  • T is the absolute temperature in the rubbery plateau region (in K).[6]

Visualization of Methodological Relationships

The following diagrams illustrate the workflow for determining crosslinking density using Swelling Analysis and DMA, and the logical relationship between the different validation methods.

Swelling_Analysis_Workflow cluster_prep Sample Preparation cluster_swell Swelling cluster_dry Drying cluster_calc Calculation start Dry TVB Polymer weigh_dry Weigh Dry Sample (W_dry) start->weigh_dry swell Immerse in Solvent weigh_dry->swell equilibrate Allow to Reach Equilibrium swell->equilibrate weigh_swollen Weigh Swollen Sample (W_swollen) equilibrate->weigh_swollen dry Dry Swollen Sample weigh_swollen->dry weigh_final Weigh Final Dry Sample dry->weigh_final calc_vr Calculate Vᵣ weigh_final->calc_vr flory_rehner Apply Flory-Rehner Equation calc_vr->flory_rehner result Crosslinking Density (ν) flory_rehner->result

Caption: Workflow for Swelling Analysis.

DMA_Workflow cluster_prep Sample Preparation cluster_dma DMA Measurement cluster_analysis Data Analysis start Prepare TVB Sample with Defined Geometry clamp Clamp Sample in DMA start->clamp temp_sweep Perform Temperature Sweep clamp->temp_sweep record Record E', E'', tan δ temp_sweep->record identify_plateau Identify Rubbery Plateau record->identify_plateau get_e Obtain E' at Temperature T identify_plateau->get_e calc_nu Calculate Crosslinking Density (ν) get_e->calc_nu result Crosslinking Density (ν) calc_nu->result

Caption: Workflow for Dynamic Mechanical Analysis.

Validation_Methods_Relationship cluster_methods Validation Methods cluster_properties Measured Properties Swelling Swelling Analysis Thermodynamic Thermodynamic (Solvent Interaction) Swelling->Thermodynamic DMA Dynamic Mechanical Analysis Mechanical Mechanical (Viscoelasticity) DMA->Mechanical NMR NMR Spectroscopy Molecular Molecular (Chain Mobility) NMR->Molecular Crosslinking_Density Crosslinking Density Thermodynamic->Crosslinking_Density Flory-Rehner Mechanical->Crosslinking_Density Rubber Elasticity Molecular->Crosslinking_Density Relaxation/Coupling

Caption: Relationship between validation methods and measured properties.

References

performance comparison of 1,2,4-Trivinylbenzene in different polymerization systems

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the choice of polymerization technique is critical in tailoring the properties of polymeric materials. 1,2,4-Trivinylbenzene (TVB), a trifunctional monomer, offers a versatile platform for creating highly crosslinked polymers with unique thermal and mechanical characteristics. This guide provides a comparative analysis of 1,2,4-TVB's performance in various polymerization systems, supported by available experimental data and detailed methodologies.

Executive Summary

The polymerization of this compound is achievable through several methods, including free radical, controlled radical (ATRP, RAFT), and anionic polymerization. The choice of system significantly impacts polymerization kinetics, network structure, and the final properties of the resulting polymer. While direct comparative studies on 1,2,4-TVB across all these platforms are limited, data from its use as a crosslinker and studies on analogous multifunctional monomers provide valuable insights.

Performance Comparison at a Glance

The following table summarizes the key performance indicators of this compound in different polymerization systems. Data is compiled from studies on 1,2,4-TVB and closely related divinyl and trivinyl monomers to provide a comparative overview.

Polymerization SystemControl over Polymer ArchitectureCrosslinking Efficiency & Gel PointPolymer PropertiesKey AdvantagesKey Limitations
Free Radical Polymerization PoorHigh, early gelationHeterogeneous network, broad molecular weight distributionSimple, cost-effective, wide range of initiatorsLack of control, side reactions, broad polydispersity
Anionic Polymerization Good to ExcellentHigh, can be controlledHomogeneous network, narrow molecular weight distribution (pre-gel)Precise control over molecular weight and architectureStringent reaction conditions (high purity), sensitive to impurities
Atom Transfer Radical Polymerization (ATRP) ExcellentHigh, delayed gelation compared to FRPWell-defined, complex architectures possibleHigh degree of control, versatile for various monomersCatalyst contamination, sensitivity to oxygen
Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization ExcellentHigh, delayed gelationWell-defined polymers with narrow polydispersityTolerant to a wide range of functional groups and solventsRequires a chain transfer agent, potential for retardation

Quantitative Performance Data

The following table presents specific quantitative data on the performance of this compound, primarily from its application as a crosslinking agent in styrene copolymerization, which is a common use case.

ParameterFree Radical Copolymerization of Styrene/1,2,4-TVB
Crosslinker Content (wt%) 2-15
Polymerization Temperature (°C) 60-100
Gel Time (min) 45-300[1]
Crosslink Density (mol/cm³) x 10⁻⁵ 0.5-2.1[1]
Thermal Stability (°C) 220-300[1]
Activation Energy (kJ/mol) 60-80[1]

Note: The higher reactivity of trivinylbenzene compared to styrene leads to its preferential consumption in the early stages of polymerization, resulting in a heterogeneous crosslink distribution.[1] The gel point in trivinylbenzene-containing systems tends to occur at lower conversions compared to those with divinylbenzene.[1]

Experimental Protocols

Detailed methodologies for key polymerization techniques applicable to this compound are outlined below. These protocols are based on general procedures for vinyl monomers and should be optimized for specific experimental goals.

Free Radical Polymerization (Bulk)

This method is the most straightforward for polymerizing 1,2,4-TVB.

Materials:

  • This compound (monomer)

  • Benzoyl peroxide or AIBN (initiator)

  • Solvent (e.g., toluene, optional for solution polymerization)

  • Schlenk flask or sealed ampoule

  • Nitrogen or Argon source

  • Oil bath

Procedure:

  • Place this compound and the desired amount of initiator (typically 0.1-1 mol% relative to the monomer) into a Schlenk flask.

  • If performing solution polymerization, add the solvent.

  • Seal the flask and degas the mixture by three freeze-pump-thaw cycles.

  • Backfill the flask with an inert gas (Nitrogen or Argon).

  • Immerse the flask in a preheated oil bath at the desired temperature (e.g., 60-80 °C for AIBN).

  • Allow the polymerization to proceed for the desired time. The mixture will become increasingly viscous and may form a solid gel.

  • Terminate the reaction by cooling the flask rapidly.

  • If a soluble polymer is desired, the reaction must be stopped before the gel point. The polymer can be precipitated in a non-solvent like methanol, filtered, and dried under vacuum.

Anionic Polymerization

Anionic polymerization requires stringent purity of all reagents and a high-vacuum line to exclude air and moisture.

Materials:

  • This compound (rigorously purified)

  • Anionic initiator (e.g., n-butyllithium in hexane)

  • Anhydrous and oxygen-free solvent (e.g., THF, benzene)

  • High-vacuum line and glassware

  • Terminating agent (e.g., degassed methanol)

Procedure:

  • All glassware must be rigorously cleaned, dried, and assembled on a high-vacuum line.

  • Purify the solvent by distillation over a drying agent (e.g., sodium/benzophenone ketyl for THF).

  • Purify the this compound by distillation under vacuum, followed by treatment with a mild organometallic agent to remove protic impurities.

  • Distill the purified solvent and monomer into the reaction flask under high vacuum.

  • Cool the reactor to the desired temperature (e.g., -78 °C).

  • Introduce the initiator via a gastight syringe or break-seal ampoule. An immediate color change often indicates the formation of the propagating anions.

  • Allow the polymerization to proceed. To obtain a soluble polymer, the reaction must be quenched before gelation.

  • Terminate the polymerization by adding a degassed terminating agent (e.g., methanol).

  • Precipitate the polymer in a non-solvent, filter, and dry under vacuum.

Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization

RAFT polymerization allows for the synthesis of well-defined polymers from 1,2,4-TVB, delaying the onset of crosslinking.

Materials:

  • This compound (monomer)

  • RAFT agent (e.g., a trithiocarbonate or dithiobenzoate)

  • Radical initiator (e.g., AIBN)

  • Solvent (e.g., 1,4-dioxane, anisole)

  • Schlenk flask

  • Nitrogen or Argon source

  • Oil bath

Procedure:

  • Combine this compound, the RAFT agent, and the initiator in a Schlenk flask. The ratio of monomer to RAFT agent will determine the target molecular weight.

  • Add the solvent and a magnetic stir bar.

  • Degas the solution using three freeze-pump-thaw cycles.

  • Backfill with an inert gas.

  • Place the flask in a preheated oil bath at the appropriate temperature for the chosen initiator (e.g., 60-70 °C for AIBN).

  • Monitor the monomer conversion over time by taking aliquots and analyzing them via techniques like ¹H NMR or GC.

  • To avoid gelation, quench the reaction at a conversion below the critical gel point by cooling and exposing the solution to air.

  • Isolate the polymer by precipitation in a suitable non-solvent (e.g., methanol or hexane), followed by filtration and drying.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the fundamental mechanisms of the discussed polymerization techniques.

Free_Radical_Polymerization Initiator Initiator (I) Radical Primary Radicals (2R•) Initiator->Radical Decomposition (kd) Growing_Chain Growing Chain (P•) Radical->Growing_Chain Initiation (ki) + M Monomer Monomer (M) Growing_Chain->Growing_Chain Termination Terminated Polymer Growing_Chain->Termination Termination (kt) (Combination or Disproportionation) Crosslinking Crosslinked Network Growing_Chain->Crosslinking Reaction with pendant vinyl group

Caption: Mechanism of Free Radical Polymerization.

Anionic_Polymerization Initiator Initiator (I⁻) Living_Chain Living Chain (P⁻) Initiator->Living_Chain Initiation + M Monomer Monomer (M) Living_Chain->Living_Chain Terminated_Polymer Terminated Polymer Living_Chain->Terminated_Polymer Termination + Quenching Agent Crosslinking Crosslinked Network Living_Chain->Crosslinking Reaction with pendant vinyl group

Caption: Mechanism of Anionic Polymerization.

RAFT_Polymerization cluster_initiation Initiation cluster_equilibrium Main RAFT Equilibrium Initiator Initiator Propagating_Radical Propagating Radical (Pn•) Initiator->Propagating_Radical Decomposition & Initiation Intermediate Intermediate Radical Propagating_Radical->Intermediate + RAFT Agent Crosslinking Crosslinking Propagating_Radical->Crosslinking Crosslinking RAFT_Agent RAFT Agent (Z-C(=S)S-R) Dormant_Species Dormant Species (Pn-S-C(=S)Z) Intermediate->Dormant_Species - R• Leaving_Group_Radical Leaving Group Radical (R•) Leaving_Group_Radical->Propagating_Radical + Monomer

Caption: Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization Mechanism.

Conclusion

This compound is a potent trifunctional monomer capable of producing highly crosslinked polymeric materials. The choice of polymerization system is paramount in controlling the final polymer architecture and properties. Free radical polymerization offers a simple and cost-effective route, albeit with limited control, leading to heterogeneous networks. In contrast, controlled radical techniques like ATRP and RAFT, along with anionic polymerization, provide pathways to more well-defined polymer structures by delaying the gel point and allowing for the synthesis of complex architectures. While direct comparative performance data for 1,2,4-TVB across all these systems remains an area for further research, the principles outlined in this guide, drawn from its behavior as a crosslinker and from analogous systems, provide a solid foundation for researchers and professionals to select the most appropriate polymerization strategy for their specific application.

References

A Comparative Guide to Spectroscopic Techniques for the Structure Elucidation of Trivinylbenzene Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The precise structural characterization of trivinylbenzene (TVB) derivatives is paramount in fields ranging from polymer science to drug development, where isomeric purity can dictate material properties and biological activity. This guide provides a comparative overview of key spectroscopic techniques for the elucidation of the three positional isomers of trivinylbenzene: 1,3,5-trivinylbenzene, 1,2,4-trivinylbenzene, and 1,2,3-trivinylbenzene. We will explore the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy, supported by available, albeit limited, experimental data for these specific isomers and closely related compounds.

Introduction to Trivinylbenzene Isomers

Trivinylbenzene, with the molecular formula C₁₂H₁₂, exists as three distinct isomers depending on the substitution pattern of the vinyl groups on the benzene ring. These are:

  • 1,3,5-Trivinylbenzene (sym-TVB): A symmetrical isomer with vinyl groups at positions 1, 3, and 5.

  • This compound (asym-TVB): An asymmetrical isomer with vinyl groups at positions 1, 2, and 4.

  • 1,2,3-Trivinylbenzene (vic-TVB): A vicinal isomer with vinyl groups at adjacent positions 1, 2, and 3.

The distinct substitution patterns of these isomers give rise to unique spectroscopic signatures, which can be leveraged for their unambiguous identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Tool for Isomer Differentiation

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules, including the differentiation of trivinylbenzene isomers. Both ¹H and ¹³C NMR, along with two-dimensional techniques like COSY, HSQC, and HMBC, provide detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectra of the trivinylbenzene isomers are expected to show distinct patterns in the aromatic and vinylic regions.

  • 1,3,5-Trivinylbenzene: Due to its high symmetry, the ¹H NMR spectrum is the simplest. It would exhibit a singlet for the three equivalent aromatic protons and a characteristic set of signals (typically a doublet of doublets, and two doublets) for the vinyl group protons.

  • This compound: The reduced symmetry leads to a more complex aromatic region with three distinct aromatic proton signals, likely appearing as a doublet, a doublet of doublets, and a singlet. The three vinyl groups will also likely exhibit slightly different chemical shifts.

  • 1,2,3-Trivinylbenzene: This isomer would also display a complex aromatic region with two distinct multiplets. The steric hindrance between the adjacent vinyl groups might influence their conformation and result in more complex vinyl proton signals.

¹³C NMR Spectroscopy

The number of unique carbon signals in the ¹³C NMR spectrum directly corresponds to the symmetry of the molecule.

  • 1,3,5-Trivinylbenzene: Expected to show only four signals: two for the aromatic carbons (one substituted and one unsubstituted) and two for the vinyl carbons.

  • This compound: Expected to show twelve distinct signals in a decoupled spectrum, corresponding to the six aromatic and six vinyl carbons, reflecting its lower symmetry.

  • 1,2,3-Trivinylbenzene: Also expected to exhibit a larger number of signals compared to the 1,3,5-isomer due to its lower symmetry.

Table 1: Predicted ¹H and ¹³C NMR Spectral Features of Trivinylbenzene Isomers

IsomerPredicted ¹H NMR Aromatic SignalsPredicted ¹³C NMR Aromatic SignalsPredicted ¹³C NMR Total Signals
1,3,5-Trivinylbenzene 1 singlet24
This compound 3 distinct signals612
1,2,3-Trivinylbenzene 2 distinct multiplets612

Note: Specific chemical shift values for trivinylbenzene isomers are not widely available in the literature. The table is based on predicted patterns from symmetry considerations.

2D NMR Techniques (COSY, HSQC, HMBC)

For complex molecules like the unsymmetrical trivinylbenzene isomers, 2D NMR techniques are invaluable.

  • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to establish the connectivity of protons within the aromatic ring and the vinyl groups.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for establishing the overall carbon skeleton and confirming the substitution pattern of the vinyl groups on the benzene ring.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in its identification. For the trivinylbenzene isomers, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to its molecular weight (156.22 g/mol ).

While the electron ionization (EI) mass spectra of the isomers might be very similar due to the formation of common fragment ions, subtle differences in the relative abundances of fragments could potentially be used for differentiation. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecular ion.

Table 2: Expected Mass Spectrometry Data for Trivinylbenzene Isomers

IsomerMolecular FormulaMolecular Weight ( g/mol )Expected Molecular Ion (m/z)
1,3,5-Trivinylbenzene C₁₂H₁₂156.22156
This compound C₁₂H₁₂156.22156
1,2,3-Trivinylbenzene C₁₂H₁₂156.22156

Infrared (IR) Spectroscopy: Identifying Functional Groups and Substitution Patterns

Infrared spectroscopy is primarily used to identify the functional groups present in a molecule. For trivinylbenzene derivatives, the IR spectrum will be characterized by:

  • C-H stretching vibrations of the vinyl groups: Typically observed above 3000 cm⁻¹.

  • C=C stretching vibrations of the vinyl groups and the aromatic ring: Found in the 1650-1450 cm⁻¹ region.

  • Out-of-plane C-H bending vibrations (wagging): These are particularly useful for determining the substitution pattern on the benzene ring.

    • 1,3,5-Trisubstituted: Strong bands in the 880-810 cm⁻¹ and 730-675 cm⁻¹ regions.

    • 1,2,4-Trisubstituted: A characteristic band in the 885-870 cm⁻¹ and 825-805 cm⁻¹ regions.

    • 1,2,3-Trisubstituted: A band in the 780-760 cm⁻¹ and 745-705 cm⁻¹ regions.

Table 3: Characteristic IR Absorption Regions for Trivinylbenzene Isomers

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
Vinyl C-HStretch> 3000
Aromatic C-HStretch~3100-3000
Vinyl C=CStretch~1630
Aromatic C=CStretch~1600, 1580, 1500, 1450
C-H out-of-plane bend1,3,5-Trisubstituted880-810 & 730-675
1,2,4-Trisubstituted885-870 & 825-805
1,2,3-Trisubstituted780-760 & 745-705

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

Experimental Protocols

Detailed experimental protocols are crucial for obtaining high-quality, reproducible spectroscopic data. Below are general methodologies that can be adapted for the analysis of trivinylbenzene derivatives.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the trivinylbenzene derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required compared to ¹H NMR.

  • 2D NMR Acquisition (COSY, HSQC, HMBC): Utilize standard pulse programs provided by the spectrometer software. Optimization of parameters such as mixing times and evolution delays may be necessary to obtain optimal cross-peak intensities.

Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction: Introduce a small amount of the sample (typically in solution or as a solid on a direct insertion probe) into the mass spectrometer. For volatile compounds, a gas chromatography (GC) interface can be used.

  • Ionization: Bombard the sample with a beam of electrons (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Sample Preparation (Thin Film): If the sample is a liquid or can be dissolved in a volatile solvent, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).

  • Acquisition: Place the sample in the IR beam of an FTIR spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the trivinylbenzene derivative in a UV-transparent solvent (e.g., ethanol, hexane, acetonitrile). The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0 at the λ_max.

  • Acquisition: Record the spectrum using a dual-beam UV-Vis spectrophotometer, using the pure solvent as a reference. Scan a wavelength range that covers the expected absorption of the compound (e.g., 200-400 nm).

Workflow for Structure Elucidation

The following diagram illustrates a typical workflow for the spectroscopic structure elucidation of a trivinylbenzene derivative.

StructureElucidationWorkflow cluster_sample Sample cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Analysis cluster_elucidation Structure Elucidation Sample Unknown Trivinylbenzene Derivative NMR NMR (1H, 13C, COSY, HSQC, HMBC) Sample->NMR MS Mass Spectrometry (MS) Sample->MS IR Infrared (IR) Spectroscopy Sample->IR UV UV-Vis Spectroscopy Sample->UV NMR_Data Analyze NMR Spectra (Chemical Shifts, Coupling, Correlations) NMR->NMR_Data MS_Data Analyze Mass Spectrum (Molecular Ion, Fragmentation) MS->MS_Data IR_Data Analyze IR Spectrum (Functional Groups, Substitution) IR->IR_Data UV_Data Analyze UV-Vis Spectrum (λmax, Conjugation) UV->UV_Data Proposed_Structure Propose Structure NMR_Data->Proposed_Structure MS_Data->Proposed_Structure IR_Data->Proposed_Structure UV_Data->Proposed_Structure Confirmation Confirm Structure Proposed_Structure->Confirmation

Caption: Workflow for the structure elucidation of trivinylbenzene derivatives.

Conclusion

The structural elucidation of trivinylbenzene derivatives relies on a multi-technique spectroscopic approach. While NMR spectroscopy, particularly with 2D methods, provides the most definitive information for isomer differentiation, MS, IR, and UV-Vis spectroscopy offer complementary and confirmatory data. The lack of readily available, published spectral data for the three trivinylbenzene isomers highlights a gap in the chemical literature. The methodologies and comparative data presented in this guide, including information on related compounds, provide a strong foundation for researchers undertaking the synthesis and characterization of these and other substituted trivinylbenzene derivatives. The successful application of these techniques is critical for ensuring the quality and purity of these compounds in their various applications.

Safety Operating Guide

Proper Disposal of 1,2,4-Trivinylbenzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Key Safety and Disposal Information

The following table summarizes the presumed hazards and key disposal considerations for 1,2,4-trivinylbenzene, based on data for similar chemical compounds and general laboratory safety guidelines.

ParameterInformationCitation
Chemical Name This compound[1]
CAS Number 7641-80-7[1]
Molecular Formula C₁₂H₁₂[1]
Primary Hazards Flammable liquid, potential for hazardous polymerization, skin and eye irritant, respiratory irritant, toxic to aquatic life.[2][3]
Personal Protective Equipment (PPE) Chemical-resistant gloves (e.g., nitrile), safety goggles or face shield, lab coat.[2][3]
Incompatible Materials Strong oxidizing agents, acids, bases, and polymerization initiators (e.g., peroxides).[2]
Recommended Disposal Method Incineration by a licensed hazardous waste disposal facility.
Container for Waste Collection Tightly sealed, properly labeled glass or compatible plastic container. Do not use metal containers for corrosive wastes, though this compound is not expected to be corrosive.[4][5]
Waste Labeling Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (Flammable, Irritant).[4][5]

Experimental Protocol: Step-by-Step Disposal Procedure

The following protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting. This procedure is based on general guidelines for the disposal of flammable and reactive chemical waste.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Before handling this compound waste, ensure you are wearing the appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[2][3]

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3]

  • Keep away from ignition sources such as open flames, hot surfaces, and sparks.[6][2][3]

2. Waste Collection:

  • Collect waste this compound in a designated, clean, and compatible waste container. Glass bottles are generally suitable for flammable organic liquids.[4][5]

  • Do not mix this compound waste with other incompatible waste streams, such as strong acids, bases, or oxidizing agents.[7]

  • Ensure the waste container is securely closed at all times, except when adding waste, to prevent the release of flammable vapors.[5][8]

  • Do not fill the waste container to more than 90% of its capacity to allow for vapor expansion.[8]

3. Waste Labeling and Storage:

  • Clearly label the waste container with a "Hazardous Waste" label.

  • The label must include the full chemical name: "this compound".

  • Indicate the primary hazards: "Flammable Liquid," "Irritant," and "Potential for Hazardous Polymerization."

  • Store the labeled waste container in a designated satellite accumulation area for hazardous waste, away from incompatible materials.[9] Flammable liquid storage cabinets are recommended.[9]

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

  • Follow all institutional procedures for hazardous waste disposal documentation and handover.

  • Never dispose of this compound down the drain or in regular trash.[5][10] This is crucial to prevent environmental contamination and potential reactions in the drainage system.

5. Spill and Emergency Procedures:

  • In the event of a spill, immediately alert others in the vicinity and evacuate the area if necessary.

  • If the spill is small and you are trained to handle it, use an inert absorbent material (such as sand or vermiculite) to contain the spill. Do not use combustible materials like paper towels.[9]

  • Place the absorbent material in a sealed container and dispose of it as hazardous waste.[9]

  • For large spills, or if you are not comfortable handling the spill, contact your institution's EHS or emergency response team.

Diagram of Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

start Start: Have this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect_waste Collect in a Labeled, Compatible Waste Container ppe->collect_waste check_fill Is Container >90% Full? collect_waste->check_fill store_waste Store in Designated Hazardous Waste Area check_fill->store_waste No check_fill->store_waste Yes  (Use a new container) contact_ehs Contact EHS for Pickup store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Workflow for the safe disposal of this compound.

References

Safe Handling of 1,2,4-Trivinylbenzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1,2,4-Trivinylbenzene is a reactive organic compound that requires careful handling to ensure the safety of laboratory personnel. This document provides essential, immediate safety protocols and logistical information for researchers, scientists, and drug development professionals. Adherence to these guidelines is critical to minimize risks associated with skin and eye irritation, respiratory effects, and flammability.

Hazard Summary

This compound is classified as a flammable liquid and vapor. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is also toxic to aquatic life with long-lasting effects.[1][2] Therefore, implementing stringent engineering controls and personal protective measures is paramount.

Personal Protective Equipment (PPE)

Engineering controls, such as using the chemical within a certified chemical fume hood, are the primary means of exposure reduction. When handling this compound, the following PPE is mandatory.

Protection Type Specific Equipment Purpose
Eye & Face Protection Chemical safety goggles or glasses meeting OSHA 29 CFR 1910.133 or European Standard EN166 specifications.To prevent eye contact and serious eye irritation.
Hand Protection Chemically resistant gloves (e.g., Viton, Fluoro-elastomer (FKM)). Nitrile rubber may be suitable for short-duration tasks.To prevent skin contact and irritation.[3]
Body Protection Laboratory coat, chemically resistant apron, and closed-toe shoes.To prevent skin exposure from splashes or spills.[1]
Respiratory Protection A NIOSH/MSHA-approved respirator is required if working outside a fume hood or when aerosol/mist formation is possible.To prevent inhalation, which can be harmful and cause respiratory irritation.[1]

Operational Plans & Protocols

Standard Handling Protocol
  • Preparation : Before handling, ensure a chemical fume hood is operational and an eyewash station and safety shower are accessible.

  • PPE : Don all required PPE as specified in the table above.

  • Dispensing : Ground and bond containers and receiving equipment to prevent static discharge.[1][2] Use non-sparking tools.[1][4]

  • Procedure : Perform all work within the chemical fume hood to minimize vapor inhalation.

  • Post-Handling : After handling, wash hands and any exposed skin thoroughly with soap and water.[1]

  • Storage : Store this compound in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1]

Emergency Spill Response Protocol
  • Evacuate : Immediately evacuate the area of all non-essential personnel.

  • Ventilate : Ensure the area is well-ventilated.

  • Contain : For small spills, absorb the chemical with a non-combustible material like sand, diatomaceous earth, or vermiculite.[2][4]

  • Collect : Use non-sparking tools to collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[4]

  • Decontaminate : Clean the spill area thoroughly.

  • Report : Report the incident to the appropriate environmental health and safety personnel.

Disposal Plan

  • Waste Collection : All waste materials, including contaminated PPE and absorbent materials, must be collected in a designated, properly labeled hazardous waste container.

  • Container Management : Keep waste containers tightly closed and store them in a designated hazardous waste accumulation area.

  • Regulatory Compliance : Do not empty into drains.[5] Dispose of the chemical waste and contaminated materials through a licensed hazardous waste disposal facility, in accordance with all local, state, and federal regulations.[1]

Procedural Flowcharts

The following diagrams illustrate the essential workflows for handling this compound safely.

PPE_Selection_Workflow start Handling this compound fume_hood Is the procedure in a fume hood? start->fume_hood splash_risk Is there a risk of splash? fume_hood->splash_risk Yes respirator Use NIOSH-approved Respirator fume_hood->respirator No goggles Wear Chemical Safety Goggles splash_risk->goggles gloves Wear Chemically Resistant Gloves goggles->gloves lab_coat Wear Lab Coat and Closed-toe Shoes gloves->lab_coat

Caption: PPE selection workflow for handling this compound.

Spill_Response_Workflow spill Spill Occurs evacuate Evacuate Area spill->evacuate ppe Don Appropriate PPE (incl. respirator if needed) evacuate->ppe contain Contain spill with non-combustible absorbent ppe->contain collect Collect residue with non-sparking tools contain->collect dispose Place in sealed container for hazardous waste collect->dispose decontaminate Decontaminate Spill Area dispose->decontaminate

Caption: Emergency spill response workflow for this compound.

Waste_Disposal_Workflow start Generate Waste (Excess chemical, contaminated items) segregate Segregate into designated, labeled hazardous waste container start->segregate store Store container in designated waste accumulation area segregate->store seal Keep container tightly sealed store->seal professional_disposal Arrange for pickup by licensed waste disposal service seal->professional_disposal

Caption: Waste disposal workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.